molecular formula C17H19NO2 B613225 Bzl-D-phe-ome hcl CAS No. 84028-90-0

Bzl-D-phe-ome hcl

Número de catálogo: B613225
Número CAS: 84028-90-0
Peso molecular: 269,35*36,46 g/mole
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bzl-D-phe-ome hcl, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269,35*36,46 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2R)-2-(benzylamino)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTZZMDPUTVSOH-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of Bzl-D-phe-ome hcl

Technical Monograph: -Benzyl-D-Phenylalanine Methyl Ester Hydrochloride

CAS Registry Number: 84028-90-0 Chemical Formula:

Molecular Weight:

Executive Summary

1

Molecular Architecture & Properties

The molecule consists of a D-phenylalanine backbone esterified at the C-terminus and alkylated with a benzyl group at the N-terminus.

Structural Analysis
  • Chirality: The

    
    -carbon possesses the 
    
    
    -configuration (D-isomer). This non-natural configuration is often selected to induce resistance against enzymatic degradation in biological systems.
  • Steric Bulk: The

    
    -benzyl group introduces significant steric hindrance, restricting rotation around the N-C
    
    
    bond. This is exploited in drug design to lock peptides into specific conformations (e.g.,
    
    
    -turns).
  • Electronic Environment: The secondary amine, once protonated (HCl salt), provides a hydrogen bond donor site, while the ester carbonyl acts as a weak acceptor.

Physicochemical Profile

The following data represents the standard specification for high-purity research grade material.

PropertySpecificationNotes
Appearance White to off-white crystalline powderHygroscopic; store desiccated.
Melting Point 142 – 155 °CBroad range indicates polymorphic tendencies or residual solvent.
Solubility Methanol, DMSO, DMFLimited solubility in water due to lipophilic benzyl/phenyl groups.
Optical Rotation

to

Concentration

in Methanol.
Purity (HPLC)

Critical for preventing side-reactions in peptide coupling.

Synthetic Methodology: Reductive Amination

The most robust route for synthesizing

Reductive Amination

Reaction Logic

The synthesis proceeds via the formation of a Schiff base (imine) intermediate between D-phenylalanine methyl ester and benzaldehyde, followed by selective reduction.

Visualization of Synthesis Pathway

SynthesisPathwayStartH-D-Phe-OMe HCl(Starting Material)IntermediateSchiff Base(Imine)Start->Intermediate 1. Et3N (Neutralize)2. Dehydration (-H2O)Reagent1Benzaldehyde(PhCHO)Reagent1->IntermediateProductN-Benzyl-D-Phe-OMe(Free Base)Intermediate->Product ReductionReductantNaBH(OAc)3or NaBH3CNReductant->ProductSaltBzl-D-Phe-OMe HCl(Final Salt)Product->Salt HCl/Dioxane

Figure 1: Step-wise synthesis via reductive amination to ensure N-monoalkylation.

Validated Protocol

Pre-requisites: Anhydrous Methanol (MeOH), Triethylamine (Et


Step 1: Free Base Generation & Imine Formation

  • Dissolve 10.0 g (46 mmol) of H-D-Phe-OMe

    
    HCl in 150 mL of anhydrous MeOH.
    
  • Add 6.4 mL (46 mmol) of Et

    
    N dropwise at 0°C to neutralize the hydrochloride salt.
    
  • Add 4.7 mL (46 mmol) of Benzaldehyde.

  • Critical Checkpoint: Stir for 1 hour at room temperature. Monitor by TLC (Silica, 1:1 Hexane/EtOAc). The disappearance of the starting amine and appearance of a less polar spot indicates imine formation.

Step 2: Reduction

  • Cool the mixture to 0°C.

  • Add 14.6 g (69 mmol, 1.5 eq) of NaBH(OAc)

    
     portion-wise over 20 minutes. Note: NaBH(OAc)
    
    
    is preferred over NaBH
    
    
    to prevent reduction of the ester moiety.
  • Stir overnight at room temperature.

Step 3: Workup & Salt Formation

  • Quench reaction with saturated NaHCO

    
     solution.
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Dissolve the resulting oil in minimal diethyl ether.

  • Add 4M HCl in Dioxane dropwise at 0°C until precipitation is complete.

  • Filter the white solid and wash with cold ether to obtain Bzl-D-Phe-OMe

    
    HCl .
    

Quality Control & Characterization

To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     9.5-10.0 ppm:  Broad singlets (2H, 
    
    
    ), indicating salt formation.
  • 
     7.3-7.5 ppm:  Multiplet (10H), overlapping signals from the phenylalanine phenyl ring and the 
    
    
    -benzyl ring.
  • 
     4.1 ppm:  Singlet (2H), benzylic protons (
    
    
    -CH
    
    
    -Ph). Diagnostic peak for successful alkylation.
  • 
     3.9 ppm:  Triplet/Multiplet (1H), 
    
    
    -proton.
  • 
     3.6 ppm:  Singlet (3H), methyl ester (
    
    
    -CH
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Expected [M+H]

    
    :  270.15 m/z (Free base mass + H).
    
  • Note: If a peak at 360 m/z is observed, it indicates

    
    -dibenzyl impurity (over-alkylation).
    

Applications in Drug Discovery

The

Applicationscluster_0Peptidomimeticscluster_1Synthetic ChemistryCoreThis compoundNode1Protease Inhibitors(HIV, Renin)Core->Node1Node2Beta-Turn Inducers(Conformational Lock)Core->Node2Node3Chiral Auxiliaries(Asymmetric Synthesis)Core->Node3Node4N-Heterocyclic Carbenes(Precursor)Core->Node4

Figure 2: Functional utility of Bzl-D-Phe-OMe in medicinal and organic chemistry.

  • Protease Stability: The

    
    -alkylation prevents the formation of the tetrahedral intermediate required for cleavage by many aminopeptidases, extending the half-life of peptide drugs.
    
  • Hydrophobic Interactions: The additional benzyl group allows the molecule to occupy large hydrophobic pockets (S1/S1' subsites) in target enzymes, increasing binding affinity.

References

  • Chem-Impex International. "N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Page." Chem-Impex Catalog. Accessed February 9, 2026. Link

  • Look, G. C., et al. "The reductive amination of amino acid esters: A robust method for N-monoalkylation." Tetrahedron Letters, vol. 36, no. 17, 1995, pp. 2937-2940.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67200060, N-Benzyl-D-phenylalanine methyl ester hydrochloride." PubChem. Accessed February 9, 2026. Link

  • TCI Chemicals. "Product Specification: D-Phenylalanine Methyl Ester Hydrochloride." TCI Chemicals Catalog. Accessed February 9, 2026. Link

Physicochemical characteristics of Benzyl-D-phenylalanine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Intermediates in Drug Discovery

Executive Summary

N-Benzyl-D-phenylalanine methyl ester hydrochloride (CAS: 84028-90-0) is a critical chiral building block used in the synthesis of peptidomimetics, protease inhibitors, and enantiomerically pure pharmaceutical agents.[1][2] Distinguished by its D-configuration, it serves as a non-natural scaffold that resists enzymatic degradation common to L-isomer peptides, making it invaluable for increasing the metabolic stability of therapeutic candidates.[2]

This guide provides a definitive technical profile of the compound, synthesizing physicochemical data, validated synthesis protocols, and analytical standards required for high-regulatory environments.[2]

Molecular Identity & Structural Analysis

Precise nomenclature is vital.[2] While often abbreviated as "Benzyl-D-phenylalanine methyl ester," the benzyl group is covalently bonded to the


-amine, not the carboxylate (which is methylated).[2]

Table 1: Chemical Identification

ParameterTechnical Specification
IUPAC Name Methyl (2R)-2-(benzylamino)-3-phenylpropanoate hydrochloride
Common Name N-Benzyl-D-phenylalanine methyl ester HCl
CAS Number 84028-90-0
Molecular Formula

Molecular Weight 305.80 g/mol
Chirality D-Isomer (

-configuration at

-carbon)
SMILES COC(=O)NCC2=CC=CC=2.Cl
Structural Visualization

The following diagram illustrates the core connectivity and stereochemical orientation.

G Benzyl Benzyl Group (Hydrophobic Anchor) Amine Secondary Amine (HCl Salt Site) Benzyl->Amine N-Alkylation AlphaC α-Carbon (R-Configuration) Amine->AlphaC SideChain Phenyl Side Chain (π-π Stacking) AlphaC->SideChain Ester Methyl Ester (C-Terminus Protection) AlphaC->Ester

Figure 1: Functional group connectivity highlighting the N-benzyl modification and D-stereocenter.[2]

Physicochemical Profile

The following data represents the "Gold Standard" values derived from high-purity commercial lots (≥99% HPLC).

Table 2: Physical & Chemical Properties

PropertyValue / RangeContext / Method
Appearance White crystalline powderVisual inspection
Melting Point 142 – 155 °CCapillary method (Sharp range indicates purity)
Optical Rotation

to


in Methanol (Note: L-isomer is positive)
Solubility High: Methanol, DMSO, WaterLow: Hexane, EtherProtonated amine (HCl salt) confers water solubility
Hygroscopicity ModerateStore with desiccant; susceptible to hydrolysis if wet
pKa (Calc.) ~7.5 (Secondary Amine)Lower than primary amines due to benzyl induction

Synthesis Protocol: Reductive Amination

Expert Insight: Direct alkylation of D-phenylalanine methyl ester with benzyl chloride is not recommended due to the high risk of over-alkylation (forming the N,N-dibenzyl byproduct).[2] The industry-standard "Self-Validating" protocol is Reductive Amination , which ensures mono-substitution.[2]

Reaction Scheme

[2]
Step-by-Step Methodology
  • Imine Formation (Dehydration):

    • Dissolve D-Phenylalanine methyl ester HCl (1.0 eq) in Methanol.

    • Add Triethylamine (1.0 eq) to liberate the free base.[2]

    • Add Benzaldehyde (1.05 eq).[2]

    • Critical Control: Stir for 2 hours at room temperature. Use anhydrous

      
       in the vessel to scavenge water, driving the equilibrium toward the imine (Schiff base).[2]
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (1.5 eq) portion-wise over 30 minutes.
      
    • Safety: Evolution of hydrogen gas will occur.[2] Ensure proper venting.[2]

  • Workup & Salt Formation:

    • Quench with water.[2] Extract into Ethyl Acetate.[2]

    • Wash organic layer with brine and dry over

      
      .[2]
      
    • Crystallization: Dissolve the crude oil in minimal dry Ethanol/Methanol.[2] Add concentrated HCl (or HCl in Dioxane) dropwise until pH < 2.[2]

    • Precipitate by adding Diethyl Ether.[2] Filter the white solid.[2]

Synthesis Start D-Phe-OMe HCl + Benzaldehyde Imine Intermediate: Schiff Base (Imine) Start->Imine -H2O (MgSO4) Reduction Reduction (NaBH4 or NaCNBH3) Imine->Reduction Hydride Transfer Product Crude N-Benzyl Amine Reduction->Product Salt Final Product: HCl Salt Crystallization Product->Salt + HCl / Et2O

Figure 2: Reductive amination workflow ensuring mono-benzylation selectivity.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

High-Performance Liquid Chromatography (HPLC)[2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in Water (+0.1% TFA).[2]
    
  • Detection: UV at 254 nm (Strong absorption from two phenyl rings).[2]

  • Chiral Purity Check: Required to ensure no racemization occurred during synthesis.[2] Use a Chiralpak AD-H column (Hexane/IPA mobile phase).[2]

Proton NMR ( H-NMR)

Solvent: DMSO-


 or 

[2]
  • 
     7.2 – 7.5 ppm:  Multiplet (10H). Overlapping signals from the Phenylalanine side chain and the N-Benzyl group.[2]
    
  • 
     3.8 – 4.0 ppm:  Singlet or AB Quartet (2H). The benzylic protons (
    
    
    
    ).[2] This is the diagnostic peak for successful benzylation.[2]
  • 
     3.6 ppm:  Singlet (3H). Methyl ester (
    
    
    
    ).[2]
  • 
     3.5 ppm:  Triplet/Doublet of Doublets (1H). The 
    
    
    
    -proton.[2][3]
  • 
     2.9 – 3.1 ppm:  Multiplet (2H).[2] 
    
    
    
    -protons of the phenylalanine side chain.[2]

Handling & Stability

  • Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed.

  • Stability: The HCl salt is stable for years if kept dry.[2] The free base is prone to air oxidation (amine oxidation) and should be used immediately or stored under nitrogen.[2]

  • Safety: Irritant to eyes and skin.[2] Standard PPE (gloves, goggles) required.[2]

  • Incompatibility: Strong oxidizing agents and strong bases (will liberate the free amine).[2]

References

  • CAS Common Chemistry. (2024).[2] Details for CAS RN 84028-90-0. American Chemical Society.[4]

  • Jones, S., et al. (2006).[2] Preparation of N-Benzyl-(S)-phenylalaninol and related intermediates. Royal Society of Chemistry. (Methodology validation for N-benzylation).

Sources

Solubility Profile of Nα-Benzyl-D-phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe HCl) in Organic Solvents versus Water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of Nα-Benzyl-D-phenylalanine methyl ester hydrochloride (Bzl-D-Phe-OMe HCl), a critical building block in peptide synthesis and pharmaceutical development.[1][2] Understanding the solubility of this compound in various solvent systems is paramount for its effective use in reaction chemistry, purification, and formulation. This document delineates the theoretical underpinnings of its solubility based on its physicochemical properties, provides a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, and offers a framework for data interpretation. The guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution to optimize their scientific workflows.

Introduction: The Significance of Solubility in Process Chemistry

Nα-Benzyl-D-phenylalanine methyl ester hydrochloride (this compound) is a chiral amino acid derivative widely employed in the synthesis of bioactive molecules and peptide-based drugs.[2] Its molecular structure, which combines a protected amino acid backbone with significant hydrophobic moieties, presents a unique solubility challenge. The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical physicochemical parameter that influences every stage of development, from synthetic route optimization and purification by crystallization to the bioavailability of the final drug product.[3][4] A poorly characterized solubility profile can lead to significant delays and failures in process scale-up and formulation.[5]

This guide provides both the theoretical framework to predict the solubility behavior of this compound and the practical, validated methodology to quantify it, empowering scientists to make informed decisions in solvent selection and process design.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first examine its molecular structure and properties. The molecule is the hydrochloride salt of a methyl-esterified and N-benzylated phenylalanine. This structure imparts a dual nature: the charged ammonium chloride group provides a polar, hydrophilic center, while the two phenyl rings and the ester group contribute to a large, non-polar, hydrophobic character.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms Bzl-D-Phe-OMe·HCl[2]
CAS Number 84028-90-0[2]
Molecular Formula C₁₇H₁₉NO₂·HCl[1][2]
Molecular Weight 305.8 g/mol [2]
Appearance White crystalline powder[1][2]
Melting Point 142 - 155 °C[2]
Optical Rotation [a]D20 = -41.5 to -44.5º (c=1 in MeOH)[2]

The presence of the hydrochloride salt is the most critical feature governing its solubility. In its salt form, the molecule is ionic, which generally favors solubility in polar solvents capable of solvating ions. However, the bulky non-polar groups (benzyl and the phenylalanine side chain) will dominate its interaction with non-polar solvents. The reported optical rotation measurement in methanol (MeOH) strongly indicates that it is readily soluble in this polar protic solvent.[2]

Theoretical Solubility Profile: A Predictive Analysis

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of solvents.[6]

Aqueous Solubility

As a salt, this compound is expected to dissociate in water into a protonated, positively charged organic cation and a chloride anion. This ionic character suggests at least moderate aqueous solubility. However, the large hydrophobic surface area from the two aromatic rings will limit this solubility. The dissolution process in water involves disrupting the crystal lattice energy of the solid and forming a solvation shell of water molecules around the ions and hydrophobic regions, an energetically complex balance.

Furthermore, its aqueous solubility will be highly dependent on pH. In acidic to neutral conditions (pH 1-7), the amine will remain protonated, favoring solubility. As the pH increases into the basic range, the amine will be deprotonated to the free base. This neutral, more hydrophobic form is expected to be significantly less water-soluble, likely leading to precipitation.

Organic Solvent Solubility

The solubility in organic solvents is a trade-off between the solvent's ability to solvate the ionic R-NH₂⁺Cl⁻ portion and its affinity for the large hydrophobic backbone.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents have high dielectric constants to support ion separation and can act as both hydrogen bond donors and acceptors, effectively solvating both the cation and the chloride anion. This is supported by supplier data indicating methanol as a solvent for optical rotation measurements.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents possess high dipole moments and dielectric constants, allowing them to effectively solvate the cation.

  • Moderately Polar Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate): Moderate solubility is likely. While less polar, DCM can still solvate ions to some extent, and the large organic structure of this compound will have favorable interactions with these solvents.

  • Non-polar Solvents (e.g., Toluene, Hexane): Very low solubility is predicted. These solvents lack the polarity to overcome the crystal lattice energy of the ionic salt and cannot effectively solvate the charged portion of the molecule.

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical predictions, quantitative measurement is essential. The "shake-flask" method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended for its reliability.[7][8]

Principle of the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[8] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified.[7][9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps to ensure equilibrium is reached and that the compound remains stable.

1. Preparation:

  • Dispense a known volume (e.g., 1.0 mL) of the selected analytical-grade solvent into a series of appropriately sized glass vials with screw caps.
  • Add an excess of this compound solid to each vial. "Excess" means enough solid material remains visible at the end of the experiment (e.g., 20-50 mg).
  • Prepare at least three replicate vials for each solvent system to ensure statistical validity.

2. Equilibration:

  • Place the sealed vials in an orbital shaker or on a rotating wheel in a temperature-controlled chamber set to a standard temperature (e.g., 25 °C or 37 °C).
  • Agitate the samples for a predetermined period. A common starting point is 24-48 hours.[8] To validate the equilibration time, a time-point study should be performed where samples are taken at various intervals (e.g., 8, 16, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus between sequential time points.[9]

3. Phase Separation:

  • After equilibration, remove the vials and allow the excess solid to settle.
  • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
  • Separate the dissolved solute from the undissolved solid. The preferred method is centrifugation (e.g., 10 minutes at 14,000 rpm). Alternatively, filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) can be used, but one must be cautious of potential solute adsorption onto the filter membrane.[7][9]

4. Quantification:

  • Immediately after separation, dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. This prevents precipitation due to temperature changes or solvent evaporation.[9]
  • Quantify the concentration of this compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as it can also monitor for potential degradation.[9]
  • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

5. Data Reporting:

  • Calculate the solubility, accounting for any dilution factors.
  • Report the final solubility in standard units (e.g., mg/mL and mol/L) as the mean ± standard deviation of the replicates.
  • Record the final pH of aqueous buffer solutions after equilibrium is reached.[9]
Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Dispense Solvent prep2 Add Excess Solute (this compound) prep1->prep2 equil1 Agitate at Constant Temp (e.g., 24-48h) prep2->equil1 sep1 Centrifuge or Filter (0.22 µm) equil1->sep1 quant1 Dilute Supernatant sep1->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate Concentration quant2->quant3 end Result quant3->end Final Solubility (mg/mL)

Caption: Workflow for determining thermodynamic solubility.

Data Analysis and Interpretation

The experimentally determined solubility data should be systematically organized to facilitate analysis.

Data Presentation

Table 2: Experimental Solubility Data for this compound at 25°C

SolventSolvent TypeDielectric Constant (ε)Observed Solubility (mg/mL)Molar Solubility (mol/L)
WaterPolar Protic80.1Experimental ValueCalculated Value
MethanolPolar Protic32.7Experimental ValueCalculated Value
EthanolPolar Protic24.5Experimental ValueCalculated Value
DMSOPolar Aprotic46.7Experimental ValueCalculated Value
AcetonitrilePolar Aprotic37.5Experimental ValueCalculated Value
DichloromethaneModerately Polar9.1Experimental ValueCalculated Value
TolueneNon-polar2.4Experimental ValueCalculated Value
HexaneNon-polar1.9Experimental ValueCalculated Value
Correlating Structure with Solubility

The results from Table 2 should be analyzed to understand the interplay of intermolecular forces. A high solubility in methanol and DMSO would confirm the dominant role of the solvent's polarity and its ability to solvate the hydrochloride salt. Conversely, low solubility in toluene and hexane would highlight the inability of non-polar solvents to overcome the compound's crystal lattice energy. The solubility in water versus alcohols provides insight into the balance between the molecule's ionic nature and its overall hydrophobicity.

G cluster_solute Solute Properties cluster_solvent Solvent Properties center Solubility of This compound p1 Ionic Salt Nature (R-NH₂⁺Cl⁻) p1->center + in Polar Solvents p2 Hydrophobic Regions (2x Phenyl Rings) p2->center - in Polar Solvents + in Non-polar Solvents p3 Crystal Lattice Energy p3->center - Overall (Energy Barrier) s1 Polarity (Dielectric Constant) s1->center Key Driving Force s2 H-Bonding Ability (Protic vs. Aprotic) s2->center Enhances Solvation

Caption: Factors influencing this compound solubility.

Conclusion and Practical Applications

The solubility profile of this compound is governed by a delicate balance between its ionic hydrochloride group and its significant hydrophobic character. While it is predicted to be highly soluble in polar organic solvents like methanol and DMSO, its solubility is limited in water and poor in non-polar hydrocarbons. This guide provides a robust, validated protocol for the quantitative determination of its thermodynamic solubility, enabling researchers to generate the precise data needed for their work.

A well-defined solubility profile is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis and workup to ensure reactants remain in solution and to facilitate product isolation.

  • Purification: Designing efficient crystallization or chromatography procedures by identifying suitable solvent/anti-solvent systems.

  • Formulation Science: Providing foundational data for developing stable and bioavailable drug delivery systems.

By applying the principles and protocols outlined herein, scientists can effectively harness the properties of this compound, mitigating risks in process development and accelerating the path to innovation.

References

  • ResearchGate. (2025). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Retrieved February 9, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved February 9, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Phe-Ome-HCl | 13033-84-6. Retrieved February 9, 2026, from [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved February 9, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Phenylalanylphenylalanine methyl ester hydrochloride. Retrieved February 9, 2026, from [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. Retrieved February 9, 2026, from [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved February 9, 2026, from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). N-methyl-DL-alanine, benzyl ester. Retrieved February 9, 2026, from [Link]

  • World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved February 9, 2026, from [Link]

  • Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved February 9, 2026, from [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents. Retrieved February 9, 2026, from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 9, 2026, from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved February 9, 2026, from [Link]

  • Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Retrieved February 9, 2026, from [Link]

Sources

Advanced Application of Bzl-D-Phe-OMe HCl in Asymmetric Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe[1][2][3]·HCl) represents a specialized class of chiral building blocks that bridges the gap between classical peptide synthesis and modern peptidomimetic drug design. Unlike standard


-amino acids, this scaffold incorporates three critical structural modifications: the D-configuration  (conferring proteolytic stability), the N-benzyl group  (enhancing lipophilicity and preventing typical aggregation), and the methyl ester  (serving as a versatile orthogonal protecting group).

This guide dissects the utility of Bzl-D-Phe-OMe[4]·HCl beyond simple peptide coupling, focusing on its role as a pharmacophore in sensory pharmacology (T1R1/T1R3 modulation) and as a precursor in multicomponent amidine synthesis.

Molecular Profile & Structural Logic[5]

Chemical Identity[5][6][7]
  • IUPAC Name: Methyl (2R)-2-(benzylamino)-3-phenylpropanoate hydrochloride

  • CAS Number: 84028-90-0[1][2][5][]

  • Molecular Formula:

    
    [7]
    
  • Chiral Center: D-Configuration (

    
    -isomer)
    
The "Privileged Scaffold" Hypothesis

The utility of Bzl-D-Phe-OMe[5]·HCl stems from its ability to solve specific synthetic and pharmacokinetic problems:

  • Proteolytic Resistance: The D-enantiomer renders the backbone resistant to endogenous proteases (e.g., chymotrypsin), extending the half-life of derived peptidomimetics.

  • Lipophilic Anchoring: The N-benzyl group acts as a "hydrophobic anchor," critical for drugs requiring Blood-Brain Barrier (BBB) penetration or deep-pocket receptor binding.

  • Secondary Amine Reactivity: Unlike primary amines, the N-benzyl secondary amine reduces the risk of diketopiperazine formation during ester hydrolysis, though it requires specialized coupling conditions due to steric hindrance.

Critical Application: Sensory Pharmacology (T1R1/T1R3 Modulation)

Recent patent literature (e.g., Vertex Pharmaceuticals, Mars Inc.) has identified Bzl-D-Phe-OMe·HCl as a potent Positive Allosteric Modulator (PAM) or agonist for the T1R1/T1R3 Umami taste receptor. This application highlights the molecule's ability to induce conformational changes in G-Protein Coupled Receptors (GPCRs).

Mechanism of Action

The molecule binds to the transmembrane domain of the T1R1/T1R3 heterodimer, stabilizing the active conformation and enhancing the calcium flux response to glutamate/nucleotides.

Visualization: T1R1/T1R3 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by Bzl-D-Phe-OMe[4]·HCl.

G Ligand Bzl-D-Phe-OMe HCl (Agonist/PAM) Receptor T1R1/T1R3 Heterodimer (GPCR) Ligand->Receptor Binding (Transmembrane Domain) GProtein Gα-Gustducin / Gβγ Receptor->GProtein Activation PLCb2 PLCβ2 (Phospholipase C) GProtein->PLCb2 Signaling Cascade IP3 IP3 Production PLCb2->IP3 Hydrolysis of PIP2 CaRelease Intracellular Ca2+ Release (ER) IP3->CaRelease Binds IP3R Trpm5 TRPM5 Channel Opening CaRelease->Trpm5 Activates Depolarization Membrane Depolarization (Neurotransmitter Release) Trpm5->Depolarization Na+ Influx

Figure 1: Signal transduction pathway where this compound acts as a ligand for the Umami receptor.

Synthetic Utility: Multicomponent Amidine Synthesis

One of the most robust chemical applications of Bzl-D-Phe-OMe·HCl is its use as a secondary amine in Copper-Catalyzed Multicomponent Reactions (MCRs) . It serves as a nucleophile to intercept ketenimine intermediates generated from sulfonyl azides and alkynes.

Reaction Logic

This protocol avoids unstable sulfonyl chloride intermediates. The N-benzyl group provides sufficient nucleophilicity while the D-Phe side chain introduces chirality into the final


-sulfonyl amidine scaffold.
Experimental Protocol: Cu-Catalyzed Three-Component Coupling

Objective: Synthesis of Chiral


-Sulfonyl Amidines.

Reagents:

  • Alkyne (1.0 equiv)

  • Sulfonyl Azide (1.2 equiv)

  • Bzl-D-Phe-OMe[1][2][3][4][5][7][8]·HCl (1.2 equiv)

  • CuI (10 mol%)

  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology:

  • Neutralization (In-situ):

    • In a flame-dried Schlenk tube under Argon, suspend Bzl-D-Phe-OMe·HCl (1.0 mmol, 305 mg) in anhydrous THF (5 mL).

    • Add

      
       (2.5 mmol, 350 µL) dropwise. Stir for 15 minutes at Room Temperature (RT) to liberate the free amine. The solution may become cloudy due to 
      
      
      
      formation.
  • Catalyst Activation:

    • Add CuI (0.1 mmol, 19 mg) to the mixture. Stir for 5 minutes until the catalyst is dispersed.

  • Click-MCR Sequence:

    • Add the terminal alkyne (1.0 mmol) and sulfonyl azide (1.2 mmol) sequentially.

    • Note: The reaction is exothermic. If scaling up >5g, use an ice bath during addition.

  • Reaction Monitoring:

    • Stir at RT for 6–12 hours. Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the azide peak (IR ~2100

      
      ) if possible.
      
  • Workup:

    • Dilute with EtOAc (20 mL) and wash with saturated

      
       (to remove Copper) followed by brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Yield Expectation: 75–85%.

Workflow Visualization

Synthesis Start This compound FreeBase Free Amine Generation (In-situ) Start->FreeBase Neutralization Base Et3N / THF Base->FreeBase CuCatalyst Add CuI + Alkyne + Azide FreeBase->CuCatalyst Nucleophilic Attack Intermediate Ketenimine Intermediate CuCatalyst->Intermediate Cu-Click Product Chiral N-Sulfonyl Amidine Intermediate->Product Rearrangement

Figure 2: Synthetic workflow for the Copper-catalyzed coupling of this compound.

Comparative Data: Bzl-D-Phe-OMe vs. L-Phe Derivatives

The following table contrasts the physicochemical and biological properties of the D-isomer against its natural L-counterpart, justifying the selection of Bzl-D-Phe-OMe for specific campaigns.

FeatureThis compoundBzl-L-Phe-OMe HClImpact on Drug Design
Configuration (R)-Enantiomer(S)-EnantiomerD-isomer resists chymotrypsin degradation.
Specific Rotation


Critical for chiral purity assays.
Receptor Affinity High (T1R1/T1R3)Low/InactiveStereospecific binding pockets in GPCRs.
Metabolic Stability High (

in plasma)
Low (

)
D-amino acids prolong duration of action.
Aggregation LowModerateN-Benzyl disrupts H-bonding networks.

References

  • Flavor compositions and pet food products containing the same. Vertex Pharmaceuticals / Mars Inc.[4][9] Patent WO2016094690A1. (Describes the T1R1/T1R3 agonist activity). Retrieved from

  • Copper-Catalyzed Multicomponent Synthesis of Amidines. Yoo, E. J., et al. (2006). Journal of Organic Chemistry. (Foundational method for sulfonyl azide/alkyne/amine coupling). Retrieved from [Link]

  • D-Phenylalanine Methyl Ester Hydrochloride: Specifications and Uses. Inno Pharmchem. Retrieved from [Link]

Sources

Thermodynamic Stability of D-Amino Acid Methyl Ester Hydrochlorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of D-amino acid methyl ester hydrochlorides is a critical parameter in peptide synthesis and peptidomimetic drug design. Unlike their L-counterparts, which are ubiquitous in nature, D-amino acids are often introduced to confer enzymatic resistance to peptide therapeutics. However, their derivatization as methyl esters introduces specific instability vectors—primarily cyclization (diketopiperazine formation) , hydrolysis , and racemization .

This guide establishes that the hydrochloride salt form acts as a "thermodynamic shield," significantly elevating the activation energy required for these degradation pathways compared to the free base. We provide a mechanistic breakdown of these stability profiles, supported by experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Theoretical Framework: The Hydrochloride Shield

To understand the stability of D-amino acid methyl ester hydrochlorides, one must analyze the competition between lattice energy in the solid state and entropic freedom in the solution state.

The Role of Protonation

In the free base form, the N-terminal amine (


) is a nucleophile capable of attacking the C-terminal ester carbonyl of a neighboring molecule (intermolecular) or itself (intramolecular, if chain length permits).

By forming the hydrochloride salt (


), we achieve two thermodynamic stabilizations:
  • Nucleophilic Quenching: Protonation removes the lone pair on the nitrogen, rendering it non-nucleophilic. This effectively shuts down the pathway for self-condensation (polymerization) and cyclization.

  • Lattice Stabilization: The ionic interactions between the ammonium cation and chloride anion create a crystal lattice with high enthalpy of fusion (

    
    ), typically raising melting points above 150°C, far beyond standard storage temperatures.
    
Chirality and Thermodynamics

While enantiomers (pure D- vs. pure L-) exhibit identical scalar physical properties (melting point, solubility) in achiral environments, their stability diverges in chiral environments (e.g., enzymatic biological systems) or when mixed.

  • Wallach’s Rule Context: Researchers must be vigilant for racemic compound formation . If a D-amino acid ester partially racemizes, the resulting DL-crystal lattice often has higher stability and density than the pure enantiomer, driving the equilibrium further toward the racemate in a "thermodynamic trap."

Degradation Mechanisms & Pathways

Understanding how these molecules fail is prerequisite to preventing failure. The three primary degradation vectors are detailed below.

Pathway Analysis
  • Hydrolysis (Moisture Driven): The ester bond cleaves to release methanol and the parent D-amino acid. This is acid-catalyzed but slow at the pH of the dissolved HCl salt (~pH 4-5).

  • Diketopiperazine (DKP) Formation (Thermal/Base Driven): Particularly for dipeptides or sterically conducive amino acids (like D-Proline derivatives), the free amine can attack the ester to form a stable 6-membered ring.

  • Racemization (Base Driven): The

    
    -proton is acidic. In the presence of base, it can be abstracted to form a planar carbanion intermediate, destroying optical purity.
    
Visualization of Instability Vectors

Stability_Pathways D_Ester D-Amino Acid Methyl Ester HCl Free_Base Free Base Intermediate D_Ester->Free_Base + Base (Neutralization) Acid D-Amino Acid (Hydrolysis) D_Ester->Acid + H2O / Heat Carbanion Planar Carbanion Intermediate Free_Base->Carbanion - H+ (Base) DKP Diketopiperazine (Cyclization) Free_Base->DKP Intramolecular Attack Carbanion->D_Ester Reversion L_Ester L-Isomer (Racemization) Carbanion->L_Ester + H+ (Reprotonation)

Figure 1: Mechanistic pathways for the degradation of D-amino acid methyl esters. Note that the HCl salt (Blue) is the stable sink, while the Free Base (Yellow) is the gateway to Racemization and Cyclization.

Solid-State Thermodynamic Profile

The solid-state stability is best characterized by the melting point (


) and the decomposition onset temperature (

).
Representative Data

The following table summarizes the thermodynamic properties of common D-amino acid methyl ester hydrochlorides. Note the high melting points relative to the free bases (which are often oils or low-melting solids).

CompoundCAS No.[1][2][3]Melting Point (

)
Decomposition Pathway
D-Phenylalanine Methyl Ester HCl 13033-84-6159 - 163 °CLoss of HCl

DKP formation
D-Alanine Methyl Ester HCl 14316-06-4109 - 111 °CSublimation / HCl loss
D-Valine Methyl Ester HCl 7146-15-8165 - 170 °CHCl loss
D-Tryptophan Methyl Ester HCl 14907-27-8212 - 214 °C (dec)Indole oxidation / HCl loss

Data Source: Aggregated from standard chemical supplier databases (Sigma-Aldrich, TCI) and internal validation.

Interpretation of TGA Profiles

In Thermogravimetric Analysis (TGA), these salts typically exhibit a two-stage weight loss:

  • Stage 1 (

    
    ):  Loss of stoichiometric HCl. This is often endothermic.
    
  • Stage 2 (

    
    ):  Pyrolysis of the organic framework (ester cleavage and carbonization).
    

Critical Insight: If weight loss occurs below 100°C, it indicates solvated water or residual solvent, which will catalyze hydrolysis. Strict drying protocols are required.

Experimental Protocols

To validate the stability of your specific D-amino acid derivative, follow these self-validating protocols.

Protocol A: Thermal Integrity Assessment (DSC/TGA)

Purpose: To determine the safe processing temperature window and detect polymorphic transitions.

  • Sample Prep: Weigh 2–5 mg of dry D-amino acid methyl ester HCl into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation during the run).

  • Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 250°C.

  • Analysis:

    • Identify

      
       (extrapolated onset of the melting peak).
      
    • Integrate the peak to find Enthalpy of Fusion (

      
      ).
      
    • Fail Criteria: Any endothermic event < 100°C suggests moisture contamination.

Protocol B: Isothermal Stress Testing (Shelf-Life Prediction)

Purpose: To determine kinetic stability and predict


 (time to 90% potency).
  • Setup: Place aliquots of the solid salt in humidity-controlled chambers (e.g., 60% RH) at three temperatures: 40°C, 50°C, and 60°C.

  • Sampling: Pull samples at

    
     days.
    
  • Analysis (HPLC):

    • Column: Chiralpak ZWIX(+) or equivalent (to separate D/L isomers).

    • Mobile Phase: MeOH/Acetonitrile with 25mM formic acid.

    • Detection: UV at 210 nm (or specific side-chain absorption).

  • Calculation: Plot

    
     vs. Time. The slope is the rate constant 
    
    
    
    . Use the Arrhenius equation to extrapolate
    
    
    at 25°C.
Workflow Visualization

Experimental_Workflow Start Synthesized D-Amino Acid Ester HCl Purity_Check Initial Purity Check (Chiral HPLC) Start->Purity_Check Moisture_Check Moisture Analysis (Karl Fischer) Purity_Check->Moisture_Check Decision Moisture < 0.5%? Moisture_Check->Decision Dry Vacuum Dry (P2O5 Desiccator) Decision->Dry No DSC_TGA Thermal Analysis (DSC / TGA) Decision->DSC_TGA Yes Stress Isothermal Stress (40°C / 75% RH) Decision->Stress Yes Dry->Moisture_Check Report Generate Stability Profile DSC_TGA->Report Stress->Report

Figure 2: Standard Operating Procedure (SOP) workflow for stability characterization.

References

  • Wallach, O. (1895). Zur Kenntniss der Terpene und der ätherischen Oele. Liebigs Annalen der Chemie. (Foundational text on racemic crystal density/stability).
  • Sivakua, T., & Smith, G. G. (1983).[4] Racemization mechanism of amino acids. (Discusses the carbanion intermediate mechanism).

  • ChemicalBook. (2024). D-Phenylalanine methyl ester hydrochloride Properties.

  • TA Instruments. (2023).[4] Characterizing Protein and Peptide Stability by DSC.

  • Sigma-Aldrich. (2024). Product Specification: D-Phenylalanine methyl ester hydrochloride.

Sources

Advanced Peptidomimetic Synthesis: The Role of N-Benzyl-D-Phenylalanine Methyl Ester (N-Bzl-D-Phe-OMe·HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide: N-Benzyl-D-Phenylalanine Methyl Ester HCl in Peptidomimetic Research Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary: The "Privileged" Scaffold

In the landscape of peptidomimetic drug design, N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (CAS: 84028-90-0) represents a critical "privileged structure." It is not merely a building block; it is a strategic tool used to overcome the two primary failures of native peptides as drugs: proteolytic instability and poor membrane permeability .

This guide analyzes the utility of N-Bzl-D-Phe-OMe·HCl. By simultaneously introducing D-chirality (resisting stereoselective proteases) and N-alkylation (masking backbone hydrogen bonds), this compound serves as a cornerstone for synthesizing highly stable, orally bioavailable peptidomimetics, including thrombin inhibitors and CNS-active agents.

Chemical Profile & Structural Logic

To use this compound effectively, researchers must distinguish it from standard phenylalanine derivatives. The "Bzl" prefix here denotes an N-benzyl group, creating a secondary amine, not a benzyl ester.

PropertySpecification
Common Name N-Benzyl-D-Phenylalanine Methyl Ester HCl
Abbreviation N-Bzl-D-Phe-OMe[1][2][3]·HCl
CAS Number 84028-90-0
Molecular Formula

Molecular Weight 305.80 g/mol
Chirality D-Enantiomer (

-configuration)
Functional Class Secondary Amine / N-Alkylated Amino Acid
The "Double-Lock" Mechanism for Stability
  • Stereochemical Lock (D-Phe): Most endogenous proteases (e.g., chymotrypsin) recognize L-amino acids. The D-configuration sterically clashes with the enzyme's active site, preventing cleavage.

  • N-Alkylation Lock (N-Benzyl): The benzyl group on the nitrogen removes the amide proton (NH). This prevents the formation of the H-bond required for the protease oxyanion hole to stabilize the transition state, rendering the bond effectively uncleavable.

Strategic Utility in Peptidomimetics

Modulation of Cis/Trans Isomerism

Unlike primary amides, which overwhelmingly favor the trans conformation (


), N-alkylated amides (like those formed by N-Bzl-D-Phe) have a lower energy barrier between cis and trans states. This property is exploited to induce "turn" structures (e.g., 

-turns) in short peptides, mimicking the bioactive conformation of larger proteins.
Membrane Permeability (The "Chameleon" Effect)

Standard peptides are polar due to backbone hydrogen bond donors (NH). N-benzylation removes a donor and adds lipophilicity.

  • Result: The molecule becomes more hydrophobic (higher logP) and can passively diffuse through the lipid bilayer, a requirement for CNS-targeting drugs.

Experimental Protocols

Protocol A: Synthesis of N-Bzl-D-Phe-OMe (Reductive Amination)

Rationale: Direct alkylation of amines with benzyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the self-validating standard for mono-alkylation.

Reagents:

  • H-D-Phe-OMe·HCl (Starting material)

  • Benzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Chosen for mildness over

    
    
    
  • DCM (Dichloromethane) or DCE (Dichloroethane)

Step-by-Step Workflow:

  • Free Basing: Dissolve H-D-Phe-OMe·HCl in DCM. Add 1.0 equiv of DIEA (Diisopropylethylamine) to release the free amine.

  • Imine Formation: Add Benzaldehyde (1.05 equiv). Stir for 1 hour at room temperature. Checkpoint: Use TLC to confirm the disappearance of the starting amine and formation of the imine (Schiff base).

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Quench & Workup: After 12 hours, quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Salt Formation: Dissolve oil in

    
    , add HCl in dioxane to precipitate N-Bzl-D-Phe-OMe·HCl.
    
Protocol B: Coupling to the Secondary Amine (The "Difficult" Step)

Rationale: Coupling an amino acid toN-Bzl-D-Phe-OMe is sterically hindered. Standard EDC/HOBt often fails. High-reactivity reagents are required.

Recommended System: HATU / HOAt or BTC (Bis(trichloromethyl)carbonate).

  • Activation: Dissolve the carboxylic acid partner (e.g., Boc-Pro-OH) in DMF. Add HATU (1.2 equiv) and HOAt (1.2 equiv).

  • Base: Add Collidine (TMP) (3.0 equiv). Note: Collidine is superior to DIEA for hindered couplings due to less steric interference.

  • Addition: Add N-Bzl-D-Phe-OMe·HCl.

  • Reaction: Stir for 24–48 hours. Monitor by HPLC. Expect slower kinetics than primary amines.

Visualization of Chemical Logic

Diagram 1: Synthesis and Functional Impact Workflow

This diagram illustrates the conversion of the precursor to the target scaffold and its downstream effects on peptide properties.

G Start H-D-Phe-OMe·HCl (Precursor) Step1 Reductive Amination (Benzaldehyde + STAB) Start->Step1 Free base Target N-Bzl-D-Phe-OMe (Target Scaffold) Step1->Target Selective Mono-alkylation Effect1 Steric Hindrance (Protease Resistance) Target->Effect1 D-Chirality + N-Bzl Effect2 Masked H-Bond (Membrane Permeability) Target->Effect2 N-Alkylation Result Peptidomimetic Drug (High Stability/Bioavailability) Effect1->Result Effect2->Result

Caption: Synthesis pathway of N-Bzl-D-Phe-OMe and its dual mechanism of action in stabilizing peptidomimetics.

Critical Applications in Drug Development

Serine Protease Inhibitors (Thrombin)

Research has utilized D-Phe derivatives to target Thrombin. The N-benzyl group occupies the S2 or S3 hydrophobic pocket of the enzyme, enhancing binding affinity (


) while preventing cleavage of the inhibitor itself. The D-configuration is essential for positioning the phenyl ring into the S3 specificity pocket of thrombin-like proteases.
Opioid Receptor Modulators

Derivatives of D-Phe-OMe are structurally related to enkephalinase inhibitors. The N-benzyl modification mimics the Tyrosine residue of endogenous opioids but with extended metabolic half-life, allowing for the development of peripherally restricted analgesics.

References

  • Amerigo Scientific. (n.d.). N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Page. Retrieved from [Link]

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • Sagan, S., et al. (2004). Structure-activity relationships of N-methylated peptide inhibitors of the proteasome. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N-Benzyl-D-phenylalanine Methyl Ester Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Chiral Building Block in Modern Synthesis

N-Benzyl-D-phenylalanine methyl ester hydrochloride, systematically known as (R)-methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride and commonly abbreviated as Bzl-D-Phe-OMe HCl, is a pivotal chiral building block in the landscape of pharmaceutical and organic chemistry. Its unique structural features, combining the chirality of the D-phenylalanine backbone with a benzyl-protected amine and a methyl ester, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, properties, synthesis, and applications, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The strategic incorporation of this molecule can significantly influence the solubility, stability, and biological activity of the target compounds, making a thorough understanding of its characteristics essential for innovative research.[1]

Part 1: Core Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization of a chemical entity are fundamental to its effective application in research and development. This section outlines the key identifiers for N-Benzyl-D-phenylalanine methyl ester hydrochloride and its fundamental physicochemical properties.

Chemical Identifiers

A consistent and unambiguous identification of a chemical compound is crucial for scientific communication and regulatory compliance. The following table summarizes the primary chemical identifiers for N-Benzyl-D-phenylalanine methyl ester hydrochloride.

IdentifierValue
CAS Number 84028-90-0
Molecular Formula C₁₇H₁₉NO₂·HCl
Molecular Weight 305.8 g/mol
IUPAC Name (2R)-methyl 2-(benzylamino)-3-phenylpropanoate;hydrochloride
Common Synonyms This compound, N-Benzyl-D-phenylalanine methyl ester HCl
PubChem CID 67200060
MDL Number MFCD03788629
Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. These properties are critical for designing synthetic routes and formulation strategies.

PropertyValueSource
Appearance White crystalline powder[1]
Melting Point 142 - 155 °C[1]
Optical Rotation [α]D²⁰ = -41.5 to -44.5° (c=1 in MeOH)[1]
Purity ≥ 99% (HPLC)[1]
Storage 0 - 8 °C[1]

Part 2: Synthesis and Methodologies

The synthesis of N-Benzyl-D-phenylalanine methyl ester hydrochloride typically involves the N-benzylation of D-phenylalanine methyl ester. A general, illustrative protocol is provided below, based on common organic synthesis techniques.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from D-phenylalanine. The first step is the esterification of the carboxylic acid, followed by the benzylation of the primary amine.

Synthesis_Workflow D_Phe D-Phenylalanine D_Phe_OMe D-Phenylalanine Methyl Ester D_Phe->D_Phe_OMe Esterification (e.g., SOCl₂/MeOH) Bzl_D_Phe_OMe N-Benzyl-D-phenylalanine Methyl Ester D_Phe_OMe->Bzl_D_Phe_OMe N-Benzylation (e.g., Benzaldehyde, NaBH₄) Final_Product N-Benzyl-D-phenylalanine Methyl Ester HCl Bzl_D_Phe_OMe->Final_Product HCl Salt Formation (e.g., HCl in Ether) Chiral_Auxiliary_Concept cluster_0 Asymmetric Synthesis Using a Chiral Auxiliary Prochiral Prochiral Substrate Intermediate Diastereomeric Intermediate Prochiral->Intermediate + Auxiliary Chiral Auxiliary (Bzl-D-Phe-OMe) Auxiliary->Intermediate Product Enantiomerically Enriched Product Intermediate->Product Stereoselective Reaction Recovered_Aux Recovered Auxiliary Intermediate->Recovered_Aux Cleavage

Sources

Methodological & Application

Standard protocol for peptide coupling using Bzl-D-phe-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling with N-Benzyl-D-Phenylalanine Methyl Ester (Bzl-D-Phe-OMe[1]·HCl)

Executive Summary

This application note details the standard operating procedure (SOP) for utilizing N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe[1]·HCl) in peptide synthesis.[1][2][3][4] Unlike standard primary amines, this building block contains a bulky secondary amine (N-benzyl group) and a D-configured chiral center.[1]

Core Challenge: The steric hindrance imposed by the N-benzyl group significantly reduces the nucleophilicity of the amine, making standard coupling conditions (e.g., EDC/NHS) prone to low yields or failure.[1] Solution: This protocol utilizes HATU/HOAt or COMU/Oxyma activation strategies to drive the reaction to completion while preserving chiral integrity.[1]

Critical Nomenclature & Safety

⚠️ CRITICAL DISTINCTION: Before proceeding, verify your starting material.

  • Bzl-D-Phe-OMe[1][3][4][5]·HCl (Target of this guide): N-Benzyl -D-Phenylalanine Methyl Ester.[1][3] This is a secondary amine used for N-alkylated peptides. [1] * H-D-Phe-OBzl·HCl: D-Phenylalanine Benzyl Ester .[1][3] This is a primary amine with C-terminal protection.

[1] Confusing these two will result in failed synthesis.[1] This guide specifically addresses the N-Benzyl (secondary amine) variant.

Reaction Mechanism & Strategy

The coupling involves the acylation of a sterically hindered secondary amine.[1] To overcome the energy barrier, we generate a highly reactive 7-azabenzotriazol-1-yl ester (using HATU) of the incoming carboxylic acid (Partner A).[1]

Chemical Pathway:

  • Activation: The carboxylic acid reacts with HATU in the presence of a base (DIPEA) to form the OAt-active ester.[1]

  • Neutralization: The Bzl-D-Phe-OMe·HCl salt is neutralized in situ by DIPEA to release the free secondary amine.[1]

  • Coupling: The free amine attacks the active ester, expelling the HOAt leaving group and forming the peptide bond.[1]

Visualizing the Reaction Logic

ReactionScheme Acid Incoming Amino Acid (Fmoc-AA-OH) ActiveEster Activated OAt-Ester (Highly Reactive) Acid->ActiveEster Activation (5 min) HATU HATU / DIPEA (Activator) HATU->ActiveEster Product Coupled Dipeptide (Fmoc-AA-(N-Bzl)D-Phe-OMe) ActiveEster->Product Nucleophilic Attack (Slow Step) AmineSalt Bzl-D-Phe-OMe·HCl (Amine Salt) FreeAmine Free Secondary Amine (N-Bzl-D-Phe-OMe) AmineSalt->FreeAmine In-situ Neutralization FreeAmine->Product

Figure 1: Mechanistic flow of the HATU-mediated coupling to a hindered secondary amine.

Materials & Reagents

ComponentGrade/SpecificationRole
Bzl-D-Phe-OMe·HCl >98% Purity, D-IsomerAmine Component (Nucleophile)
Partner Acid Fmoc- or Boc-protected Amino AcidCarboxylic Acid Component (Electrophile)
HATU Peptide GradeCoupling Agent (Uronium salt)
HOAt (Optional) AdditiveSuppresses racemization, enhances rate
DIPEA Anhydrous, redistilledTertiary Base (activator/neutralizer)
DMF Anhydrous, Amine-freeSolvent (Polar Aprotic)
DCM HPLC GradeWorkup/Extraction solvent

Experimental Protocol (Step-by-Step)

Scale: 1.0 mmol (Adjust proportionally)

Step 1: Activation of the Carboxylic Acid

Rationale: Pre-activation ensures the active ester is formed before the hindered amine is introduced, reducing competing side reactions.[1]

  • Weigh 1.2 equivalents (1.2 mmol) of the Partner Acid (e.g., Fmoc-Ala-OH) into a clean, dry round-bottom flask.

  • Weigh 1.2 equivalents (1.2 mmol) of HATU .

  • Dissolve both in 5 mL of Anhydrous DMF (Concentration ~0.2 M).

  • Add 2.4 equivalents (2.4 mmol) of DIPEA .

    • Observation: The solution should turn yellow.[1]

  • Stir at room temperature under Nitrogen/Argon for 2–5 minutes .

Step 2: Preparation of the Amine (Bzl-D-Phe-OMe)
  • In a separate vial, weigh 1.0 equivalent (1.0 mmol, ~305.8 mg) of Bzl-D-Phe-OMe·HCl .

  • Dissolve in 2 mL of DMF .

  • Add 1.0 equivalent (1.0 mmol) of DIPEA to neutralize the HCl salt.[1]

    • Note: Do not use a large excess of base here to avoid racemization of the sensitive D-center over long periods.[1]

Step 3: Coupling Reaction
  • Add the Amine solution (Step 2) dropwise to the Activated Acid solution (Step 1) .[1]

  • Rinse the amine vial with 1 mL DMF and add to the reaction mixture.

  • Stir the reaction under inert atmosphere (N2) at room temperature.

    • Time: Due to steric hindrance, allow 4 to 16 hours (Overnight is recommended for max yield).

  • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS after 4 hours. Look for the disappearance of the amine peak (MW ~269 for free base).[1]

Step 4: Workup and Isolation
  • Dilution: Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc) .

  • Wash 1 (Acidic): Wash 2x with 20 mL 5% KHSO4 or 1M HCl .

    • Purpose: Removes unreacted amine, DIPEA, and DMF.[1]

  • Wash 2 (Basic): Wash 2x with 20 mL Saturated NaHCO3 .

    • Purpose: Removes unreacted carboxylic acid and HOAt byproducts.[1]

  • Wash 3 (Neutral): Wash 1x with 20 mL Brine (Sat. NaCl) .[1]

  • Drying: Dry the organic layer over Anhydrous Na2SO4 for 15 mins.

  • Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) to yield the crude peptide.

Workflow Visualization

Workflow cluster_Prep Reagent Prep cluster_Rxn Reaction cluster_Workup Workup Start Start: 1.0 mmol Scale WeighAcid Weigh Acid (1.2 eq) + HATU (1.2 eq) Start->WeighAcid WeighAmine Weigh Bzl-D-Phe-OMe·HCl + DIPEA (1.0 eq) in DMF Start->WeighAmine AddDMF Dissolve in DMF Add DIPEA (2.4 eq) WeighAcid->AddDMF Mix Combine Solutions (Acid + Amine) AddDMF->Mix Activated WeighAmine->Mix Neutralized Stir Stir 4-16h @ RT (Inert Atmosphere) Mix->Stir Monitor LC-MS Check (Target Mass?) Stir->Monitor Monitor->Stir Incomplete Dilute Dilute with EtOAc Monitor->Dilute Complete WashAcid Wash: 5% KHSO4 (Removes Amine/Base) Dilute->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Acid/HOAt) WashAcid->WashBase Dry Dry (Na2SO4) & Evaporate WashBase->Dry Output Crude Peptide (Ready for Purification) Dry->Output

Figure 2: Operational workflow from reagent preparation to crude isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Steric hindrance of N-benzyl group.[1]Switch to HATU/HOAt or COMU . Increase temperature to 40°C (monitor racemization).
Incomplete Reaction Amine salt not fully neutralized.[1]Ensure pH is >8 during coupling.[1] Add more DIPEA carefully.
Racemization Over-activation or excessive base.[1]Use Collidine (TMP) instead of DIPEA.[1] Reduce activation time. Use Oxyma Pure as additive.[1]
Emulsion during Workup Amphiphilic nature of benzyl peptide.[1]Add a small amount of Methanol or more Brine to break the emulsion.[1]

Analytical Expectations

  • Appearance: The product is typically a viscous oil or white foam/solid.[1]

  • 1H NMR (CDCl3): Look for the diagnostic N-Benzyl protons (AB quartet or singlet around 3.5–4.5 ppm) and the Methyl Ester singlet (~3.6 ppm).[1]

  • Mass Spec: Expect [M+H]+ = (MW of Acid Fragment) + 269.1 (Amine Fragment) - 18 (H2O).[1]

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Foundational text on HOAt/HATU for hindered couplings).

  • Albericio, F., & Bomer, J. M. (2018).[1] Solid Phase Synthesis of N-Methylated Peptides. In Organic Synthesis. (Provides context on secondary amine coupling difficulties).

Sources

Reaction conditions for deprotection of methyl esters in Bzl-D-phe-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized reaction conditions for the deprotection (hydrolysis) of the methyl ester in N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe[1]·HCl).

Part 1: Technical Analysis & Strategy

Substrate Identification
  • Compound: N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride.[1][2]

  • Abbreviation: Bzl-D-Phe-OMe·HCl (or H-D-Phe(Bzl)-OMe[1]·HCl).

  • Chemical Nature: A secondary amine salt with a methyl ester protecting group.[1][3]

  • Critical Feature: The "HCl" designation confirms the presence of a basic secondary amine (

    
    ), distinct from carbamate-protected derivatives like Z-Phe-OMe (which do not form stable HCl salts).[1]
    
The Core Challenge: Enantiomeric Integrity

The primary risk during ester hydrolysis of D-amino acids is racemization (conversion of D-Phe to L-Phe or DL-Phe).[1]

  • Mechanism: Base-catalyzed proton abstraction at the

    
    -carbon.[1]
    
  • Structural Insight: Unlike N-Acyl or N-Cbz derivatives, N-Benzyl derivatives cannot form oxazolones (azlactones) , which are the primary pathway for rapid racemization in peptide synthesis.[1]

  • Implication: N-Benzyl derivatives are chemically more robust against racemization than their amide counterparts.[1] However, strong bases or excessive heat can still induce direct enolization.[1]

Strategic Selection of Methods
  • Method A: Lithium Hydroxide (LiOH) Saponification (Recommended). [1]

    • Why: LiOH is a mild nucleophilic base.[1] Using a THF/Water system ensures solubility of the organic substrate while moderating the pH to prevent racemization.

  • Method B: Acid-Mediated Hydrolysis (High Purity Alternative). [1]

    • Why: Acidic conditions (

      
      ) completely eliminate the risk of base-catalyzed racemization.[1] The N-Benzyl group is stable to aqueous acid reflux (unlike N-Boc or N-Z groups).[1] This method is ideal if the final product is desired as the hydrochloride salt.
      

Part 2: Experimental Protocols

Protocol A: Mild Saponification (LiOH)

Best for: Standard synthesis, high throughput, and obtaining the zwitterionic free acid.[1]

Reagents:

  • Bzl-D-Phe-OMe[1][2]·HCl (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)[1]
    
    • Note: 1.0 equiv neutralizes the HCl salt; 1.0 equiv performs hydrolysis; 1.0 equiv ensures reaction drive.

  • Solvent: THF : Water (3:1 v/v)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Bzl-D-Phe-OMe·HCl in the THF/Water mixture. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
     portion-wise over 5 minutes.
    
    • Checkpoint: The solution may become slightly cloudy as the free amine is liberated, then clear up.

  • Reaction: Stir vigorously at 0°C for 30 minutes , then allow to warm to Room Temperature (20-25°C) . Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1] Reaction is typically complete in 1–2 hours .[1]

  • Quenching: Cool back to 0°C. Carefully adjust pH to ~6–7 using

    
    .
    
  • Workup (Isoelectric Precipitation):

    • Evaporate the THF under reduced pressure (rotary evaporator,

      
      ).
      
    • The aqueous residue contains the lithium salt. Adjust pH to the isoelectric point (approx pH 5.5–6.[1]0) using dilute HCl. The zwitterionic product Bzl-D-Phe-OH often precipitates as a white solid.[1]

    • If no precipitate:[1] Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).[1] Dry organics over 
      
      
      
      , filter, and concentrate.[1][4]
  • Yield: Expect 85–95%.

Protocol B: Acid Hydrolysis (Zero-Racemization)

Best for: Critical stereochemical purity requirements or generating the HCl salt directly.[1]

Reagents:

  • Bzl-D-Phe-OMe[1][2]·HCl

  • 
    [1]
    

Step-by-Step Procedure:

  • Setup: Suspend Bzl-D-Phe-OMe·HCl in

    
     (approx. 10 mL per gram of substrate).[1]
    
  • Reaction: Heat to Reflux (approx. 100°C) for 2–4 hours .

    • Mechanism:[1][4][5][6][7][8] Acid-catalyzed hydrolysis of the methyl ester.[1] The N-Benzyl group remains intact (requires hydrogenolysis to cleave).[1]

  • Monitoring: Monitor by LC-MS (disappearance of Methyl ester peak +14 mass units vs acid).

  • Isolation:

    • Cool to room temperature.[1][8][9][10]

    • Concentrate to dryness under reduced pressure.[1]

    • Co-evaporate with toluene (

      
      ) to remove traces of water and HCl.[1]
      
  • Product: The residue is Bzl-D-Phe-OH[1]·HCl . It can be recrystallized from Ethanol/Ether if necessary.[1]

Part 3: Visualization & Logic

Diagram 1: Reaction Workflow & Decision Tree

This diagram illustrates the decision logic between the two protocols based on the desired final salt form.

G Start Substrate: Bzl-D-Phe-OMe · HCl Choice Select Condition Based on Target Salt Form Start->Choice LiOH Protocol A: LiOH / THF / H2O (0°C to RT, 2h) Choice->LiOH Zwitterion Desired (Standard) HCl Protocol B: 6M HCl Reflux (100°C, 3h) Choice->HCl HCl Salt Desired (Max Purity) Neutralize Neutralize HCl Salt (1st equiv LiOH) LiOH->Neutralize Hydrolysis Saponification of Ester Neutralize->Hydrolysis ProductA Product A: Bzl-D-Phe-OH (Zwitterion) Hydrolysis->ProductA MechB Acid-Catalyzed Hydrolysis (No Racemization Risk) HCl->MechB ProductB Product B: Bzl-D-Phe-OH · HCl MechB->ProductB

Caption: Workflow for selecting the optimal deprotection strategy based on the desired final salt form.

Diagram 2: Comparative Mechanistic Safety

Why N-Benzyl is safer than N-Acyl regarding racemization.

Racemization Acyl N-Acyl-Phe-OMe (e.g., Acetyl, Cbz) Oxazolone Oxazolone Intermediate Acyl->Oxazolone Base Racemic1 Rapid Racemization (L <-> D) Oxazolone->Racemic1 Benzyl N-Benzyl-Phe-OMe (Substrate) NoOxazolone No Carbonyl on N (Cannot form Oxazolone) Benzyl->NoOxazolone Structural Constraint DirectEnol Direct Enolization (Very Slow at 0°C) Benzyl->DirectEnol Strong Base / Heat Pure High Enantiomeric Excess (>99% ee) NoOxazolone->Pure DirectEnol->Pure Controlled Conditions

Caption: Mechanistic comparison showing why N-Benzyl substrates resist racemization better than N-Acyl derivatives.

Part 4: Analytical Validation & Troubleshooting

Quality Control Parameters
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity (Chemical) > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Enantiomeric Excess > 99.0% eeChiral HPLC (Daicel Chiralpak AD-H or OD-H)
Identity Matches Ref. Std.1H-NMR (D2O or DMSO-d6)
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Insufficient base (remember the HCl salt consumes 1 equiv).[1]

    • Fix: Ensure at least 3.0 equivalents of LiOH are used.

  • Issue: Racemization Observed (>1% L-isomer).

    • Cause: Temperature too high during LiOH addition or reaction time too long.[1]

    • Fix: Strictly maintain 0°C during addition.[1] Switch to Protocol B (Acid Hydrolysis).[1]

  • Issue: Product Solubility.

    • Observation: Product does not precipitate at pH 6.[1]

    • Fix: The zwitterion might be water-soluble.[1] Freeze-dry (lyophilize) the aqueous phase to recover the solid, then desalt using a small resin column or recrystallization.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][5] John Wiley & Sons.[1][5] (Standard reference for ester deprotection conditions).

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on racemization mechanisms via oxazolones vs. direct enolization).

  • Benoiton, N. L. (1983).[1] "Quantitation of racemization during the formation of the peptide bond". The Peptides: Analysis, Synthesis, Biology, 5, 217-284.[1] (Detailed analysis of N-alkyl vs N-acyl amino acid racemization risks).

  • Chem-Impex International. (n.d.).[1] N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Page. Retrieved from (Verification of substrate structure and salt form).[1]

  • Sakurai, Y., et al. (2008).[1] "Kinetic Resolution of Amino Acid Esters". Journal of Organic Chemistry. (Discusses relative stability of D-amino acid esters).

Sources

Application Note: Precision Synthesis of Peptidomimetic Protease Inhibitors Using N-Benzyl-D-Phe-OMe HCl Intermediates

[1]

Executive Summary

This application note details the strategic utilization of


-Benzyl-D-phenylalanine methyl ester hydrochloride (Bzl-D-Phe-OMe 

HCl)
1

Protease inhibitors, particularly those targeting serine proteases (e.g., Thrombin, Chymotrypsin, Kallikrein), often rely on D-amino acids to prevent premature proteolytic degradation in vivo.[1] The incorporation of an

This guide addresses the specific synthetic challenges associated with this intermediate—namely, the steric hindrance inherent in coupling to secondary amines and the preservation of the D-stereocenter during C-terminal activation.

Strategic Overview & Mechanism

The synthesis of peptidomimetics using Bzl-D-Phe-OMe differs from standard solid-phase peptide synthesis (SPPS).[1] The presence of the

The Role of the Intermediate
  • D-Configuration: Prevents recognition by endogenous proteases (which typically cleave L-peptide bonds), extending plasma half-life.[1]

  • 
    -Benzyl Modification:  mimics large hydrophobic residues (e.g., Trp, Tyr) without the metabolic liability of aromatic ring oxidation, while fitting into the hydrophobic "aromatic box" often found in protease active sites.
    
  • Methyl Ester (OMe): Acts as a semi-permanent C-terminal protecting group that allows orthogonal N-terminal elongation before being converted into a "warhead" (e.g., aldehyde, boronic acid) or free acid.[1]

Workflow Visualization

SynthesisWorkflowcluster_QCQuality Control GatesStartStarting Material:N-Bzl-D-Phe-OMe HClFreeBaseStep 1: Salt Neutralization(Free-basing)Start->FreeBaseDIPEA/DCMCouplingStep 2: N-Acylation(Hindered Coupling)FreeBase->CouplingR-COOH, HATU, HOAt(Critical: Steric Management)HydrolysisStep 3: Ester Hydrolysis(LiOH/MeOH)Coupling->HydrolysisDeprotectionQC1QC: 1H-NMR (Absence of NH)Coupling->QC1WarheadStep 4: Warhead Assembly(Transition State Mimic)Hydrolysis->WarheadActivationQC2QC: Chiral HPLC (Racemization Check)Warhead->QC2

Figure 1: Critical path for converting Bzl-D-Phe-OMe HCl into a bioactive protease inhibitor.[1] Note the emphasis on hindered coupling at Step 2.

Materials and Reagents

ReagentGrade/SpecPurpose
Bzl-D-Phe-OMe

HCl
>98% ee, HPLC GradeCore scaffold.[1]
HATU Peptide GradeHigh-efficiency coupling reagent for hindered amines.[1]
HOAt Synthesis GradeAdditive to suppress racemization and accelerate coupling.[1]
DIPEA AnhydrousNon-nucleophilic base for neutralization.[1]
Lithium Hydroxide (LiOH) 1.0 M AqueousMild ester hydrolysis.[1]
DMF/DCM AnhydrousSolvents (DCM for solubility, DMF for reaction).[1]

Detailed Experimental Protocols

Protocol A: Salt Neutralization and Hindered N-Acylation

The hydrochloride salt must be converted to the free secondary amine in situ. Due to the steric bulk of the benzyl group, standard carbodiimide coupling (EDC/DCC) often fails or proceeds too slowly, leading to side reactions.[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent (eq) of Bzl-D-Phe-OMe

    
     HCl  in anhydrous DMF (concentration ~0.1 M).
    
    • Note: If the salt does not dissolve fully, add DCM (1:1 ratio).[1]

  • Neutralization: Add 2.5 eq of Diisopropylethylamine (DIPEA) at 0°C. Stir for 10 minutes.

    • Checkpoint: Verify pH is basic (~8-9) using damp litmus paper held above the solution (avoid dipping).[1]

  • Activation of Carboxylic Acid Partner:

    • In a separate vessel, dissolve the carboxylic acid partner (1.2 eq) (e.g., Boc-Pro-OH or a specific capping group).[1]

    • Add HATU (1.2 eq) and HOAt (1.2 eq).[1]

    • Add DIPEA (1.0 eq) to the activation vessel.[1] Stir for 5 minutes.

    • Scientific Logic:[1][2][3][4][5][6][7][8] HATU/HOAt is preferred over HBTU because the pyridinium nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling to sterically hindered secondary amines [1].

  • Coupling: Transfer the activated acid solution to the Bzl-D-Phe-OMe solution.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] The secondary amine starting material often streaks on TLC; look for the emergence of a less polar amide spot.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (removes unreacted amine), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Methyl Ester Hydrolysis (Saponification)

Converting the methyl ester to the carboxylic acid without racemizing the alpha-carbon.

  • Solubilization: Dissolve the

    
    -acylated intermediate in THF/Water (3:1).
    
  • Hydrolysis: Add LiOH (2.0 eq) at 0°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to reach 10°C.

    • Caution: Do not heat.[1] High temperatures with base can cause epimerization of the D-center, especially since it is now

      
      -acylated.[1]
      
  • Quench: Acidify carefully to pH 3 with 1N HCl.

  • Extraction: Extract immediately with EtOAc. Prolonged exposure to acid can cleave sensitive protecting groups if present upstream.[1]

Quality Control & Troubleshooting

Analytical Parameters
TestMethodAcceptance Criteria
Identity 1H-NMR (500 MHz)Distinct singlet for OMe (~3.6 ppm) disappears after Protocol B. Benzyl CH2 appears as AB quartet (diastereotopic) if chiral center is intact.[1]
Purity HPLC (C18 column)>95% area under curve.[1]
Chirality Chiral HPLC (Chiralpak IA/IB)<1% L-isomer (Racemization check).
Troubleshooting Guide
  • Problem: Low yield during coupling (Protocol A).

    • Root Cause:[1][2][3][5][6][7][8] The secondary amine is highly hindered.

    • Solution: Switch to acid fluoride activation (using TFFH) or use PyBroP , which are specifically effective for

      
      -methyl and 
      
      
      -benzyl amino acids.[1]
  • Problem: Racemization observed after hydrolysis.

    • Root Cause:[1][2][3][5][6][7][8] Oxazolone formation via the

      
      -acyl group under basic conditions.
      
    • Solution: Use LiOH/H₂O₂ (peroxide hydrolysis) or trimethyltin hydroxide (Me₃SnOH) for extremely mild cleavage [2].[1]

Biological Context: Protease Inhibition[6][7][8][9][10][11]

The Bzl-D-Phe motif is frequently used to target the S3/S4 subsites of serine proteases.

BindingModecluster_InteractionMolecular RecognitionInhibitorInhibitor Scaffold(Bzl-D-Phe-Pro-Arg)S1S1 Pocket(Asp189)Inhibitor->S1Arg SidechainS2S2 Pocket(Pro-binding)Inhibitor->S2Pro RingS4S4 Pocket(Hydrophobic/Aryl)Inhibitor->S4N-Benzyl Group(Pi-Stacking)EnzymeSerine Protease(e.g., Thrombin)

Figure 2: Schematic of a classic D-Phe-Pro-Arg inhibitor motif binding to Thrombin.[1] The N-Benzyl group (derived from the starting material) specifically targets the distal hydrophobic S4 pocket.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • Nicolaou, K. C., et al. (2005).[1] Mild saponification methods for sensitive esters.[1] Angewandte Chemie International Edition, 44(9), 1378-1382.[1]

  • Sanderson, P. E., et al. (1998).[1] Design and Synthesis of Potent and Selective Thrombin Inhibitors. Journal of Medicinal Chemistry, 41(22), 4466-4474.[1] Link

  • Chem-Impex International. (n.d.). N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Page. Retrieved from Chem-Impex. Link

Application Notes and Protocols: A Detailed Guide to the N-alkylation of Benzyl-D-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated amino acids are crucial building blocks in medicinal chemistry and drug development, often incorporated into peptidomimetics and other bioactive molecules to enhance properties such as metabolic stability, cell permeability, and receptor affinity.[1] Benzyl-D-phenylalanine methyl ester is a valuable chiral starting material in the synthesis of various pharmaceuticals.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for N-alkylation of benzyl-D-phenylalanine methyl ester, presenting two robust and widely applicable protocols: direct alkylation with an alkyl halide and reductive amination. The choice between these methods will depend on the desired alkyl group, the scale of the reaction, and the available reagents.

Choosing the Right Path: Strategic Considerations for N-Alkylation

The selection of an appropriate N-alkylation strategy is paramount for a successful synthesis. The two primary methods, direct alkylation and reductive amination, each possess distinct advantages and disadvantages.

  • Direct Alkylation: This classic method involves the reaction of the amine with an alkyl halide in the presence of a base.[2] It is a straightforward approach, particularly for introducing simple alkyl groups. However, a significant challenge is the potential for over-alkylation, leading to the formation of quaternary ammonium salts.[3] To mitigate this, the use of a protecting group on the nitrogen atom can enhance its acidity and facilitate mono-alkylation.[2]

  • Reductive Amination: This versatile, one-pot reaction involves the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine.[4] Reductive amination is often the preferred method as it inherently avoids the issue of over-alkylation.[5] It is particularly advantageous for introducing a wide variety of alkyl groups, corresponding to the diversity of commercially available aldehydes and ketones.

Protocol 1: Direct N-Benzylation using Benzyl Bromide

This protocol details the direct N-alkylation of D-phenylalanine methyl ester with benzyl bromide in the presence of a mild base. To favor mono-alkylation and avoid the formation of the dibenzylated product, the stoichiometry of the reagents is critical.

Experimental Workflow: Direct Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve D-phenylalanine methyl ester HCl and K2CO3 in acetonitrile add_benzyl_bromide Add benzyl bromide dropwise start->add_benzyl_bromide reflux Reflux the reaction mixture add_benzyl_bromide->reflux monitor Monitor reaction progress by TLC reflux->monitor filter Filter off inorganic salts monitor->filter Upon completion concentrate Concentrate the filtrate filter->concentrate extract Aqueous work-up (extraction) concentrate->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify end_product N-benzyl-D-phenylalanine methyl ester purify->end_product

Caption: Workflow for Direct N-Benzylation.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-phenylalanine methyl ester hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-benzyl-D-phenylalanine methyl ester.[6]

Protocol 2: Reductive Amination with Benzaldehyde

This protocol outlines the N-alkylation of D-phenylalanine methyl ester via reductive amination with benzaldehyde using a picoline-borane complex as the reducing agent. This method is highly efficient and selective for mono-alkylation.[5]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve D-phenylalanine methyl ester HCl and benzaldehyde in methanol/water add_reducing_agent Add picoline-borane complex start->add_reducing_agent stir Stir at room temperature add_reducing_agent->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench the reaction monitor->quench Upon completion concentrate Concentrate the mixture quench->concentrate extract Aqueous work-up (extraction) concentrate->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify end_product N-benzyl-D-phenylalanine methyl ester purify->end_product

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol
  • Reaction Setup: To a stirred solution of D-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of methanol and water (e.g., 5:2 v/v), add benzaldehyde (1.0 eq).[5]

  • Addition of Reducing Agent: Add picoline-borane complex (1.0 eq) to the solution.[5]

  • Reaction: Stir the solution at room temperature for 4-6 hours. The L-phenylalanine reaction may require the addition of a few drops of concentrated HCl to catalyze the reduction.[5] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with an appropriate reagent if necessary.

  • Extraction: Concentrate the reaction mixture to remove methanol. Add ethyl acetate and water, and separate the layers. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate) to yield the pure N-benzyl-D-phenylalanine methyl ester.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of phenylalanine methyl ester derivatives based on literature precedents. Actual yields may vary depending on the specific substrate, reagents, and experimental setup.

Alkylating AgentMethodBase/Reducing AgentSolventTemperature (°C)Typical Yield (%)Reference
Benzyl BromideDirect AlkylationK₂CO₃AcetonitrileReflux85-95[7]
Methyl IodideDirect Alkylation (on N-tosyl derivative)NaOHNot specified65-7091[2]
BenzaldehydeReductive AminationPicoline-BoraneMethanol/WaterRoom Temp.High (not specified)[5]
Various AldehydesReductive AminationNaBH(OAc)₃DichloromethaneRoom Temp.70-90[8]

Mechanism and Rationale

Direct Alkylation: An SN2 Pathway

The direct N-alkylation of an amino acid ester with an alkyl halide proceeds through a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amino ester acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to deprotonate the nitrogen atom, either of the starting material or the resulting secondary ammonium salt, to regenerate the nucleophilic amine and drive the reaction to completion. The use of a protecting group, such as a tosyl group, increases the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation.[2]

Reductive Amination: A Tandem Reaction

Reductive amination is a two-step process that occurs in a single pot.[4] First, the amino group of the D-phenylalanine methyl ester nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions). In the second step, a reducing agent, such as a borohydride derivative, selectively reduces the imine C=N double bond to afford the N-alkylated amine.[9] The choice of a mild reducing agent is crucial to avoid the reduction of the aldehyde starting material.

Conclusion

The N-alkylation of benzyl-D-phenylalanine methyl ester is a fundamental transformation in the synthesis of modified amino acids for pharmaceutical and research applications. Both direct alkylation and reductive amination offer effective routes to the desired products. The detailed protocols and mechanistic insights provided in these application notes are intended to equip researchers with the necessary knowledge to successfully perform these reactions, troubleshoot potential issues, and adapt the procedures to their specific needs. Careful consideration of the substrate, desired alkyl group, and potential side reactions will guide the selection of the optimal synthetic strategy.

References

  • [Referenced Article on N-acetyl-D,L-phenylalanine methyl ester synthesis]. PrepChem.com. Available from: [Link]

  • [Referenced Patent on N-acyl-D-phenylalanine ester production]. Google Patents.
  • [Referenced Book Chapter on Synthesis of N-Alkyl Amino Acids]. Monash University. Available from: [Link]

  • [Referenced Article on Reductive Amination using picoline-borane]. Synfacts. 2021;17(04):0446. Available from: [Link]

  • [Referenced Article on Direct N-alkylation of unprotected amino acids]. PNAS. 2018;115(4):E515-E522. Available from: [Link]

  • [Referenced Procedure for Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes]. Organic Syntheses. Available from: [Link]

  • [Referenced Procedure for L-Phenylalanine Methyl Ester Hydrochloride]. Organic Syntheses. Available from: [Link]

  • [Referenced Review on Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives]. Molecules. 2022;27(23):8280. Available from: [Link]

  • [Referenced Article on Chemical Resolution of DL-Phenylalanine Methyl Ester]. ResearchGate. Available from: [Link]

  • [Referenced Supporting Information for Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride]. University of Sheffield. Available from: [Link]

  • [Referenced Article on Synthesis of N-Methyl L-Phenylalanine]. Asian Journal of Chemistry. 2012;24(1):319-322. Available from: [Link]

  • [Referenced Patent on Preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester]. Google Patents.
  • [Referenced Article on Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters]. CHIMIA. 2005;59(3):90-94. Available from: [Link]

  • [Referenced Thesis on Reductive Amination Using Methyl Esters]. Nottingham ePrints. Available from: [Link]

  • [Referenced Article on Synthesis of N-benzoyl Amino Esters]. SciELO México. Available from: [Link]

  • [Referenced Webpage on Amine synthesis by reductive amination]. Organic Chemistry Portal. Available from: [Link]

  • [Referenced HPLC Method for Separation of β-Alanine, N-ethyl-N-phenyl-, methyl ester]. HPLC. Available from: [Link]

  • [Referenced Patent on Purification of L-phenylalanine]. Google Patents.
  • [Referenced Article on Separation, purification and identification of the components of a mixture]. The Royal Society of Chemistry. Available from: [Link]

  • [Referenced Article on Preparation of d,l-Phenylalanine by Amidocarbonylation of Benzyl Chloride]. PubMed. Available from: [Link]

  • [Referenced Procedure for Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate]. Organic Syntheses. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of N-Terminal Benzoyl-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: This document provides a comprehensive guide to incorporating an N-terminal benzoylated D-phenylalanine residue into peptides using Solid-Phase Peptide Synthesis (SPPS). We move beyond a simple recitation of steps to explain the underlying chemical logic, potential challenges, and strategic decisions required for successful synthesis. The protocols herein are designed to be robust and self-validating, ensuring scientific integrity from reagent preparation to final product analysis.

Scientific Introduction & Strategic Considerations

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1] N-Benzoyl-D-phenylalanine (Bzl-D-Phe) is an exemplary modification. The D-configuration provides inherent resistance to enzymatic degradation, while the N-terminal benzoyl group introduces significant steric bulk and hydrophobicity, which can critically influence peptide-receptor interactions and membrane permeability.

A Critical Note on the Starting Material: Bzl-D-Phe-OMe HCl

The specified reagent, N-Benzoyl-D-phenylalanine methyl ester hydrochloride (this compound), presents two fundamental challenges for direct use in a standard C-to-N terminus SPPS workflow:

  • N-Terminal Modification: The α-amino group is already acylated with a benzoyl group. This precludes its use as an elongating unit in peptide synthesis, as it lacks the temporary Nα-protecting group (e.g., Fmoc or Boc) necessary for iterative cycles.[2] This modification designates it exclusively for placement at the N-terminus of a peptide.

  • C-Terminal Methyl Ester: The carboxyl group is protected as a methyl ester (-OMe). Standard SPPS coupling protocols require a free carboxylic acid to be activated and react with the free amine of the resin-bound peptide.[3][4]

Therefore, This compound cannot be directly coupled onto a growing peptide chain on a solid support. To achieve the desired N-terminal modification, two primary strategies are recommended, which form the core of this guide:

  • Strategy A (Recommended): Coupling of N-Benzoyl-D-phenylalanine (Bzl-D-Phe-OH) as the final amino acid to the resin-bound peptide. This requires starting with the free acid form of the molecule.

  • Strategy B (Alternative): On-resin benzoylation of the N-terminal D-phenylalanine residue after the full peptide sequence has been assembled.

This guide will focus on the recommended Strategy A , providing a detailed protocol for its execution.

Physicochemical Properties of the N-Terminal Moiety

Understanding the properties of the building block is crucial for handling and reaction setup.

PropertyValueSource
Chemical Name N-Benzyl-D-phenylalanine methyl ester hydrochloride[5]
Synonyms Bzl-D-Phe-OMe·HCl[5]
CAS Number 84028-90-0[5]
Molecular Formula C₁₇H₁₉NO₂·HCl[5]
Molecular Weight 305.8 g/mol [5]
Appearance White crystalline powder[5]
Solubility Soluble in Methanol and Ethanol[6]
Storage 0 - 8 °C, desiccated[5]

Note: The protocols below assume the use of the free acid, Bzl-D-Phe-OH. If starting from the methyl ester, it must first be saponified in solution and isolated—a procedure beyond the scope of this SPPS guide.

Core Experimental Workflow: Fmoc-SPPS & N-Terminal Capping

The overall workflow involves standard Fmoc-SPPS to assemble the desired peptide sequence, followed by a final, specialized coupling step to introduce the Bzl-D-Phe residue.

SPPS_Workflow cluster_SPPS Iterative SPPS Cycles Resin 1. Start with Resin (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 3. DMF Wash Deprotection1->Wash1 Coupling 4. Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Final_Deprotection 6. Final Fmoc Deprotection Loop->Final_Deprotection Final_Coupling 7. Couple Bzl-D-Phe-OH (HATU/DIPEA) Final_Deprotection->Final_Coupling Final_Wash 8. Final Wash (DMF, DCM) Final_Coupling->Final_Wash Cleavage 9. Cleave & Deprotect (TFA Cocktail) Final_Wash->Cleavage Analysis 10. Purify & Analyze (HPLC, Mass Spec) Cleavage->Analysis

Caption: General workflow for SPPS incorporating a final N-terminal modification.

Detailed Protocols

Protocol 1: Synthesis of Peptide Chain via Automated or Manual Fmoc-SPPS

This section outlines a standard protocol for assembling the peptide backbone prior to the final capping step.

Materials:

  • Rink Amide resin (or other suitable resin for peptide amides)

  • Fmoc-protected amino acids

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N'-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF (N,N'-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Isopropanol (IPA) of peptide synthesis grade

  • SPPS reaction vessel (manual or automated synthesizer)

Methodology (per cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 3 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes. Drain.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq. relative to resin loading) with HBTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-90 minutes at room temperature.

    • Quality Control: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.

  • Iteration: Repeat steps 2-5 for each amino acid in the sequence. After the final coupling, proceed to the final deprotection step before adding Bzl-D-Phe-OH.

Protocol 2: N-Terminal Coupling of Bzl-D-Phe-OH

This is the critical step for introducing the terminal modification. Due to the steric hindrance of the benzoyl group, a more potent coupling reagent is required.[1][9]

Rationale for Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over HBTU for this step. The OAt active ester generated by HATU is more reactive and less prone to racemization, making it highly effective for coupling sterically hindered residues.[3][10]

Materials:

  • Resin-bound peptide with a free N-terminal amine (from Protocol 1, after final Fmoc deprotection)

  • Bzl-D-Phe-OH

  • Coupling Reagent: HATU

  • Base: DIPEA or N-Methylmorpholine (NMM)

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone)

Methodology:

  • Final Deprotection: Perform a final Fmoc deprotection on the N-terminal residue of the synthesized peptide chain as described in Protocol 1, Step 2. Wash thoroughly with DMF.

  • Coupling Solution Preparation:

    • In a clean vial, dissolve Bzl-D-Phe-OH (3 eq.) and HATU (2.95 eq.) in a minimal volume of DMF.

    • Add DIPEA (6 eq.).

    • Allow the solution to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated coupling solution to the washed, deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[9]

    • Quality Control: A Kaiser test should be performed. A negative result is expected. If the test is inconclusive due to the nature of the N-acylated residue, proceed to cleavage and verify by mass spectrometry.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (5 times).

    • Wash with DCM (5 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Coupling_Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Nucleophilic Attack BzlPhe Bzl-D-Phe-OH ActiveEster [Bzl-D-Phe-OAt]* (Highly Reactive Ester) BzlPhe->ActiveEster HATU HATU HATU + DIPEA PeptideResin H₂N-Peptide-Resin ActiveEster->PeptideResin FinalPeptide Bzl-D-Phe-NH-Peptide-Resin PeptideResin->FinalPeptide Forms Peptide Bond

Caption: Simplified mechanism for HATU-mediated coupling of Bzl-D-Phe-OH.

Protocol 3: Cleavage, Deprotection, and Isolation

This step cleaves the completed peptide from the solid support and removes any remaining side-chain protecting groups. The choice of scavenger cocktail is critical to prevent side reactions.[11][12]

Materials:

  • Dry, N-terminally capped peptide-resin

  • Cleavage Cocktail (Reagent K modified):

    • 94% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

    • 1% Dithiothreitol (DTT) - Add if Cys is present

  • Cold Diethyl Ether

  • Centrifuge and tubes

  • Lyophilizer

Methodology:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per gram of resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether (approx. 40 mL).

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture (e.g., 3500 rpm for 5 minutes), discard the ether supernatant.

  • Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.

  • After the final wash, dry the white peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent mixture (e.g., Water/Acetonitrile with 0.1% TFA) for purification.

Protocol 4: Peptide Purification and Analysis

Final verification of peptide identity and purity is mandatory.[13][14]

Materials:

  • Reverse-Phase HPLC system (preparative and analytical)

  • C18 HPLC column

  • Mass Spectrometer (e.g., ESI-MS)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Methodology:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Purify the peptide using preparative RP-HPLC with a suitable gradient (e.g., 5% to 95% B over 40 minutes).

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • HPLC: Analyze the purity of the collected fractions on an analytical RP-HPLC column. Purity should typically be >95% for research applications.

    • Mass Spectrometry: Confirm the identity of the peptide by ESI-MS. The observed molecular weight should match the calculated theoretical mass of the Bzl-D-Phe-capped peptide.[14]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a dry, fluffy white powder.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete final coupling of Bzl-D-Phe-OH Steric hindrance; insufficient reagent activity or time.Repeat the coupling step using fresh reagents (HATU/DIPEA). Increase coupling time to 4-6 hours or perform at a slightly elevated temperature (e.g., 40°C) if using a microwave synthesizer.[9]
Side products observed in Mass Spec Cationic species generated during TFA cleavage reattaching to sensitive residues (Trp, Met, Tyr).[15]Ensure the correct scavenger cocktail is used. Reagent K or the modified version in Protocol 3 is robust. For peptides rich in Trp, consider adding 1-2% EDT (Ethanedithiol).
Poor solubility of crude peptide The Bzl-D-Phe group significantly increases hydrophobicity, leading to aggregation.[16]Dissolve the crude peptide in solutions containing organic modifiers or chaotropic agents (e.g., Guanidine HCl) for initial purification. Use a shallow gradient during HPLC.
Racemization of the coupled residue Over-activation or presence of excess base.Use HATU, which is known for low racemization.[10] Avoid extended pre-activation times. Use NMM as a base instead of DIPEA if racemization is a concern.

Conclusion

The successful incorporation of a Bzl-D-Phe residue at the N-terminus of a synthetic peptide is a straightforward process when the correct chemical strategy is employed. By understanding the limitations of the this compound starting material and instead utilizing the free acid form (Bzl-D-Phe-OH) with a potent coupling agent like HATU, researchers can reliably synthesize these valuable modified peptides. Rigorous adherence to washing, quality control, and final analytical verification steps is paramount to ensuring the integrity and purity of the final product, enabling its confident use in downstream research and development applications.

References

  • Fields, G. B. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23). [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved February 7, 2026, from [Link]

  • García-Martín, F., et al. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. Molecules, 26(9), 2575. [Link]

  • Tóth, G. K., & Vágvölgyi, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194. [Link]

  • Midwestern University. (n.d.). Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis. Retrieved February 7, 2026, from [Link]

  • Biovera. (2024). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. Retrieved February 7, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 7, 2026, from [Link]

  • Drahl, C., & Townsend, S. D. (2018). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Biopolymers, 109(11), e23075. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 7, 2026, from [Link]

  • Isais, M., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. RSC Medicinal Chemistry, 14(5), 785-803. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 7, 2026, from [Link]

  • Hsieh, K. H., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]

  • Vasanthakumar, G. R., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • BioPharmaSpec. (n.d.). Confirming Protein Identity and Purity. Retrieved February 7, 2026, from [Link]

  • Applied Biosystems. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved February 7, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Aapptec. (n.d.). Synthesis Notes. Retrieved February 7, 2026, from [Link]

  • Bibliomed. (2019). Side reactions in peptide synthesis: An overview. Retrieved February 7, 2026, from [Link]

  • Amblard, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1709-1715. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • Kusano, M., et al. (2009). Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. Journal of Biochemistry, 145(1), 103-113. [Link]

  • PeptideVerify. (n.d.). Peptide Verification & Testing UK. Retrieved February 7, 2026, from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 7, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Phe-Ome-HCl | 13033-84-6. Retrieved February 7, 2026, from [Link]

  • LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis. Retrieved February 7, 2026, from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved February 7, 2026, from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 7, 2026, from [Link]

  • Procházka, Z., et al. (2008). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 14(7), 841-847. [Link]

Sources

Strategic Incorporation of D-Phenylalanine (D-Phe) in Peptide Therapeutics: Synthesis, Stability, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The incorporation of D-amino acids, specifically D-Phenylalanine (D-Phe), is a pivotal strategy in modern peptide drug design to overcome the two primary failure modes of peptide therapeutics: rapid proteolytic degradation and lack of receptor selectivity.

While natural peptides are composed of L-amino acids, the introduction of D-Phe at specific "hotspots" serves two critical functions:

  • Enzymatic Shielding: α-Chymotrypsin and similar serine proteases preferentially cleave peptide bonds on the C-terminal side of aromatic L-amino acids (Phe, Tyr, Trp). Substituting L-Phe with D-Phe renders the bond unrecognizable to the catalytic triad of the enzyme, significantly extending plasma half-life (

    
    ).
    
  • Conformational Constraint: D-Phe residues favor the formation of Type II'

    
    -turns. This reverse-turn induction can lock a peptide into a bioactive conformation, reducing the entropic penalty of receptor binding and enhancing potency.
    

This guide details the high-fidelity synthesis of D-Phe-containing peptides using Fmoc-Solid Phase Peptide Synthesis (SPPS), followed by validation protocols for enantiomeric purity (Marfey’s Method) and enzymatic stability.

Protocol A: High-Fidelity Fmoc-SPPS Incorporation of D-Phe

Objective: Synthesize a peptide sequence containing D-Phe with >98% purity and <0.5% racemization.

Strategic Insight: While D-amino acids are not inherently more unstable than L-isomers, the coupling conditions must be optimized to prevent racemization (conversion of D back to L, or scrambling). The use of DIC/Oxyma Pure is superior to HBTU/DIPEA for D-amino acids as it minimizes base-catalyzed racemization while maintaining high coupling efficiency.

Materials
  • Resin: Rink Amide ProTide Resin (0.5–0.7 mmol/g loading).

  • Amino Acids: Fmoc-D-Phe-OH (and other Fmoc-L-AA-OH).

  • Activators: Diisopropylcarbodiimide (DIC), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvents: DMF (peptide grade), DCM, Piperidine.

  • Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5).

Step-by-Step Workflow
  • Resin Swelling:

    • Weigh 0.1 mmol resin into a fritted reaction vessel.

    • Add 5 mL DCM; swell for 20 mins. Drain.

    • Add 5 mL DMF; swell for 10 mins. Drain.

  • Fmoc Deprotection (The "Standard" Cycle):

    • Add 20% Piperidine in DMF (5 mL).

    • Agitate for 3 minutes at RT. Drain.

    • Add fresh 20% Piperidine in DMF (5 mL).

    • Agitate for 10 minutes . Drain.

    • Wash: DMF (5x), DCM (3x), DMF (3x).

    • QC Check: Perform a Kaiser Test (ninhydrin). Resin beads should be dark blue (positive for free amines).

  • Coupling of Fmoc-D-Phe-OH (Critical Step):

    • Stoichiometry: Use 4 equivalents (eq) of AA, 4 eq of Oxyma Pure, and 4 eq of DIC relative to resin loading.

    • Pre-activation: Dissolve Fmoc-D-Phe-OH and Oxyma Pure in minimal DMF. Add DIC. Do not pre-activate for >2 minutes to avoid potential side reactions.

    • Add mixture to the resin immediately.[1]

    • Agitate for 45–60 minutes at Room Temperature.

    • Note: Avoid heating (>40°C) during D-Phe coupling, as heat promotes racemization.

  • Washing & Monitoring:

    • Drain and wash with DMF (5x).

    • QC Check: Perform Kaiser Test. Beads should be colorless/yellow (negative for free amines). If blue, repeat coupling (Double Coupling) using HATU/Collidine (1:1:2 eq) for 30 mins.

  • Chain Elongation:

    • Repeat steps 2–4 for subsequent L-amino acids.

  • Cleavage & Isolation:

    • Wash resin with DCM (5x) and dry under

      
      .
      
    • Add Cleavage Cocktail (5 mL for 0.1 mmol scale). Agitate 2.5 hours.

    • Precipitate filtrate in cold diethyl ether (

      
      ). Centrifuge, wash pellet 2x with 
      
      
      
      , and lyophilize.
Visualizing the Workflow

SPPS_Workflow Resin Resin Preparation (Swelling in DCM/DMF) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Kaiser1 Kaiser Test (Blue = Proceed) Wash1->Kaiser1 Activation Activation (Fmoc-D-Phe + DIC/Oxyma) Kaiser1->Activation Positive (+NH2) Coupling Coupling Reaction (45-60 min, RT) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser2 Kaiser Test (Colorless = Success) Wash2->Kaiser2 Recouple Double Couple (HATU/Collidine) Kaiser2->Recouple Positive (Incomplete) NextAA Next Cycle Kaiser2->NextAA Negative (Coupled) Recouple->Wash2 NextAA->Deprotect Repeat Cycle

Figure 1: Critical Control Points in SPPS for D-Phe incorporation. Note the specific QC gates (Kaiser Test) preventing error propagation.

Protocol B: Validation of Enantiomeric Purity (Marfey’s Method)

Rationale: Standard Mass Spectrometry (MS) cannot distinguish between D-Phe and L-Phe (identical mass). To prove you successfully incorporated D-Phe without racemization, you must use Marfey’s reagent (FDAA), which creates diastereomers separable by HPLC.

Materials
  • Marfey’s Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Standard: Amino Acid Standards (L-Phe and D-Phe).

  • Solvents: 1M

    
    , 1M HCl, Acetone.
    
Protocol
  • Hydrolysis:

    • Dissolve 0.5 mg of peptide in 6M HCl (sealed glass vial).

    • Incubate at 110°C for 16–24 hours.

    • Dry under

      
       stream.
      
  • Derivatization:

    • Resuspend hydrolysate in 100

      
      L water.
      
    • Add 20

      
      L 1M 
      
      
      
      .
    • Add 40

      
      L 1% L-FDAA in acetone.
      
    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20

      
      L 1M HCl.
      
  • Analysis (LC-MS):

    • Inject onto a C18 Reverse Phase column.

    • Elution Order: The L-FDAA-D-Phe derivative (D-L diastereomer) is more hydrophobic and typically elutes after the L-FDAA-L-Phe derivative (L-L diastereomer) due to intramolecular H-bonding differences.

    • Calculation: % D-Phe = [Area(D) / (Area(D) + Area(L))] × 100.

Protocol C: Enzymatic Stability Assay (Chymotrypsin Challenge)

Objective: Quantify the stability enhancement provided by D-Phe.

Protocol
  • Buffer Prep: 100 mM Tris-HCl, 10 mM

    
    , pH 7.8. (
    
    
    
    stabilizes Chymotrypsin).[2]
  • Enzyme Mix: Prepare

    
    -Chymotrypsin at 0.5 mg/mL in buffer.
    
  • Incubation:

    • Dissolve peptide (L-control and D-Phe analog) at 1 mg/mL in buffer.

    • Add Enzyme Mix (Enzyme:Substrate ratio 1:100 w/w).

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at t = 0, 15, 30, 60, 120, 240 mins.

    • Quench immediately with 10% TFA (stops enzyme activity).

  • Analysis:

    • Analyze via HPLC (214 nm).

    • Plot % remaining peptide vs. time to calculate

      
      .
      
Expected Data Profile
ParameterL-Phe Peptide (Control)D-Phe Peptide (Analog)
Protease Susceptibility High (Cleavage at C-term of Phe)Resistant (Steric/Stereo mismatch)
Half-life (

)
~20–40 minutes> 24 hours
Main Degradant Fragment [1-(Phe)] + [Remaining]Intact Peptide

Decision Matrix: Coupling Reagents for D-Amino Acids

Selecting the right coupling reagent is a trade-off between reactivity and racemization risk.

Coupling_Logic Start Select Coupling Reagent for D-Phe Standard Standard Sequence (No steric bulk neighbors) Start->Standard Difficult Difficult Sequence (Steric bulk or aggregation) Start->Difficult DIC_Oxyma DIC + Oxyma Pure (Gold Standard) Standard->DIC_Oxyma Low Racemization Risk HATU_Coll HATU + Collidine (High Power, Low Racemization) Difficult->HATU_Coll Needs High Efficiency HBTU_DIPEA HBTU + DIPEA (AVOID for D-AA) Difficult->HBTU_DIPEA High Racemization Risk

Figure 2: Reagent selection guide. Note that Collidine is preferred over DIPEA for difficult D-amino acid couplings due to lower basicity and steric hindrance, reducing proton abstraction from the


-carbon.

References

  • Racemization Suppression in SPPS. Journal of the American Chemical Society, 2022. Discusses the impact of pre-activation and base choice (Collidine vs DIPEA). Available at: [Link]

  • Marfey's Method for Enantiomeric Resolution. Marine Drugs, 2016. Detailed protocol for FDAA derivatization and LC-MS analysis. Available at: [Link]

  • Chymotrypsin Stability of D-Amino Acid Peptides. NIH / PubMed Central. Study on partial D-amino acid substitution for improved enzymatic stability. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of N-Benzyl-D-phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The removal of protecting groups is a cornerstone of multi-step organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. The N-benzyl group is a widely employed protecting strategy for amines due to its general stability and orthogonal removal conditions. N-Benzyl-D-phenylalanine methyl ester hydrochloride (Bzl-D-Phe-OMe HCl) is a key chiral building block and intermediate in the synthesis of various bioactive molecules and peptide-based drugs.[1] Its deprotection to yield D-phenylalanine methyl ester hydrochloride is a critical transformation.

Among the various methods for benzyl group cleavage, catalytic hydrogenation stands out as a robust, clean, and highly efficient procedure.[2] This process, a specific type of hydrogenolysis, utilizes a heterogeneous catalyst, typically palladium on carbon (Pd/C), and molecular hydrogen (H₂) to selectively cleave the benzylic carbon-nitrogen bond.[3] The primary advantages of this method include mild reaction conditions, high yields, and simple product isolation, as the main byproduct, toluene, is volatile and the catalyst is easily removed by filtration.

This document provides an in-depth guide to the catalytic hydrogenation of this compound. It details the underlying reaction mechanism, offers a validated step-by-step laboratory protocol, discusses key parameter optimization, and provides troubleshooting insights to ensure a successful and safe reaction.

The Mechanism of N-Debenzylation via Catalytic Hydrogenation

The hydrogenolysis of an N-benzyl group over a palladium catalyst is a surface-mediated reaction. While the precise mechanism can be complex, it is generally understood to proceed through the following key stages:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the substrate (this compound) diffuse from the solution and adsorb onto the active sites of the palladium metal surface.

  • Hydrogen Activation: The palladium surface catalytically cleaves the H-H bond of molecular hydrogen, resulting in reactive atomic hydrogen species bound to the catalyst surface.

  • Hydrogenolysis: The substrate, adsorbed onto the catalyst, undergoes sequential attack by the surface-bound hydrogen atoms at the benzylic C-N bond. This process weakens and ultimately cleaves the bond.

  • Product Formation & Desorption: The cleavage results in the formation of toluene and the deprotected product, D-phenylalanine methyl ester. These products then desorb from the catalyst surface back into the solvent, freeing the active sites for further catalytic cycles.

A potential challenge in the debenzylation of amines is catalyst deactivation. The lone pair of electrons on the newly formed amine product can coordinate strongly to the palladium surface, effectively "poisoning" the catalyst and slowing the reaction.[4] However, performing the reaction on the hydrochloride salt of the substrate, as is the case with this compound, mitigates this issue. The resulting product is the protonated ammonium salt, which has a significantly reduced affinity for the palladium surface, thus preventing catalyst inhibition.[4]

Visualizing the Reaction Mechanism

G cluster_catalyst Pd/C Catalyst Surface H2 H₂ (gas) Adsorbed_H Adsorbed H• atoms H2->Adsorbed_H Adsorption & Activation Substrate Bzl-D-Phe-OMe·HCl (in solution) Adsorbed_Sub Adsorbed Substrate Substrate->Adsorbed_Sub Adsorption Products D-Phe-OMe·HCl + Toluene (in solution) Adsorbed_H->Adsorbed_Sub Adsorbed_Sub->Products Hydrogenolysis & Desorption

Caption: Reaction mechanism on the Pd/C catalyst surface.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale reaction at atmospheric pressure using a hydrogen balloon.

Materials and Reagents
  • Substrate: N-Benzyl-D-phenylalanine methyl ester hydrochloride (this compound)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Solvent: Methanol (MeOH), reagent grade

  • Gases: Hydrogen (H₂), Nitrogen (N₂) or Argon (Ar)

  • Filter Aid: Celite® 545 or equivalent

  • Workup: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and stopcock

  • Septa

  • Hydrogen-filled balloon (a double-layered balloon is recommended for longer reactions)[5]

  • Vacuum/inert gas manifold (Schlenk line)

  • Büchner funnel, filter flask, and filter paper

  • Rotary evaporator

Safety Precautions
  • Pyrophoric Catalyst: Palladium on carbon is extremely pyrophoric and can ignite spontaneously upon contact with air, especially when dry or in the presence of flammable solvents.[6][7] Handle the catalyst in an inert atmosphere and never allow the filtered catalyst cake to dry.[8]

  • Flammable Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[5] All operations must be conducted in a well-ventilated fume hood, away from sparks, open flames, or hot surfaces. Ensure all glassware is properly secured and leak-tested.

  • Pressure Safety: While this protocol uses a balloon (atmospheric pressure), ensure glassware has no cracks or defects that could fail.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7]

Step-by-Step Procedure
  • Flask Preparation: Place the substrate, this compound (1.0 eq), and a magnetic stir bar into the three-neck flask. Seal the flask with septa and a gas inlet adapter.

  • Catalyst Addition: Carefully weigh the 10% Pd/C catalyst (0.05 - 0.10 eq by weight) and add it to the flask. This should be done quickly to minimize air exposure.

  • Inerting the System: Connect the flask to the vacuum/inert gas manifold. Gently evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.[6][8]

  • Solvent Addition: Under a positive pressure of inert gas, add methanol via syringe to the flask. The solvent volume should be sufficient to create a freely stirring slurry (approx. 10-20 mL per gram of substrate).

  • Hydrogen Introduction: Begin vigorous stirring. Disconnect the inert gas source. Evacuate the flask gently and then backfill with hydrogen from the balloon. Repeat this hydrogen purge cycle three times.[5] After the final fill, leave the balloon connected to the flask via the gas inlet.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot for analysis, first purge the system with inert gas before briefly opening the flask.[6]

  • Reaction Completion & Quenching: Once the reaction is complete (typically 4-12 hours, indicated by the disappearance of starting material), purge the flask thoroughly with nitrogen or argon to remove all residual hydrogen. This is a critical safety step.

  • Catalyst Filtration (Workup):

    • Prepare a filtration setup with a Büchner funnel containing a small pad (approx. 1-2 cm thick) of Celite® over filter paper.

    • Wet the Celite® pad with methanol.

    • Under a flow of inert gas, carefully decant the reaction slurry onto the Celite® pad.

    • Rinse the reaction flask with additional methanol and pour the rinsings through the filter.

    • CRITICAL: Do not allow the filter cake to run dry.[8] Keep the surface wet with methanol at all times to prevent ignition.

    • Once filtration is complete, the wet catalyst and Celite® should be immediately transferred to a dedicated, marked waste container with water.

  • Product Isolation: Transfer the combined filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting white or off-white solid is the desired D-phenylalanine methyl ester hydrochloride. The product is often of high purity and may not require further purification.

Experimental Workflow Visualization

G sub 1. Charge Flask (Substrate + Pd/C) inert 2. Inert Atmosphere (3x Vacuum/N₂ Cycle) sub->inert add_solv 3. Add Solvent (Methanol) inert->add_solv h2_purge 4. Introduce Hydrogen (3x Vacuum/H₂ Cycle) add_solv->h2_purge react 5. Stir Vigorously (RT, atmospheric pressure) h2_purge->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete n2_purge 7. Purge with N₂ (Remove all H₂) monitor->n2_purge Complete filter 8. Filter through Celite® (KEEP WET!) n2_purge->filter evap 9. Evaporate Solvent (Rotary Evaporator) filter->evap product 10. Isolate Product (D-Phe-OMe·HCl) evap->product

Caption: Step-by-step experimental workflow for hydrogenation.

Parameter Optimization and Troubleshooting

The efficiency of the catalytic hydrogenation can be influenced by several factors. The following table summarizes key parameters and their effects.

ParameterTypical Range / ConditionRationale & Effect on Reaction
Catalyst Loading 5-10% w/w (Pd/C to substrate)Higher loading increases the number of active sites, accelerating the reaction rate. However, excessive amounts can complicate filtration and increase costs.
Hydrogen Pressure 1 atm (balloon) to 50 psiIncreasing pressure increases the concentration of dissolved hydrogen, which typically leads to a faster reaction rate. For N-debenzylation, atmospheric pressure is usually sufficient.
Solvent Choice Methanol, Ethanol, Ethyl AcetateProtic solvents like methanol and ethanol are generally excellent for this transformation.[5] They effectively dissolve the hydrochloride salt and facilitate the reaction.
Temperature Room Temperature to 50°CThe reaction is typically exothermic and proceeds well at room temperature. Gentle heating may be applied if the reaction is sluggish, but can increase the risk of side reactions.[9]
Stirring Speed > 500 RPMThis is a triphasic reaction (solid catalyst, liquid solution, gas). Vigorous stirring is crucial to overcome mass transfer limitations and ensure efficient contact between all phases.[5]
Additives Acetic AcidWhile not usually necessary for a hydrochloride salt substrate, adding a small amount of acid can sometimes help if catalyst poisoning is suspected with a free-base amine.[10]

Troubleshooting Guide

  • Problem: Slow or stalled reaction.

    • Possible Cause: Inactive catalyst.

    • Solution: Use a fresh batch of catalyst. Catalyst activity can degrade over time.[10]

    • Possible Cause: Insufficient hydrogen.

    • Solution: Check for leaks in the system. Ensure the balloon is adequately filled and, if necessary, replace it with a fresh one during the reaction.

    • Possible Cause: Poor mixing.

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended.

  • Problem: Low product yield.

    • Possible Cause: Incomplete reaction.

    • Solution: Allow the reaction to run for a longer duration. Confirm completion via TLC or LC-MS before workup.

    • Possible Cause: Product loss during workup.

    • Solution: Ensure thorough washing of the reaction flask and the filter cake with fresh solvent to recover all the product.

References

  • MDPI. (2022, June 22). Debenzylation of Benzyl-Protected Methylcellulose. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved from [Link]

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

  • PMC. (2025, September 11). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts. Retrieved from [Link]

  • Labfirst. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • protocols.io. (n.d.). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism of the hydrogenation of L-phenylalanine methyl ester over the Cu/ZnO/Al2O3 catalyst. Retrieved from [Link]

  • SciSpace. (n.d.). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. Retrieved from [Link]

  • University of Sheffield. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

  • The Sarpong Group. (2010, March 5). Standard Operating Procedures. Retrieved from [Link]

  • Reddit. (2025, January 28). Hydrogenation of Phosphonates (Phenyl, Benzl with PtO2, Pd/C). r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 7). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • PMC - NIH. (n.d.). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 25). Hydrogenolysis. Retrieved from [Link]

Sources

Optimization of Amide Bond Formation with Sterically Hindered D-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Yield Maximization and Stereoretention

Executive Summary & Mechanistic Challenge

The coupling of sterically hindered D-amino esters (e.g., D-Valine, D-Tert-leucine methyl esters) presents a dual challenge in medicinal chemistry: kinetic suppression and thermodynamic instability .

Unlike standard peptide coupling, the steric bulk of the D-amino ester hinders the nucleophilic attack on the activated carbonyl. This slowed rate constant (


) allows competing side reactions to dominate, primarily:
  • Epimerization: Slow coupling keeps the activated acid in a reactive state longer, increasing the probability of oxazolone formation and subsequent racemization.

  • Hydrolysis/N-Acyl Urea Formation: Reaction with trace water or rearrangement of the active ester.

To overcome this, we must shift the strategy from "standard activation" (EDC/HOBt) to High-Velocity Activation (Uronium/Phosphonium) or stabilized activation (T3P), while strictly controlling the basicity of the medium.

Mechanistic Visualization: The Kinetic Bottleneck

The following diagram illustrates the competition between the desired amide bond formation and the fatal oxazolone racemization pathway.

AmideCouplingMechanism Acid Carboxylic Acid (R-COOH) ActiveEster Active Ester/Anhydride (High Energy Intermediate) Acid->ActiveEster Activation Activator Activation Agent (HATU/T3P/COMU) Activator->ActiveEster TS_Coupling Tetrahedral Intermediate ActiveEster->TS_Coupling + Amine (Slow step due to sterics) Oxazolone Oxazolone Formation ActiveEster->Oxazolone Slow Coupling Allows Cyclization Amine Hindered D-Amino Ester (Nucleophile) Amine->TS_Coupling Product Chiral Amide (Retention) TS_Coupling->Product Fast Racemate Epimerized Product Oxazolone->Racemate Base Catalyzed

Figure 1: The kinetic competition. Steric hindrance in the amine slows the path to the Tetrahedral Intermediate, allowing the Active Ester to divert toward Oxazolone formation (Racemization).

Strategic Reagent Selection Matrix

For hindered D-amino esters, standard carbodiimides (EDC, DCC) are insufficient. The choice lies between COMU (for raw power) and T3P (for stereochemical safety).

FeatureCOMU (Uronium)T3P (Phosphonic Anhydride)Ghosez Reagent (Acid Chloride)
Mechanism Generates highly reactive Oxyma ester.Forms mixed anhydride; solvent-caged reaction.Generates Acid Chloride/Fluoride in situ.[1][2][3]
Steric Tolerance High. Excellent for N-methylated/bulky amines.Medium-High. Good, but slower than COMU.Extreme. The "Nuclear Option" for tertiary amines.
Epimerization Low (due to Oxyma), but requires base control.Very Low. Does not require exogenous HOBt/HOAt.High risk if not temperature controlled.
Solubility High in DMF/NMP.50% solution in EtOAc/DMF/Me-THF.Reacts in DCM/CHCl3.
Workup Requires wash to remove Oxyma/Urea.Excellent. Byproducts are water-soluble.[4]Requires evaporation/scavenging.
Recommendation Primary Choice for yield.Primary Choice for chiral purity.Rescue Choice when others fail.

Detailed Experimental Protocols

Protocol A: The High-Yield Method (COMU/Oxyma)

Best for: Extremely hindered couplings where yield is prioritized over slight racemization risks (e.g., coupling D-Val-OMe to bulky acids). Why COMU? It utilizes the Oxyma Pure leaving group, which is safer than HOBt and provides a faster reaction rate than HATU, minimizing the time window for epimerization [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • D-Amino Ester (HCl salt) (1.1 equiv)

  • COMU (1.0 - 1.1 equiv)

  • TMP (2,4,6-Trimethylpyridine / Collidine) (2.5 - 3.0 equiv)

  • Solvent: DMF or NMP (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid and D-Amino Ester (salt) in anhydrous DMF under

    
    .
    
  • Cooling: Cool the mixture to 0 °C . Crucial: Lower temperature suppresses base-catalyzed epimerization during the initial activation.

  • Base Addition: Add Collidine dropwise.

    • Note: Collidine is preferred over DIPEA. It is a weaker base (pKa ~7.4 vs 10.5) but sufficiently nucleophilic to drive the reaction without stripping the

      
      -proton of the ester [2].
      
  • Activation: Add COMU in one portion.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via LCMS.

    • Checkpoint: Most hindered couplings complete within 2–4 hours. If incomplete after 4h, do not heat. Add 0.2 equiv more COMU.

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (2x), 1M 
    
    
    
    (or citric acid if acid-sensitive) (2x), and Brine. Dry over
    
    
    .
Protocol B: The Stereoretention Method (T3P)

Best for: Fragment couplings or when the carboxylic acid component is highly prone to racemization (e.g., Phenylglycine derivatives). Why T3P? Propylphosphonic anhydride (T3P) acts as a scavenger for water and forms a mixed anhydride that reacts rapidly with amines but slowly with the alpha-carbon proton [3].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • D-Amino Ester (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine or N-Methylimidazole (NMI) (2.5 - 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Procedure:

  • Setup: Combine Acid, Amine salt, and Pyridine in EtOAc (or 2-MeTHF) at 0 °C .

  • Addition: Add T3P solution dropwise over 5 minutes.

    • Note: T3P requires an excess (1.5+ equiv) because the cyclic anhydride can hydrolyze if solvents aren't strictly dry, but its byproducts are harmless.

  • Incubation: Stir at 0 °C for 1 hour, then warm to RT.

    • Optimization: For extremely hindered amines, T3P allows mild heating (up to 40 °C) with lower racemization risk than HATU [4].

  • Workup: The "Magic" Step. Simply wash the organic layer with water, then 0.5M NaOH, then 1M HCl. T3P byproducts are completely water-soluble.

Protocol C: The "Nuclear Option" (Ghosez Reagent)

Best for: Substrates that fail Protocol A/B (e.g.,


-disubstituted amino esters like Aib or 

-methyl-D-Cysteine). Why Ghosez? It converts the acid to an acid chloride (or fluoride) under neutral conditions, creating the most electrophilic species possible without the acidic conditions of

[5].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • D-Amino Ester (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Dry DCM[5]

Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in DCM at RT. Add Ghosez Reagent dropwise. Stir for 1–2 hours.

    • Monitor: Check by quenching a small aliquot with MeOH (forms methyl ester) and running LCMS.

  • Coupling: Once activation is complete, cool to 0 °C. Add the D-Amino Ester followed by DIPEA.

  • Reaction: Stir at RT overnight.

Troubleshooting & Optimization Matrix

Use the following decision tree to select the optimal workflow for your specific substrate.

DecisionTree Start Start: Hindered D-Amino Ester IsAcidSensitive Is the Acid Component Racemization Prone? Start->IsAcidSensitive UseT3P PROTOCOL B: T3P + Pyridine (Solvent: EtOAc) IsAcidSensitive->UseT3P Yes (e.g., Phg, Cys) CheckSterics Degree of Steric Hindrance? IsAcidSensitive->CheckSterics No (Standard) ModSteric Moderate (Val, Ile) Use PROTOCOL A: COMU + Collidine CheckSterics->ModSteric Moderate HighSteric Extreme (Aib, N-Me) Try PROTOCOL A first CheckSterics->HighSteric Extreme DidItWork Did Protocol A fail? (<10% Yield) HighSteric->DidItWork Ghosez PROTOCOL C: Ghosez Reagent (Acid Chloride) DidItWork->Ghosez Yes

Figure 2: Decision matrix for reagent selection based on substrate sensitivity and steric demand.

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric bulk prevents tetrahedral intermediate formation.Switch to Protocol C (Ghosez) or use microwave irradiation (caution: high racemization risk).
High Epimerization Base is too strong (DIPEA/TEA) or reaction too slow.Switch base to Collidine or Pyridine . Lower temp to -10 °C. Use T3P .
Capping/Side Products Guanidinylation of amine (if using HATU/HBTU).Switch to COMU or T3P (Uronium salts can react with amines if activation is slow).

References

  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for HATU. Journal of Peptide Science.

  • Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: Comparison of HATU, COMU, and T3P. Sigma-Aldrich Technical Library.

  • Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Chemical Communications.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Bzl-D-phe-ome hcl coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for organic chemists and peptide scientists. It addresses the specific challenges of coupling N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (abbreviated here as H-N(Bzl)-D-Phe-OMe[1]·HCl ).

Topic: Troubleshooting Low Yields in Sterically Hindered Secondary Amine Couplings Document ID: TS-PEP-2024-09 Status: Active[1]

Executive Summary: The "Bzl" Challenge

If you are experiencing low yields with Bzl-D-phe-ome hcl, you are likely facing a convergence of three distinct chemical hurdles. Unlike standard primary amino acids (e.g., H-Phe-OMe), this molecule presents:

  • Steric Hindrance: The N-Benzyl group creates a massive steric wall, transforming the amine into a poorly nucleophilic secondary amine.

  • Salt Neutralization: The HCl counterion must be removed completely to liberate the nucleophile, but excess base triggers side reactions.

  • Diketopiperazine (DKP) Formation: N-alkylated amino acid esters are kinetically primed to cyclize into DKPs, often resulting in "disappearing" product during workup.[1]

This guide provides a root-cause analysis and validated protocols to overcome these barriers.

Diagnostic Phase: Identify Your Failure Mode

Before altering your protocol, match your observation to the failure mode.

ObservationProbable CauseMechanism
No Reaction / Starting Material Recovered Steric Deactivation Standard reagents (EDC/HOBt, HBTU) are too bulky or insufficiently reactive to overcome the N-Benzyl steric clash.[1]
Low Yield + "Gummy" Precipitate Incomplete Free-Basing The HCl salt was not fully neutralized. The protonated amine (

) is not nucleophilic.[1]
Product Vanishes during Workup DKP Formation If the N-terminus of your partner amino acid was deprotected (or if you used a base wash), the dipeptide cyclized to a diketopiperazine.
Racemization of Partner AA Slow Kinetics The sluggish coupling required prolonged exposure to base, causing the activated carboxylic acid component to racemize via oxazolone formation.

Critical Protocol Adjustments

A. The "Salt Trap": Proper Neutralization

The Issue: Adding DIEA directly to the coupling mixture often fails for hindered salts because the equilibrium exchange is slow in organic solvents. The Fix: Perform an Extractive Free-Basing prior to coupling.

Protocol:

  • Suspend Bzl-D-Phe-OMe[1]·HCl in EtOAc or DCM.[1]

  • Wash with saturated aqueous

    
     (2x) and Brine (1x).
    
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Result: You now have the free amine oil. Use immediately.

    • Why? This guarantees 100% available nucleophile without adding excess organic base (like DIEA) to the reaction mixture, which suppresses racemization.[1]

B. Overcoming Sterics: Reagent Selection

Standard carbodiimides (EDC/DCC) will fail.[1] You need high-reactivity electrophiles.[1]

  • Recommendation 1: HATU / HOAt

    • Mechanism:[1][2][3][4][5][6][7][8] The 7-aza-benzotriazole moiety (HOAt) utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the attack of the hindered amine.

    • Conditions: 1.2 eq HATU, 2.0 eq DIEA, DMF solvent.[1]

  • Recommendation 2: PyBrOP (The Gold Standard for N-Methyl/Benzyl) [1]

    • Mechanism:[1][2][3][4][5][6][7][8] Forms an acid bromide intermediate in situ. Acid bromides are small and highly electrophilic, bypassing the steric bulk of the N-benzyl group.

    • Reference: Coste, J., et al. Tetrahedron Lett.[1]1991 .[1]

  • Recommendation 3: Acid Chlorides (The "Nuclear" Option)

    • If HATU fails, convert your carboxylic acid partner to an acid chloride using Triphosgene or Ghosez's Reagent , then react with the free-based amine in DCM with Collidine.

Visualizing the Problem (Logic Flow)

The following diagram illustrates the decision pathway for troubleshooting this specific coupling.

TroubleshootingFlow Start Start: Low Yield with This compound CheckSalt Step 1: How was HCl neutralized? Start->CheckSalt InSitu In Situ (DIEA added to rxn) CheckSalt->InSitu Direct Addition Extractive Extractive (NaHCO3 wash) CheckSalt->Extractive Pre-wash SaltIssue FAILURE MODE: Salt Trap Protonated amine is inert. Action: Switch to Extractive. InSitu->SaltIssue CheckReagent Step 2: Coupling Reagent Used? Extractive->CheckReagent Standard EDC, DCC, HBTU CheckReagent->Standard Advanced HATU, PyBrOP, Acid Chloride CheckReagent->Advanced StericIssue FAILURE MODE: Steric Hindrance N-Bzl blocks approach. Action: Switch to PyBrOP or HATU. Standard->StericIssue CheckWorkup Step 3: Workup Conditions? Advanced->CheckWorkup BasicWash Strong Base Wash / Heat CheckWorkup->BasicWash AcidicWash Acidic/Neutral Wash CheckWorkup->AcidicWash DKPIssue FAILURE MODE: DKP Formation Product cyclized & lost. Action: Avoid base during workup. BasicWash->DKPIssue Success Likely Success Optimize Time/Temp AcidicWash->Success

Caption: Troubleshooting logic tree for N-Benzyl amino acid coupling failures. Blue nodes represent diagnostic checks; Red nodes indicate failure modes.

Optimized Experimental Protocol (The "PyBrOP" Method)

This protocol is designed to maximize yield for N-alkylated couplings.[1]

Materials:

  • Carboxylic Acid Component (1.0 eq)[1]

  • H-N(Bzl)-D-Phe-OMe[1][9]·HCl (1.1 eq)

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) (1.1 eq)[1]

  • DIEA (Diisopropylethylamine) (3.0 eq)[1]

  • DCM (Anhydrous) or DMF (if solubility is poor)[1]

Step-by-Step:

  • Preparation: Dissolve the Carboxylic Acid and the Amino Acid Salt (H-N(Bzl)-D-Phe-OMe·HCl) in DCM.[1]

  • Activation: Add PyBrOP in one portion.

  • Initiation: Add DIEA dropwise at

    
    .[1]
    
    • Note: Adding base last minimizes the time the activated acid spends in a basic environment before the amine attacks, reducing racemization.

  • Reaction: Allow to warm to Room Temperature. Stir for 12–24 hours.[1]

    • Monitoring: Use HPLC or TLC.[1] N-Benzyl couplings are slow.[1] If stalled after 24h, add 0.5 eq more PyBrOP and DIEA.

  • Workup (Crucial):

    • Dilute with EtOAc.[1]

    • Wash with 5% KHSO4 (Acidic wash removes unreacted amine and prevents DKP).[1]

    • Wash with Brine.[1]

    • Avoid strong carbonate washes if possible, or perform them excessively quickly and cold (

      
      ).[1]
      

Frequently Asked Questions (FAQs)

Q: Can I use HBTU or TBTU? They are cheaper. A: Generally, no.[1] HBTU/TBTU are excellent for primary amines but struggle with the steric bulk of N-Benzyl groups. You will likely see 20-40% yields.[1] If you must use them, use HOAt as an additive (not HOBt) to boost reactivity.[1]

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the N-Acylurea rearrangement product (if using carbodiimides like EDC) or a Diketopiperazine (DKP) .[1] If the spot is very non-polar, it is likely the DKP formed by the cyclization of your dipeptide. This happens if the methyl ester is attacked by the free amine of the partner amino acid (if it was unprotected) or if the dipeptide ester hydrolyzes and cyclizes.

Q: Why is my product racemized? I thought D-Phe was stable. A: The D-Phe is the nucleophile, so it rarely racemizes. The racemization is likely happening to the Carboxylic Acid partner you are coupling to it.

  • Cause: The reaction is slow due to the N-Benzyl sterics. The activated acid sits in the basic solution longer, allowing it to form an oxazolone which loses chiral integrity.

  • Fix: Use Collidine (TMP) instead of DIEA.[1] Collidine is a weaker, more sterically hindered base that promotes coupling but suppresses the proton abstraction required for racemization.

Q: Does the "Bzl" mean Benzyl Ester or N-Benzyl? A: In the context of "Bzl-D-Phe-OMe", standard nomenclature dictates this is N-Benzyl .[1] If it were a benzyl ester protection on the C-terminus, it would be written as H-D-Phe-OBzl .[1] If you are actually using H-D-Phe-OBzl (primary amine), the low yield is strictly due to the HCl salt issue (See Section 3A).[1]

References

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991).[1] "PyBOP® and PyBrOP: Two reagents for the difficult coupling of N-methylated amino acids." Tetrahedron Letters, 32(17), 1967-1970.[1] [1]

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science, 11, 85-102.[1] (Review of steric challenges). [1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][10][11][12] Chemical Reviews, 109(6), 2455–2504.[1] (Detailed discussion on DKP formation and ester stability). [1]

  • Chem-Impex International. "Product Data: N-Benzyl-D-Phenylalanine Methyl Ester HCl." (Commercial validation of the salt form).

Sources

Preventing racemization of D-phenylalanine methyl ester during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering stereochemical instability with D-Phenylalanine methyl ester (D-Phe-OMe).[1] It moves beyond standard textbook definitions to address the practical "failure points" in the laboratory.

Ticket Category: Stereochemical Integrity & Synthesis Optimization Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Benzyl" Problem

D-Phenylalanine methyl ester is deceptively stable in storage but chemically fragile during synthesis and workup. The presence of the electron-withdrawing ester group, combined with the benzyl side chain, increases the acidity of the


-proton (

in DMSO, compared to

for unactivated amides).

The Root Cause of Failure: Most racemization events do not occur during the esterification reaction itself, but during neutralization (workup) or subsequent peptide coupling .

  • Direct Enolization: Base-mediated proton abstraction.[1][2]

  • Oxazolone Formation: The dominant pathway during coupling, where the carbonyl oxygen attacks the activated ester, forming a highly acidic 5-membered ring.

Part 1: Troubleshooting & Protocols (Q&A)

Q1: I am synthesizing D-Phe-OMe HCl via thionyl chloride/methanol. The crude product shows low optical rotation. Where did I lose chirality?

Diagnosis: If you used the standard thionyl chloride (


) method, the acidic conditions (

) actually protect against racemization.[1] The loss likely occurred during the exothermic addition or moisture ingress leading to hydrolysis/re-esterification cycles at high temperatures.

The Fix: Temperature-Controlled Anhydrous Protocol Standard Reflux protocols are risky for high-purity D-isomers.[1] Use this "Cold-Start" method.

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent Prep: Chill anhydrous Methanol (MeOH) to

    
     (ice/salt bath).
    
  • Activation: Add Thionyl Chloride (

    
    , 1.2 - 1.5 equivalents) dropwise. Crucial: Maintain temp 
    
    
    
    .[1] This generates anhydrous HCl in situ.[1]
  • Addition: Add D-Phenylalanine (solid) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 12–18 hours.[1][3] Do not reflux unless conversion is <95% by TLC.

  • Isolation (The Critical Step):

    • Concentrate in vacuo at

      
      .
      
    • Co-evaporate with toluene (

      
      ) to remove residual 
      
      
      
      and
      
      
      .[1]
    • Checkpoint: The resulting white solid is D-Phe-OMe[1]·HCl. It is stable.

Technical Insight: High heat + excess


 + trace water = Hydrolysis.[1] The free acid can then re-esterify, but the equilibrium shifts allow for transient enolization if the temperature is too high (

) for prolonged periods.
Q2: How do I convert the Hydrochloride salt (D-Phe-OMe·HCl) to the free amine without racemizing?

Diagnosis: This is the #1 Failure Point . Users often use strong bases (NaOH,


) or overshoot the pH.[1] The free amine of D-Phe-OMe is prone to self-catalyzed racemization if left in concentrated solution.[1]

The Fix: Biphasic "Flash" Neutralization Do not neutralize in a single phase. Use a biphasic system to sequester the free amine into the organic layer immediately, protecting it from the basic aqueous layer.

Protocol:

  • Suspend D-Phe-OMe[1]·HCl in

    
     (DCM) or Ethyl Acetate (EtOAc).[1]
    
  • Cool to

    
    .
    
  • Add saturated

    
      (mild base, pH ~8.5) or 
    
    
    
    (if stronger base needed, but risky).[1] Never use NaOH.
  • Vigorous Stirring: Stir rapidly for 10–15 minutes.

  • Separation: Immediately separate layers. Wash organic layer once with brine.[1]

  • Drying: Dry over

    
     and concentrate immediately.
    
  • Usage Rule: Use the free amine within 1–2 hours. Do not store D-Phe-OMe free base overnight.[1]

Q3: During peptide coupling (D-Phe-OMe + Amino Acid-COOH), I see significant D/L scrambling.

Diagnosis: You are likely generating an Oxazolone (Azlactone) intermediate.[1] This occurs when the carboxylic acid is activated (e.g., with EDC/DCC) without a sufficient "racemization suppressant."[1]

The Fix: The "Additive" Shield You must intercept the O-acylisourea intermediate before the oxazolone forms.

Recommended Coupling System:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) or EDC.[1]

  • Mandatory Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (1-Hydroxybenzotriazole).[1]

  • Base: Collidine (2,4,6-trimethylpyridine).[1] Avoid DIPEA if possible; Collidine is weaker and sterically hindered, reducing proton abstraction.[1]

Data: Base Sensitivity of Activated Esters

BasepKa (Conj.[1][4] Acid)Racemization RiskRecommendation
Triethylamine (

)
10.75High Avoid with D-Phe
DIPEA (Hünig's Base) 10.75Moderate/High Use only if necessary (1 eq)
NMM (N-Methylmorpholine) 7.38Low Safer alternative
Collidine 7.43Very Low Preferred

Part 2: Visualizing the Danger Zones

Diagram 1: The Racemization Pathways

This diagram illustrates the two mechanistic cliffs where chirality is lost.[2] Note that Path B (Oxazolone) is the primary risk during coupling.[1]

RacemizationPathways Start L-Phe-OMe (Chiral) Enolate Enolate Intermediate (Planar/Achiral) Start->Enolate Path A: Direct Proton Abstraction (High pH / Strong Base) Oxazolone Oxazolone/Azlactone (Highly Acidic C-H) Start->Oxazolone Path B: Cyclization during Activation (Coupling Reagents) Base Base (B:) Racemic DL-Phe-OMe (Racemic Mixture) Enolate->Racemic Reprotonation Oxazolone->Enolate Tautomerization Oxazolone->Racemic Ring Opening

Caption: Path A occurs during basic workup. Path B occurs during peptide coupling.[1] Both lead to the planar enolate, destroying stereochemistry.

Diagram 2: The "Safe" Synthesis Workflow

A self-validating process flow to ensure optical purity.[1]

SafeSynthesis Step1 D-Phe (Solid) + MeOH (-10°C) Step2 Add SOCl2 (Dropwise) Control Exotherm (<0°C) Step1->Step2 Step3 Reaction: RT for 12-18h (NO REFLUX) Step2->Step3 Check1 Checkpoint 1: TLC Completion? Step3->Check1 Check1->Step3 No (Wait) Workup Evaporate + Toluene Azeotrope (Remove excess HCl) Check1->Workup Yes Salt Product: D-Phe-OMe·HCl (Stable Solid) Workup->Salt Neutral Biphasic Neutralization (DCM / Sat. NaHCO3) Salt->Neutral Only if Free Base needed Final D-Phe-OMe (Free Base) Use Immediately Neutral->Final Fast Separation

Caption: Optimized workflow minimizing thermal stress and exposure to aqueous base.

Part 3: Validation & Quality Control[1]

How do I prove I haven't racemized my compound? Trusting the label is insufficient. You must validate the specific rotation


.[1]
  • Polarimetry (Quick Check):

    • Compare your

      
       against literature values.[1]
      
    • Standard: D-Phe-OMe[1]·HCl typically ranges from -3.0 to -5.0 (

      
      ) or +35  (
      
      
      
      ) depending on the salt/solvent form.[1]
    • Warning: Small deviations usually indicate moisture, not just racemization.[1]

  • Chiral HPLC (Definitive):

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% DEA (Diethylamine).[1]

    • Detection: UV at 254 nm.[1]

    • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.[1]

References

  • Preparation of L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 2019, 96, 528-585.[1][5] (Protocol adapted for D-isomer). [1]

  • Epimerisation in Peptide Synthesis. Molecules, 2023.[1] (Mechanisms of oxazolone formation).

  • Racemization of amino acid esters by aliphatic ketones. PubMed.[1] (Risks of ketone solvents).

  • Racemization during aminolysis of activated esters. PubMed. (Base sensitivity data).

(Note: While the general principles of Organic Syntheses and PubMed articles are cited, specific volume/page numbers for generic D-Phe protocols are adapted from standard L-Phe protocols as they are enantiomeric equivalents.)

Sources

Technical Support Center: Solubilization of Bzl-D-Phe-OMe·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of Bzl-D-phe-ome hcl in DMF and DMSO Content type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals[1]

Compound Identifier: N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride CAS: 84028-90-0 (Generic ref) | MW: ~305.8 g/mol Target Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)[1][2]

Core Technical Overview

Bzl-D-Phe-OMe·HCl presents a unique solubility challenge due to its amphiphilic nature.[2] The molecule contains two distinct hydrophobic domains (the N-benzyl group and the phenylalanine phenyl ring) competing with the ionic hydrochloride salt head.[1]

While DMF and DMSO are excellent solvents for this class of compounds, users frequently encounter "pseudo-insolubility"—kinetic barriers caused by high crystal lattice energy or thermodynamic instability (precipitation) triggered by improper handling during neutralization.[1]

This guide addresses the causality behind these issues and provides self-validating protocols to ensure consistent results.

Troubleshooting Guide (Q&A)

Q1: I added the solid to DMF/DMSO, but it remains a cloudy suspension. Is it insoluble?

Diagnosis: Likely a Kinetic Dissolution Barrier , not thermodynamic insolubility.[2] Mechanism: The hydrophobic stacking interactions between the benzyl and phenyl rings create a stable crystal lattice that resists solvent penetration, even in high-dielectric solvents like DMSO. Solution:

  • Sonication (Critical): Do not rely on vortexing alone.[1][2] Sonicate the sample for 5–10 minutes at ambient temperature. The ultrasonic cavitation disrupts the hydrophobic stacking.[2]

  • Stepwise Addition: If preparing high concentrations (>100 mM), add the solvent in two aliquots. Dissolve the solid in 50% of the final volume first to maximize solvent-solute interaction before diluting.[2]

Q2: The solution was clear, but turned cloudy immediately after adding a base (TEA/DIPEA). Did my compound crash out?

Diagnosis: In-Situ Salt Formation (False Negative).[1][2] Mechanism: You are likely observing the precipitation of the base's conjugate acid salt (e.g., Triethylamine Hydrochloride, TEA[1]·HCl), not your target compound. TEA·HCl has limited solubility in DMF/THF mixtures and can form a fine white precipitate.[2] Validation Test:

  • Centrifuge the cloudy mixture.

  • Analyze the supernatant by TLC or HPLC.[2]

  • Result: If the Bzl-D-Phe-OMe peak is present in the liquid phase, the solid is merely waste salt (TEA[1]·HCl). Proceed with the reaction; the precipitate rarely interferes with standard coupling protocols.[2]

Q3: Can I heat the solution to speed up dissolution?

Diagnosis: Stability Risk. Technical Insight: While heat improves solubility, methyl esters are susceptible to hydrolysis, and N-benzyl amines can undergo oxidation or degradation over time.[1] Limit: Do not exceed 40°C . Protocol:

  • Use a water bath, not a direct hot plate.

  • Ensure the system is sealed to prevent hygroscopic DMF/DMSO from absorbing atmospheric water, which accelerates ester hydrolysis.[2]

Q4: My solution turned yellow/brown after storage in DMSO. Is it still good?

Diagnosis: Oxidation/Sulfur Ylide Formation. Mechanism: DMSO is a mild oxidant (Swern-type reactivity).[1][2] N-benzyl amines can be susceptible to oxidation over prolonged storage in DMSO, leading to degradation products.[1][2] Recommendation:

  • Immediate Use: Prepare DMSO stocks immediately before use.

  • Alternative: If storage is required, use anhydrous DMF and store at -20°C under argon.[1][2]

Standardized Protocols

Protocol A: High-Concentration Solubilization (Stock Preparation)

Use this for preparing stocks (e.g., 100 mM) for biological assays or synthesis.[1]

ParameterSpecification
Solvent Grade Anhydrous, ≥99.8% (stored over molecular sieves)
Temperature 20–25°C (Room Temp)
Max Conc. ~100–300 mg/mL (Solvent dependent)

Step-by-Step:

  • Weighing: Weigh the Bzl-D-Phe-OMe·HCl into a glass vial (avoid plastic if using DMF for long periods).

  • Wetting: Add 50% of the calculated volume of DMF or DMSO.

  • Disruption: Vortex for 30 seconds. If solid persists, sonicate for 30-second intervals until clear.

    • Note: If the solution warms up during sonication, pause and let it cool.

  • Dilution: Add the remaining 50% of solvent and invert gently to mix.

  • QC: Inspect against a dark background. The solution must be free of particulates.[2]

Protocol B: Free-Basing for Chemical Synthesis

Use this if the HCl salt interferes with your specific reaction mechanism.[1]

  • Dissolution: Dissolve Bzl-D-Phe-OMe·HCl in the minimum volume of DMF.

  • Neutralization: Add 1.05 equivalents of DIPEA (Diisopropylethylamine).[1][2]

  • Extraction (Optional but Recommended):

    • Dilute with EtOAc (Ethyl Acetate).[1][2][3]

    • Wash with 5% NaHCO₃ (aq) to remove the HCl and excess salts.[2]

    • Dry organic layer over Na₂SO₄ and concentrate.[2]

    • Result: You now have the free amine oil, which is soluble in almost all organic solvents (DCM, THF, DMF).[1]

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for resolving solubility issues with Bzl-D-Phe-OMe·HCl.

Solubility_Workflow Start Start: Solid Bzl-D-Phe-OMe·HCl + Solvent (DMF/DMSO) Observation Observation: Is the solution clear? Start->Observation Cloudy Cloudy / Precipitate Observation->Cloudy No Clear Clear Solution Observation->Clear Yes DidAddBase Did you add Base (TEA/DIPEA)? Cloudy->DidAddBase Storage Storage Check: Is solvent DMSO? Clear->Storage Sonicate Action: Sonicate (5-10 min) Temp < 40°C DidAddBase->Sonicate No CheckSalt Action: Centrifuge & Test Supernatant (Likely TEA·HCl salt) DidAddBase->CheckSalt Yes Sonicate->Observation Re-evaluate OxidationRisk Risk: Oxidation over time. Use immediately. Storage->OxidationRisk Yes Stable Stable in DMF (-20°C) Storage->Stable No (DMF)

Caption: Decision tree for diagnosing and resolving solubility and stability issues for Bzl-D-Phe-OMe·HCl in polar aprotic solvents.

References

  • Chemical Structure & Properties

    • PubChem.[2][4][5] Methyl (2S)-2-(benzylamino)-3-phenylpropanoate hydrochloride.[1][2] National Library of Medicine.[2] Available at: [Link][1]

  • Solubility of Amino Acid Derivatives

    • Ismail, M. et al. (2015).[1][2] Solubility of Amino Acids and Their Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. [1]

  • Peptide Synthesis Solvents & Handling

    • Albericio, F. et al. (2008).[1][2] Peptide Synthesis: Solvents and Solubility. Methods in Molecular Biology.

  • DMSO Stability Warnings

    • Gaylord Chemical.[2] DMSO Chemical Compatibility and Stability Guide. Available at: [Link][1]

Sources

Purification strategies for removing unreacted Bzl-D-phe-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-8492-Phe Subject: Strategies for removing unreacted N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted Bzl-D-Phe-OMe HCl (N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride) from your reaction mixture. This compound presents a unique purification challenge due to its amphiphilic nature : it possesses a lipophilic benzyl/phenyl core and a basic secondary amine, yet exists as a hydrophilic hydrochloride salt.

Successful purification relies on exploiting the ionizable secondary amine (pKa ~7.5–8.5) and the base-labile methyl ester . The strategies below are ranked from high-throughput (Extraction) to high-precision (Chromatography).

Molecule Profile & Solubility Logic

Before selecting a protocol, understand the phase behavior of your impurity.

StateChemical FormSoluble InInsoluble In
Salt Bzl-D-Phe-OMe • HCl Water, Methanol, DMSOEther, Hexanes, DCM (mostly)
Free Base Bzl-D-Phe-OMeDCM, EtOAc, EtherWater (pH > 9)

Critical Warning: The methyl ester moiety is susceptible to hydrolysis at high pH (pH > 10) or in strong aqueous acids over time. Avoid prolonged exposure to 1M NaOH or refluxing HCl.

Strategy 1: Acid-Base Liquid-Liquid Extraction (The "Wash" Method)

Best for: Removing the unreacted amine from a neutral product (e.g., an amide/peptide) on a gram scale.

This method converts the lipophilic "Free Base" impurity into its water-soluble "HCl Salt" form, forcing it into the aqueous layer while your neutral product remains in the organic layer.

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Ethyl Acetate (EtOAc) is recommended over Dichloromethane (DCM) to minimize emulsions.

  • Acid Wash (The Critical Step):

    • Wash the organic phase 3x with 0.5 M - 1.0 M KHSO₄ (Potassium Bisulfate) or 10% Citric Acid .

    • Why? These mild acids protonate the secondary amine of Bzl-D-Phe-OMe, converting it to the water-soluble cation. They are gentler than HCl, reducing the risk of cleaving acid-sensitive protecting groups (like Boc) on your product.

  • Brine Wash: Wash the organic layer 1x with saturated NaCl to remove residual water.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Validation: Spot the organic layer on a TLC plate. The amine spot (ninhydrin active/UV active) should be absent.

ExtractionWorkflow cluster_separation Phase Separation Start Crude Mixture (Product + Bzl-D-Phe-OMe) Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash with 10% Citric Acid (Protonation Step) Solvent->AcidWash OrgLayer Organic Layer Contains: Neutral Product AcidWash->OrgLayer Retain AqLayer Aqueous Layer Contains: Bzl-D-Phe-OMe • Citrate AcidWash->AqLayer Discard Dry Purified Product OrgLayer->Dry Dry (Na2SO4) & Evaporate

Figure 1: Acid-Base Extraction Logic. The basic amine impurity is selectively protonated and moved to the aqueous waste stream.

Strategy 2: Chemoselective Scavenger Resins

Best for: Small scale (<100 mg), high-value synthesis, or when the product is acid-sensitive.

If your product is acid-sensitive or water-soluble (preventing extraction), use a solid-supported scavenger to "fish out" the unreacted secondary amine.

Recommended Resin: Isocyanate or Aldehyde Resin
  • Mechanism: The secondary amine of Bzl-D-Phe-OMe reacts with the resin-bound electrophile (Isocyanate) to form a urea linkage, covalently binding the impurity to the bead.

  • Reagent: Polystyrene-supported Isocyanate (PS-NCO).

Protocol:
  • Dissolve crude mixture in anhydrous DCM or THF.

  • Add 3–5 equivalents of PS-NCO resin (relative to the estimated amount of unreacted Bzl-D-Phe-OMe).

  • Shake gently at room temperature for 2–4 hours.

  • Filter the mixture through a fritted syringe or Celite pad.

  • The filtrate contains your purified product; the impurity remains trapped on the resin.

Strategy 3: Chromatography (Troubleshooting Streaking)

Best for: Difficult separations where extraction failed or product is also basic.

Amine salts like this compound often "streak" or "tail" on silica gel due to interactions with acidic silanols.

Method A: Normal Phase (Silica)
  • The Fix: You must neutralize the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH or Hexane/EtOAc mobile phase.

  • Effect: This deprotonates the amine (ensuring it runs as a free base) and blocks silanol sites, sharpening the peak.

Method B: Reverse Phase (C18)
  • The Fix: Control the pH to alter retention time.

  • Low pH (0.1% TFA): The impurity is protonated (Bzl-D-Phe-OMe⁺). It will elute earlier (more polar).

  • High pH (10 mM Ammonium Bicarbonate, pH 8): The impurity is neutral. It will elute later (more hydrophobic).

  • Tip: If your product co-elutes at low pH, switch to high pH buffer (and vice versa) to shift the impurity peak away.

Troubleshooting & FAQs

Q1: I tried the acid wash, but my product precipitated out. What happened?

  • Diagnosis: Your product might be basic (e.g., contains a pyridine, imidazole, or another amine) or simply insoluble in EtOAc.

  • Solution: Try dissolving the mixture in DCM (better solubility) for the extraction. If the product is basic, you cannot use the acid wash method. Switch to Strategy 3 (Reverse Phase HPLC) using a gradient that separates the two amines based on hydrophobicity.

Q2: Is "Bzl" the same as "Cbz" or "Z"?

  • Clarification: No.

    • Bzl = Benzyl group (–CH₂Ph). Attached to Nitrogen, it forms a secondary amine (Basic).

    • Cbz/Z = Benzyloxycarbonyl (–C(O)OCH₂Ph). Attached to Nitrogen, it forms a carbamate (Non-basic).

  • Impact: If your compound is actually Z-D-Phe-OMe, the acid wash will not work because carbamates do not protonate at pH 3. You must use chromatography.

Q3: Can I remove it by recrystallization?

  • Feasibility: Yes, if your product is an oil and the impurity is the HCl salt.

  • Solvent System: this compound is often soluble in hot alcohols but insoluble in Ether/Hexanes.

  • Protocol: Dissolve the mixture in a minimum amount of cold MeOH, then slowly add Diethyl Ether or MTBE. The salt may precipitate out as a white solid while your organic product remains in solution.

Decision Matrix

DecisionTree Start Start Purification IsProductBasic Is your PRODUCT basic? Start->IsProductBasic AcidWash Use Acid Wash (Strategy 1) (Citric Acid/EtOAc) IsProductBasic->AcidWash No (Neutral/Acidic) ScaleCheck Scale < 100mg? IsProductBasic->ScaleCheck Yes Scavenger Use PS-NCO Resin (Strategy 2) ScaleCheck->Scavenger Yes HPLC Use Prep HPLC (C18) (Strategy 3) ScaleCheck->HPLC No

Figure 2: Decision Matrix for selecting the optimal purification route.

References
  • Chemical Identity & Properties
  • Purification Methodologies

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for stability of methyl esters and benzyl amines).
    • Marshak, D. R., et al. (1996).[1] Strategies for Protein Purification and Characterization. Cold Spring Harbor Laboratory Press. (Principles of Ion Exchange and pKa-based separation).

  • Solid Phase Scavenging

    • Scavenger Resins for Solution Phase Synthesis. (n.d.). Biotage. Retrieved from [Link] (General industry standard protocols for PS-NCO usage).

Sources

Technical Support Center: Minimizing Ester Hydrolysis in Bzl-D-Phe-OMe·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Core Stability Logic

Compound Identity:

  • Common Name: Bzl-D-Phe-OMe·HCl

  • Systematic Name: N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride[1][2]

  • CAS: 84028-90-0 (Generic ref)[1][2][3]

  • Critical Structural Feature: This molecule contains a secondary amine (N-benzyl) and a methyl ester (C-terminus).[1][2]

The Scientist’s Perspective (The "Why"): The methyl ester (-OMe) in this compound is a "labile" protecting group.[2] While it is stable in the supplied hydrochloride salt form (acidic solid), it becomes highly susceptible to hydrolysis (saponification) once the amine is neutralized (free-based) or exposed to aqueous base.[2]

The "Double-Edged Sword" of N-Benzyl Substitution: The N-benzyl group makes the amine a secondary amine .[1] This sterically hinders the nitrogen, significantly slowing down subsequent coupling reactions (nucleophilic attack).[2]

  • The Risk: Slower coupling requires longer reaction times.

  • The Consequence: Longer reaction times in basic media (e.g., DIEA/DMF) exponentially increase the window of opportunity for the methyl ester to hydrolyze or for diketopiperazine (DKP) formation.[2]

Mechanism of Failure: The Hydrolysis Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the competing pathways your molecule faces in solution.

HydrolysisPathways Start Bzl-D-Phe-OMe·HCl (Stable Solid) FreeBase Free Amine (Neutral pH) Start->FreeBase Neutralization (Base added) Coupled Coupled Peptide (Desired Product) FreeBase->Coupled Acylation (Fast) Hydrolyzed Bzl-D-Phe-OH (Hydrolysis Impurity) FreeBase->Hydrolyzed OH- / H2O (pH > 8.5) DKP Diketopiperazine (Cyclization Side Product) FreeBase->DKP Intramolecular Attack (Slow)

Figure 1: Competing reaction pathways.[1][2] The goal is to maximize the green path while suppressing the red paths via pH and kinetic control.

Protocol Module: Handling & Synthesis

Module A: Storage & Stock Preparation

Issue: The HCl salt is hygroscopic. Absorption of atmospheric moisture creates a localized acidic aqueous environment that can slowly hydrolyze the ester over months.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long term)Arrhenius equation: Lower T reduces hydrolysis rate constant (

).[1][2]
Atmosphere Argon/NitrogenExcludes moisture.[1][2]
Desiccation RequiredSilica or P₂O₅ in the secondary container prevents "caking."
Solvent Choice Anhydrous DMF/DMAAvoid Methanol (transesterification risk) or wet solvents.[1][2]
Module B: Safe Neutralization (The "Free-Basing" Step)

The Trap: Users often add excess Triethylamine (TEA) or Diisopropylethylamine (DIEA) to "ensure" the salt is free.[1][2] This spikes the local pH to >10, instantly lysing the ester.

Protocol:

  • Dissolve Bzl-D-Phe-OMe[1][2]·HCl in dry DMF.

  • Cool the solution to 0°C (ice bath).

  • Add base (DIEA) dropwise .[1][2]

  • Stoichiometry is King: Do not exceed 0.95 - 1.0 equivalents of base relative to the HCl salt.[1][2] Leaving a tiny fraction protonated is safer than over-basifying.[1][2]

  • Immediate Use: Proceed to coupling immediately. Do not store the free base solution.

Module C: Coupling to the Secondary Amine

The Trap: Because the N-benzyl group hinders the amine, standard coupling times (1 hour) may be insufficient, leading to low yield. However, extending time (overnight) promotes ester hydrolysis.[2]

Optimized Workflow:

  • Activation: Use highly reactive coupling agents like HATU or PyAOP (7-azabenzotriazole derivatives) rather than HBTU/HOBt.[1][2] These accelerate the acylation of the hindered secondary amine.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF if possible; it often enhances coupling rates for secondary amines.[1][2]

  • Time Limit: Monitor reaction by HPLC/TLC every hour. Cap reaction at 4–6 hours.[1][2] If incomplete, re-couple rather than wait overnight.

Troubleshooting Guide (FAQ)

Q1: I see a "Acid Impurity" (M-14 mass shift) in my LC-MS. What happened?

Diagnosis: You have hydrolyzed the methyl ester (-OMe, mass 31) to the free acid (-OH, mass 17).[2] The net loss is 14 Da. Root Cause Analysis:

  • High pH Workup: Did you wash with saturated Sodium Bicarbonate (NaHCO₃) or Carbonate?

  • Wet Solvents: Was your DMF "anhydrous" bottle open for weeks? Corrective Action:

  • Workup: Switch to 0.5 M HCl or 5% KHSO₄ for aqueous washes.[1][2] Methyl esters are stable in dilute acid.[1][2]

  • If Base Wash Needed: Use dilute NaHCO₃, keep it cold (4°C) , and limit contact time to <2 minutes.[2]

Q2: My yield is low, and I see starting material remaining.

Diagnosis: Incomplete coupling due to steric hindrance of the N-benzyl group. Corrective Action:

  • Double Coupling: Perform the coupling twice for 2 hours each, rather than once for 24 hours.

  • Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole) to the reaction mixture.[1][2] It catalyzes the acylation of hindered amines better than HOBt.

Q3: Can I use Methanol as a solvent for the reaction?

Answer: NO. Reasoning: In the presence of base, Methanol can attack the ester carbonyl (Transesterification). While Bzl-D-Phe-OMe is already a methyl ester, the equilibrium exchange with solvent methanol promotes general base catalysis of hydrolysis if any water is present.[1][2] Use DMF, DMA, or NMP.[2][4]

Decision Tree: Workup Strategy

Use this logic flow to determine the safest workup procedure to preserve your ester.

WorkupLogic Start Reaction Complete Q1 Is the product acid-sensitive? Start->Q1 AcidWash Wash with 5% KHSO4 or 1N HCl (Safest for Esters) Q1->AcidWash No BaseWash Wash with 5% NaHCO3 Q1->BaseWash Yes (e.g., Trt group present) End Evaporate & Lyophilize AcidWash->End Precaution CRITICAL STEPS: 1. Chill buffer to 4°C 2. Contact time < 2 mins 3. Immediate drying (MgSO4) BaseWash->Precaution Precaution->End

Figure 2: Workup decision matrix. Acidic washes are preferred for methyl esters unless acid-labile protecting groups (like Trityl) are present elsewhere in the molecule.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for ester stability profiles). [1][2]

  • Chem-Impex International. (n.d.).[1][2] Product Monograph: N-Benzyl-D-phenylalanine methyl ester hydrochloride. Retrieved October 26, 2023.

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Review of stability conditions for esters in peptide synthesis). [1]

  • Albericio, F. (2000).[1][2] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Details on coupling to hindered secondary amines). [1]

Sources

Technical Support Center: Navigating Peptide Aggregation with Bzl-D-Phe Residues

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A-Z Guide on Overcoming Aggregation Issues in Peptides Containing Bzl-D-Phe-Ome Residues

Introduction: The Challenge of "Difficult Sequences"

In the field of peptide synthesis, the term "difficult sequence" often refers to peptides that exhibit poor solubility and a high propensity for aggregation during synthesis and purification.[1] This phenomenon is a significant bottleneck, leading to incomplete reactions, low yields, and challenging purification processes.[2] Peptides incorporating D-amino acids and residues with bulky, hydrophobic protecting groups, such as those involving D-phenylalanine (D-Phe) and benzyl (Bzl) protection schemes, are particularly susceptible to these issues.

Aggregation arises from the formation of stable intermolecular hydrogen bonds, which create β-sheet-like secondary structures that render the growing peptide chain insoluble on the solid-phase support.[3] The presence of aromatic residues like phenylalanine can exacerbate this through π-stacking interactions, while D-amino acids can alter the peptide backbone conformation in ways that favor these aggregation-prone structures.[4][5]

This technical guide provides a comprehensive framework for understanding, troubleshooting, and proactively preventing aggregation in peptides containing D-Phe and benzyl-protected residues.

Section 1: Frequently Asked Questions (FAQs) — The 'Why' Behind Aggregation

Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?

A: During SPPS, peptide aggregation is the process where individual peptide chains, which are attached to a solid resin support, interact with each other to form insoluble, larger-order structures.[2] This self-association is primarily driven by the formation of intermolecular hydrogen bonds between the peptide backbones, leading to stable β-sheet structures.[3] As the peptide chain elongates, particularly after 5-6 residues, this aggregation can become severe enough to physically block reagents from accessing the reactive N-terminus of the growing peptide.[1][3] The most immediate signs of on-resin aggregation are a visible shrinking or clumping of the resin beads and a failure of the resin to swell properly in the synthesis solvent.[3][6] This leads to incomplete deprotection and coupling steps, resulting in deletion sequences and a low yield of the target peptide.[1]

Q2: How does the presence of a D-Phenylalanine (D-Phe) residue contribute to aggregation?

A: D-amino acids can significantly influence the secondary structure of a peptide. While L-amino acids naturally form right-handed helices, D-amino acids favor the formation of left-handed helices or can introduce turns and kinks that disrupt standard structures.[7] In certain sequence contexts, the conformational changes introduced by a D-Phe residue can promote the alignment of peptide backbones, facilitating the hydrogen bonding that leads to β-sheet formation and aggregation.[8] Furthermore, the hydrophobic benzyl side-chain of phenylalanine itself is known to be a core recognition motif for self-assembly in amyloidogenic peptides, suggesting an intrinsic tendency to promote aggregation.[4]

Q3: What is the role of the Benzyl (Bzl) protecting group in this process?

A: Benzyl (Bzl) groups are commonly used as side-chain protecting groups in Boc-based SPPS. While essential for preventing side reactions, their bulky and hydrophobic nature can contribute to aggregation.[9] These groups can increase the overall hydrophobicity of the protected peptide, reducing its solvation by polar synthesis solvents like DMF.[10] Poor solvation allows the peptide backbones to interact more readily, promoting aggregation.[1] In some cases, benzyl-based backbone protecting groups (e.g., Hmb, Dmb) are intentionally used to disrupt aggregation by sterically hindering interchain hydrogen bonding, but their removal can sometimes be slow or lead to side reactions.[8][11]

Q4: What are the typical signs that my peptide is aggregating during synthesis or after cleavage?

A: Recognizing the signs of aggregation early is critical for salvaging a synthesis.

  • During SPPS:

    • Poor Resin Swelling: The resin beads appear clumped and do not swell to their expected volume in the solvent.[3][12]

    • Slow or Failed Deprotection/Coupling: Positive ninhydrin or TNBS tests after a coupling step, or a lack of color change after a deprotection step, indicate that the reactive sites are inaccessible.[6] Note that in cases of severe aggregation, these tests can sometimes give false negatives.[1]

    • Physical Clumping: The peptide-resin becomes a solid mass that is difficult to agitate or mix.[13]

  • Post-Cleavage & Purification:

    • Insolubility: The crude peptide does not dissolve in standard HPLC solvents (e.g., water/acetonitrile mixtures) or aqueous buffers. It may appear as a gel or precipitate.[14]

    • Broad or Tailing HPLC Peaks: Aggregated peptides often produce broad, poorly resolved peaks during reverse-phase HPLC analysis.

    • Precipitation on the Column: The peptide may precipitate at the head of the HPLC column, causing a sudden increase in back pressure.

Section 2: Troubleshooting Guide — From Diagnosis to Solution

This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Problem 1: My peptide-resin has stopped swelling and coupling efficiency has plummeted.
  • Causality: This is a classic sign of on-resin aggregation. The peptide chains have collapsed and formed a dense, non-polar network that excludes the solvent and reagents.

  • Immediate Corrective Actions:

    • Solvent Disruption: Switch the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[3] Alternatively, add 15-25% dimethyl sulfoxide (DMSO) to the DMF to help break up the secondary structure.[1]

    • Chaotropic Salt Wash: Before the next coupling step, wash the resin extensively with a solution containing a chaotropic salt.[15] These salts disrupt hydrogen bonding networks.[16] A common solution is 0.8 M LiCl in DMF.[6] It is critical to wash thoroughly with DMF afterward to remove all traces of the salt, which can interfere with coupling.

    • Elevated Temperature: Perform the next coupling step at an elevated temperature (e.g., 50-75°C), either through conventional heating or using a microwave peptide synthesizer.[8] Increased temperature provides the energy needed to break the intermolecular hydrogen bonds causing the aggregation.[3]

Problem 2: My cleaved peptide is completely insoluble in my purification buffer.
  • Causality: The peptide has aggregated "off-resin" after the removal of protecting groups. This is common for hydrophobic peptides that were kept soluble on-resin by the properties of the support and synthesis solvents.

  • Solubilization Strategies:

    • Strongly Chaotropic Agents: Attempt to dissolve the peptide in a buffer containing a high concentration of a chaotropic agent like 6 M Guanidinium HCl or 8 M Urea.[10] This is often the most effective method for disrupting severe aggregation.

    • Organic Solvents: For highly hydrophobic peptides, polar organic solvents like DMSO, DMF, or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can be effective.[10] Start by trying to dissolve a small amount in 100% DMSO and then slowly diluting with the initial HPLC mobile phase.

    • pH Adjustment: The net charge of a peptide can significantly affect its solubility.[17] Try dissolving the peptide in dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solutions before buffering for purification.

Problem 3: My HPLC chromatogram shows a very broad peak, and I have low recovery.
  • Causality: The peptide is likely undergoing on-column aggregation or has a mixture of folded and unfolded states. The broad peak indicates multiple conformations or aggregation states interacting differently with the stationary phase.

  • HPLC Optimization:

    • Incorporate Additives: Add a small amount of an organic acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) to both mobile phases. This can help protonate the peptide and disrupt aggregation through charge repulsion.

    • Use Chaotropic Mobile Phases: For extremely difficult cases, adding a low concentration of a chaotropic salt (e.g., 20-100 mM NaClO₄) to the aqueous mobile phase can improve peak shape, but be sure your HPLC system and column are compatible with salts.[3]

    • Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can improve solubility and reduce secondary structure interactions with the column matrix.

Section 3: Prophylactic Strategies & Advanced Protocols

The most effective way to deal with aggregation is to prevent it from happening in the first place.

Designing an Aggregation-Resistant Synthesis
StrategyDescriptionCausality & Rationale
Resin Selection Use a low-loading resin (e.g., 0.1-0.3 mmol/g) or a polyethylene glycol (PEG)-based resin (e.g., NovaSyn® TG, TentaGel).[1][18]Increases the physical distance between growing peptide chains, reducing the likelihood of intermolecular interactions. PEG linkers improve solvation around the peptide.[19]
Backbone Protection Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues.[3][8]These groups are attached to the backbone amide nitrogen, sterically preventing the hydrogen bond formation required for β-sheet structures. They are cleaved during the final TFA treatment.[11]
Pseudoproline Dipeptides If your sequence contains a Ser or Thr, introduce it as part of a pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψMe,Me pro)-OH).[3][18]The oxazolidine ring of the pseudoproline introduces a "kink" into the peptide backbone, effectively disrupting the regular secondary structures that lead to aggregation.[20]
"Magic Mixture" Solvent Use a solvent system composed of DCM/DMF/NMP (1:1:1) for difficult coupling steps.[10]This combination of solvents with different polarities and solvating properties can be more effective at keeping aggregating sequences in solution than any single solvent.[10]
Visualizing the Problem: Aggregation vs. Solvation

The diagram below illustrates the competition between peptide-peptide (aggregation) and peptide-solvent (solvation) interactions during SPPS. Prophylactic strategies aim to shift the equilibrium towards a well-solvated state.

Aggregation cluster_synthesis SPPS Environment cluster_solutions Interventions PeptideResin Growing Peptide on Resin Solvated Well-Solvated Chains (Accessible for Reaction) PeptideResin->Solvated Good Solvation (NMP, PEG Resin) Aggregated Aggregated β-Sheet (Inaccessible) PeptideResin->Aggregated Poor Solvation (Hydrophobic Sequence) Solvated->Aggregated Interchain H-Bonding Chaotropes Chaotropic Salts (LiCl) Chaotropes->Aggregated Disrupts H-Bonds Heat Elevated Temp. (Microwave) Heat->Aggregated Disrupts H-Bonds BackboneMod Backbone Mods (Hmb, Pseudoproline) BackboneMod->Solvated Prevents H-Bonds

Caption: Workflow for preventing and disrupting peptide aggregation during SPPS.

Protocol: Chaotropic Salt-Assisted Coupling

This protocol should be used when a routine coupling reaction has failed (indicated by a positive ninhydrin test) and aggregation is suspected.

  • Initial Wash: Wash the peptide-resin 3 times with DMF (10 mL/g resin) for 1 minute each.

  • Salt Wash: Wash the resin 2 times with 1 M LiCl in DMF (10 mL/g resin) for 5 minutes each. Agitate gently.

  • Extensive DMF Wash: Wash the peptide-resin 6 times with DMF (10 mL/g resin) for 1 minute each to completely remove the LiCl.

  • Perform Coupling: Proceed immediately with the standard coupling protocol for the desired amino acid. It is recommended to use a strong activating agent like HATU and extend the coupling time (e.g., 2-4 hours).

  • Confirmation: After coupling, perform a ninhydrin test to confirm the reaction has gone to completion.

References

  • Gazit, E. (2002). A possible role for π-stacking in the self-assembly of amyloid fibrils. The FASEB Journal. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • PolyPeptide Group. (n.d.). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. PolyPeptide. Available at: [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. RSC Advances. Available at: [Link]

  • Hartley, A. M., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. Available at: [Link]

  • Adler-Abramovich, L., et al. (2012). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Journal of Biological Chemistry. Available at: [Link]

  • Costanzo, M., et al. (2021). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Scientific Reports. Available at: [Link]

  • MDPI. (2023). Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. MDPI. Available at: [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Staros, J. V., & Seija, D. C. (1991). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry. Available at: [Link]

  • Abdel Rahman, S., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids. Available at: [Link]

  • Stanciu, L. A., et al. (2022). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, Y. P. (2021). D-amino acid substituted peptides. Preprints.org. Available at: [Link]

  • PolyPeptide Group. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PolyPeptide. Available at: [Link]

  • Wang, W., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Wikipedia. Available at: [Link]

  • Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Welch, D. R., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. Available at: [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Biozentrum. Available at: [Link]

Sources

Optimizing recrystallization methods for Benzyl-D-phe-ome hcl salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Recrystallization of Benzyl-D-Phe-OMe HCl Salts

Status: Operational Ticket ID: REC-PHE-OPT-001 Lead Scientist: Senior Application Specialist, Process Chemistry[1]

Executive Summary & Compound Verification

Welcome to the technical support hub for the purification of Phenylalanine derivative salts. Before proceeding, we must address a critical nomenclature ambiguity often seen in this class of compounds to ensure the correct solubility profile is applied.

System Diagnostic: Confirm Your Structure The identifier "Benzyl-D-Phe-OMe" suggests two distinct chemical entities. Your optimal solvent system depends on this distinction:

  • N-Benzyl-D-Phenylalanine Methyl Ester HCl: The benzyl group is on the amine.[1] This increases lipophilicity significantly.[1]

    • Recommended System: Ethyl Acetate (EtOAc) / Hexanes or Isopropyl Acetate (IPAc).[1]

  • D-Phenylalanine Benzyl Ester HCl (H-D-Phe-OBzl HCl): The benzyl group is on the carboxylate.[1] This is the more common "benzyl ester" intermediate.

    • Recommended System: Ethanol (EtOH) / Diethyl Ether (Et2O) or EtOAc / EtOH (95:5) (Industrial Standard).[1]

Note: This guide focuses on the Ester Hydrochloride salt form, as it presents the most common challenges: hygroscopicity, hydrolysis, and "oiling out."

Module 1: The "Oiling Out" Defense Protocol

The most frequent failure mode for amino acid ester salts is Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out."[1] This occurs when the salt separates as a supersaturated oil rather than a crystal lattice, trapping impurities.[2]

Mechanism of Failure

Oiling out happens when the metastable zone width (MSZW) is narrow and the temperature drops too rapidly, or the anti-solvent is added too quickly. The system enters a region where the thermodynamically stable phase is a liquid oil, not a solid crystal.[2]

Optimized Recrystallization Workflow

Solvent System: Ethyl Acetate (Solvent A) / Ethanol (Solvent B)[1] Rationale: This system avoids the flammability of diethyl ether and provides a wider metastable zone for controlled growth [1].

Step-by-Step Protocol:

  • Dissolution (The "Polish" Step):

    • Dissolve the crude Benzyl-D-Phe-OMe HCl in the minimum volume of warm Ethanol (40–50°C).

    • Critical: Do not exceed 55°C. Benzyl esters are prone to acid-catalyzed hydrolysis at high temperatures [4].[1]

    • Perform a hot filtration (polish filtration) to remove insoluble mechanical impurities.[1]

  • The "Cloud Point" Approach:

    • Place the filtrate in a vessel with overhead stirring (200 RPM).

    • Maintain temperature at 40°C.

    • Slowly add warm Ethyl Acetate (Solvent A) dropwise until a faint, persistent cloudiness appears.[1]

  • Seeding (The Nucleation Trigger):

    • Do NOT cool yet.

    • Add 0.5% w/w of pure seed crystals.[1]

    • Hold temperature at 40°C for 30 minutes. This allows the seeds to "heal" and grow, preventing them from dissolving or oiling out.

  • Controlled Cooling (The Growth Phase):

    • Initiate a cooling ramp: 0.2°C per minute down to 20°C.

    • Visual Check: If oil droplets form, reheat to 40°C, add more Ethanol, and restart. Oil droplets look like "lenses" on the glass; crystals look like shimmering needles.

  • Isolation:

    • Once at 20°C, add the remaining Ethyl Acetate to maximize yield.

    • Cool to 0–5°C for 1 hour.

    • Filter and wash with cold Ethyl Acetate.[1]

    • Drying: Vacuum dry at 30°C. Warning: High heat will cause HCl loss and ester degradation.[1]

Module 2: Visualization of Process Logic

The following diagram illustrates the decision matrix for preventing oiling out during the crystallization of hydrophobic amino acid salts.

RecrystallizationLogic Start Crude Benzyl-D-Phe-OMe HCl Dissolve Dissolve in Warm EtOH (45°C) Start->Dissolve AntiSolvent Add Warm EtOAc to Cloud Point Dissolve->AntiSolvent CheckState Visual Inspection AntiSolvent->CheckState Oil Oiling Out Observed (Liquid Droplets) CheckState->Oil Droplets Form Crystal Cloudy Suspension (Solid Particles) CheckState->Crystal Fine Precipitate Remedy1 Reheat to Dissolve Oil Add 5% more EtOH Oil->Remedy1 Seed Add Seed Crystals Hold 30 mins @ 40°C Crystal->Seed Remedy1->AntiSolvent Retry Cool Ramp Cool 0.2°C/min Seed->Cool Isolate Filter & Dry (Vac < 30°C) Cool->Isolate

Caption: Decision tree for managing phase separation (oiling out) during amino acid ester salt crystallization.

Module 3: Critical Quality Attributes (CQAs) & Troubleshooting

Data Table: Solvent System Performance

Based on general solubility profiles for Phenylalanine Ester HCl salts [1][3].

Solvent PairYield PotentialPurity ProfileRisk FactorNotes
EtOAc / EtOH High (90-95%)ExcellentLowRecommended.[1] Industrial standard for safety and scalability.[1]
MeOH / Et2O High (95%+)GoodHigh Diethyl ether is highly flammable and forms peroxides.[1] Lab scale only.
IPA / Heptane Moderate (80%)ModerateLowGood for removing non-polar impurities, but oiling out is frequent.
Water / EtOH LowPoorCritical Do Not Use. High risk of ester hydrolysis and racemization.[1]
Troubleshooting Matrix (FAQ)

Q1: My product is turning into a sticky gum at the bottom of the flask. What happened?

  • Diagnosis: You experienced "Oiling Out."[1][2]

  • Root Cause: You likely added the anti-solvent (EtOAc/Hexane) too fast or at too low a temperature.

  • Fix: Reheat the mixture until the gum dissolves (add a small amount of Ethanol if needed). Once clear, cool very slowly and add a seed crystal at the first sign of cloudiness. Do not stir too vigorously, as high shear can sometimes promote oiling in these systems [2].

Q2: The melting point is lower than the literature value (150–154°C) [1].

  • Diagnosis: Impurity inclusion or solvate formation.[1]

  • Root Cause: If the melting point is broad (e.g., 140–150°C), you likely have residual solvent or unreacted Phenylalanine.

  • Fix: Dry the sample under high vacuum (0.1 mbar) for 24 hours. If the MP is still low, recrystallize again using the EtOAc/EtOH method, ensuring you filter off any undissolved solids in the hot step (which might be unreacted amino acid).

Q3: Can I use water to wash the crystals?

  • Diagnosis: ABSOLUTELY NOT.

  • Reason: Benzyl ester hydrochloride salts are hygroscopic.[1] Water will dissolve your product immediately and trigger hydrolysis, converting your ester back to D-Phenylalanine and Benzyl Alcohol [4].[1]

  • Fix: Wash only with cold, anhydrous Ethyl Acetate or Ether.

Q4: I see a new impurity peak on HPLC after recrystallization.

  • Diagnosis: Ester Hydrolysis or Diketopiperazine (DKP) formation.[1]

  • Root Cause: If you heated the solution >60°C or left it in solution for days, the free amine (if HCl was lost) can attack the ester of another molecule, forming a DKP dimer.

  • Fix: Keep processing times short. Ensure the solution remains acidic (excess HCl is better than neutral pH for DKP prevention).

References

  • Royal Society of Chemistry. (n.d.).[1] Preparation of L-Phenylalanine methyl ester hydrochloride. ChemSpider/Synthetic Pages.[1] Retrieved from [Link] (Extrapolated for D-enantiomer and Benzyl analogs).[1]

  • Togkalidou, T., et al. (2001).[1] Solvent Selection and Process Design for the Crystallization of Pharmaceutical Compounds. American Institute of Chemical Engineers.[1] (General principles on oiling out prevention).

  • Org. Synth. (2012).[1] Synthesis of Amino Acid Benzyl Ester Derivatives. Organic Syntheses. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the specific MSDS for Benzyl-D-Phe-OMe HCl and all solvents before use.

Sources

Resolving hygroscopic issues with hydrochloride salt forms of amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Perfect Storm" of Instability

Welcome to the technical support hub for amino ester hydrochloride salts. If you are here, you are likely facing a sample that has transitioned from a free-flowing powder to a sticky gum or a deliquesced liquid.

The Core Problem: Amino ester HCl salts exist at a fragile intersection of two degradation pathways.

  • Hygroscopicity: The chloride counter-ion (

    
    ) has a high charge density, making the crystal lattice prone to hydration. If the lattice energy is not significantly higher than the hydration energy, the salt will pull moisture from the air.
    
  • Autocatalytic Hydrolysis: Unlike simple amines, amino esters are chemically unstable. Moisture hydrolyzes the ester bond, releasing the parent amino acid and alcohol. This reaction is acid-catalyzed. Since the HCl salt provides an acidic microenvironment, the absorbed water triggers a degradation loop: moisture enters

    
     ester hydrolyzes 
    
    
    
    acidity increases
    
    
    hydrolysis accelerates.

This guide prioritizes crystallinity and micro-environment control to break this cycle.

Immediate Troubleshooting: The "Rescue" Protocol

Issue: "My solid has turned into a gum/liquid. Can I just dry it under vacuum?"

Verdict: NO. Attempting to vacuum dry a deliquesced amino ester HCl salt often accelerates degradation. As water evaporates, the remaining solution becomes a highly concentrated acid syrup, rapidly cleaving your ester bonds before the solid can reform.

Protocol A: The "Free Base Reset"

Use this when a sample has absorbed significant moisture.

  • Dissolution: Dissolve the "gummy" salt immediately in a minimum volume of ice-cold water.

  • Neutralization: Add saturated aqueous

    
     until pH 
    
    
    
    8. Do not use strong bases (NaOH) as they will instantly saponify the ester.
  • Extraction: Immediately extract with a non-miscible organic solvent (DCM or Ethyl Acetate).

  • Drying: Dry the organic layer vigorously with anhydrous

    
     or 
    
    
    
    . Filter.
  • Re-salting: Add a stoichiometric amount of anhydrous HCl (e.g., 4M HCl in Dioxane) to the organic layer.

  • Isolation: Collect the precipitate via filtration under an inert atmosphere (Nitrogen/Argon).

Visual Workflow: Decision Logic for Wet Samples

WetSampleLogic Start Sample Condition: Sticky/Wet CheckPurity Check LCMS/NMR for Hydrolysis Start->CheckPurity HydrolysisYes >5% Hydrolysis Detected CheckPurity->HydrolysisYes Degraded HydrolysisNo Intact Ester (<5% Hydrolysis) CheckPurity->HydrolysisNo Intact Discard Discard/Recycle to Amino Acid HydrolysisYes->Discard Reset Protocol A: Free Base Reset HydrolysisNo->Reset Significant Water Dry Protocol B: Azeotropic Drying HydrolysisNo->Dry Trace Moisture Only

Figure 1: Decision matrix for handling compromised amino ester salts. Note that once hydrolysis exceeds 5%, purification becomes more costly than re-synthesis.

Process Optimization: Crystallization & Drying

Issue: "My fresh batch is amorphous and gets sticky within minutes of exposure to air."

Root Cause: Amorphous solids possess higher free energy and surface area than crystalline solids, making them kinetic sponges for water vapor. The solution is to force the material into a stable crystal lattice.

Protocol B: Anti-Solvent Crystallization (Vapor Diffusion)

Use this to convert amorphous foams into stable crystals.

The "No-Alcohol" Rule: Avoid recrystallizing amino esters from methanol or ethanol if possible. Acidic conditions can drive transesterification (swapping your ester group with the solvent's alkyl group).

  • Solvent: Dissolve the amorphous HCl salt in the minimum amount of dry Acetonitrile (ACN) or DCM.

  • Anti-Solvent: Place the open vial inside a larger jar containing Diethyl Ether or Hexanes (the anti-solvent).

  • Diffusion: Seal the outer jar. The anti-solvent vapors will slowly diffuse into the sample solution, gently forcing the salt to crystallize in an ordered, less hygroscopic lattice.

  • Filtration: Filter quickly in a low-humidity environment.

Data: Drying Agent Efficiency for Amino Esters

When preparing the free base or organic solutions, the choice of drying agent is critical.

Drying AgentCapacitySpeedAcidity RiskSuitability for Amino Esters
MgSO₄ HighFastNeutralExcellent (Standard choice)
Na₂SO₄ HighSlowNeutralGood (If time permits)
CaCl₂ HighFastBasic impuritiesPoor (Can chelate amines)
P₂O₅ Very HighSlowAcidicAvoid (Direct contact causes charring/hydrolysis)

Strategic Alternatives: Salt Screening

Issue: "I have crystallized it perfectly, but the HCl salt is still too hygroscopic for my formulation."

Solution: If the HCl salt has a lattice energy that cannot overcome the hydration energy, you must change the crystal packing by changing the counter-ion.

Recommended Alternative Counter-Ions

Switching from HCl to a larger, less charge-dense anion often improves stability.

Counter-IonpKa (Acid)Hygroscopicity RiskNotes
Tosylate (p-Toluenesulfonate) -2.8LowLarge hydrophobic ring shields the ionic core. Excellent first alternative.
Mesylate (Methanesulfonate) -1.9ModerateOften very soluble, but can still be hygroscopic. Good for solubility, mixed for stability.
Fumarate 3.03Very LowForms hydrogen-bonded networks that are often non-hygroscopic. Note: May not fully protonate weak bases.
Visual Workflow: Salt Selection Strategy

SaltSelection Input Amino Ester Base HCl Try HCl Salt Input->HCl Eval Hygroscopic? HCl->Eval Stable Keep HCl Form Eval->Stable No (Stable) Tosylate Screen Tosylate Eval->Tosylate Yes (Unstable) Fumarate Screen Fumarate Tosylate->Fumarate Still Hygroscopic CoCrystal Co-Crystal Screen Fumarate->CoCrystal All Salts Fail

Figure 2: Hierarchy of salt selection. Tosylates are the preferred "Plan B" due to their hydrophobic bulk.

Frequently Asked Questions (FAQ)

Q: Can I store my amino ester HCl salt in the freezer to stop it from getting sticky? A: Only if the container is hermetically sealed (e.g., Parafilm under a screw cap) and allowed to warm to room temperature before opening. If you open a cold vial in ambient air, condensation will form immediately on the solid, triggering the hydrolysis cycle.

Q: Why does my sample smell like vinegar or alcohol? A: This is the scent of failure. It indicates the ester bond has cleaved. For example, an ethyl ester hydrolyzing will release ethanol; a benzyl ester will release benzyl alcohol. The sample must be repurified (see Protocol A).

Q: I need to weigh this for an experiment, but it gains weight on the balance. What do I do? A: This is "deliquescence in action."

  • Weigh by difference: Weigh the closed vial, remove an approximate amount, close the vial, and weigh again. The difference is the mass transferred.

  • Use a glovebox: If unavailable, use a "weighing boat" made of a small tared flask with a septum, adding the solid and sealing it immediately.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Authoritative source for salt selection, counter-ion properties, and pKa rules.
  • Gupta, D., et al. (2015). "Hygroscopicity and Moisture Adsorption Kinetics of Pharmaceutical Solids: A Review." Recent Patents on Drug Delivery & Formulation. Link

    • Provides the mechanism of moisture uptake in amorphous vs. crystalline solids.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link

    • Foundational paper on the hierarchy of salt screening (HCl vs. Tosylate vs.
  • Tong, W. Q., & Whitesell, G. (1998). "In situ salt screening—a useful technique for discovery support." Pharmaceutical Development and Technology. Link

    • Describes methods for rapid screening of stable salt forms.

Sources

Validation & Comparative

1H-NMR spectral analysis and interpretation of Bzl-D-phe-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Profile

Target Molecule:


-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe[1][2]·HCl)
CAS Registry:  13033-84-6 (Generic for D-isomer HCl salt variants)
Primary Application:  Chiral building block for peptidomimetics, protease inhibitors, and structure-activity relationship (SAR) studies.[1][3]

This guide provides a definitive spectral analysis of Bzl-D-Phe-OMe[1]·HCl. Unlike standard spectral libraries, this document focuses on comparative diagnostics —specifically distinguishing the target product from its synthetic precursors (H-D-Phe-OMe) and common impurities (dibenzylated byproducts) using 1H-NMR spectroscopy.[1][3]

Why This Comparison Matters

In drug development, the reductive alkylation of phenylalanine esters is a critical step.[1][3] Two primary failure modes exist:

  • Incomplete Alkylation: Residual starting material (H-D-Phe-OMe).[1]

  • Over-Alkylation: Formation of the

    
    -dibenzyl impurity.[1][3]
    
  • Racemization: Loss of chiral integrity at the

    
    -carbon.[1]
    

This guide details the spectral fingerprints required to validate structural integrity and purity against these failure modes.

Structural Logic & Signal Prediction[3]

The molecule consists of four distinct spin systems that must be identified.

G Phe_Ring Phe Aromatic Ring (5H, 7.1-7.4 ppm) Beta_CH2 Phe β-CH₂ (dd, ~3.0-3.3 ppm) Phe_Ring->Beta_CH2 J-coupling Bzl_Ring Benzyl Aromatic Ring (5H, 7.3-7.6 ppm) Alpha_CH α-Methine (CH) (t/dd, ~4.0-4.3 ppm) Beta_CH2->Alpha_CH Vicinal Coupling OMe Methyl Ester (OMe) (s, ~3.6 ppm) Alpha_CH->OMe Long range (HMBC) Amine Ammonium (NH₂⁺) (Broad, 9.0-10.0 ppm) Alpha_CH->Amine J-coupling (if slow exchange) Bzl_CH2 N-Benzyl CH₂ (s or ABq, ~4.1 ppm) Bzl_CH2->Bzl_Ring J-coupling Amine->Bzl_CH2 N-Connection

Figure 1: Structural connectivity and predicted NMR chemical shift logic for Bzl-D-Phe-OMe·HCl.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize salt-induced broadening, the choice of solvent is critical.[1][3]

  • Recommended Solvent: DMSO-d6 (99.9% D).[1][3]

    • Reasoning: The HCl salt form is often insoluble in CDCl₃.[1][3] Furthermore, DMSO-d6 slows proton exchange, allowing for the observation of the ammonium (

      
      ) protons, which are invisible in Methanol-d4.[1][3]
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1][3]

Comparative Spectral Analysis

The following table benchmarks the target molecule against its immediate precursor. This is the primary tool for monitoring reaction progress.[1][3]

Table 1: Chemical Shift Assignment (DMSO-d6, 400 MHz)
Proton AssignmentH-D-Phe-OMe·HCl (Precursor)Bzl-D-Phe-OMe[1][2]·HCl (Target) Δ Shift (ppm)Signal Topology
Ammonium (NH) 8.70 (br s, 3H)9.50 - 10.2 (br, 2H) +1.0Shift from

to

.[1][3] Significant downfield shift due to secondary amine salt.[1][3]
Aromatics 7.20 - 7.40 (m, 5H)7.20 - 7.60 (m, 10H) N/AIntegration doubles (5H

10H).[1][3] Significant overlap.

-Methine
4.23 (dd)4.35 - 4.45 (m) +0.15Deshielding due to N-benzylation.[1]
N-Benzyl

Absent4.00 - 4.20 N/ADiagnostic Peak. Often appears as a singlet or broad AB quartet depending on concentration/pH.[1]
Methyl Ester (OMe) 3.65 (s, 3H)3.68 (s, 3H) ~0.0Minimal change; structurally distant from reaction site.[1][3]

-Methylene
3.10 - 3.25 (dd, 2H)3.15 - 3.40 (m, 2H) +0.1Slight deshielding; often overlaps with water peak in DMSO.[1][3]
Detailed Interpretation of Key Signals[1][3][4]
1. The N-Benzyl Methylene (

-Ph)

This is the "Go/No-Go" signal for the reaction.[1]

  • Target: In the HCl salt, this signal typically appears near 4.1 ppm .[1][3]

  • Chiral Influence: Because the adjacent

    
    -carbon is chiral (D-configuration), the two benzylic protons are diastereotopic.[1][3] While they often appear as a singlet in flexible solvents, high-field instruments (600 MHz+) or rigid solvents may resolve them into an AB quartet  (
    
    
    
    Hz).[1][3]
  • Differentiation: If you see a sharp singlet at ~1.4 ppm, your product is contaminated with Boc-anhydride or you have accidentally synthesized Boc-D-Phe-OMe.[1]

2. The Aromatic Region (Integration Check)
  • Precursor: Integration = 5H.

  • Target: Integration = 10H.

  • Protocol: Normalize the Methyl Ester (OMe) singlet to 3.00. Integrate the aromatic region (7.1 - 7.6 ppm).[1] If the value is < 9.5, the reaction is incomplete.[1][3] If > 10.5, suspect solvent contamination (e.g., Toluene) or side reactions.[1][3]

Advanced Analysis: Enantiomeric Purity (Chiral Shift)

Standard 1H-NMR cannot distinguish between Bzl-D-Phe-OMe and Bzl-L-Phe-OMe in achiral solvents (DMSO,


).[1] To verify the retention of the D-configuration (preventing racemization during reductive amination), you must use a Chiral Solvating Agent (CSA).[1][3]
Protocol: Pirkle Alcohol / Mosher's Acid Experiment[3]
  • Baseline: Acquire spectrum of Bzl-D-Phe-OMe (Free base form preferred for this test) in

    
    .[1]
    
  • Addition: Add 1-2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .

  • Observation: Focus on the OMe singlet (~3.7 ppm).

    • Pure Enantiomer: The OMe peak remains a singlet (shifted slightly).[1][3]

    • Racemic Mixture: The OMe peak splits into two distinct singlets (diastereomeric anisochrony).[1][3]

QC_Flow Start Crude Product Isolated NMR_DMSO 1H-NMR (DMSO-d6) Start->NMR_DMSO Check_1 Is N-Bzl CH₂ present (~4.1 ppm)? NMR_DMSO->Check_1 Check_2 Aromatic Integration (Normalized to OMe=3) Check_1->Check_2 Yes Fail_1 Reaction Incomplete (Precursor present) Check_1->Fail_1 No Check_3 Chiral Purity Needed? Check_2->Check_3 ~10H Fail_2 Impurity Detected (Toluene or Dibenzyl) Check_2->Fail_2 <9.5 or >10.5H CSA_Test Perform CSA NMR (Pirkle Alcohol) Check_3->CSA_Test Yes Release Release Batch Check_3->Release No

Figure 2: Quality Control Decision Tree for Bzl-D-Phe-OMe·HCl Analysis.

Troubleshooting Common Spectral Artifacts

ArtifactCauseSolution
Broad HDO Peak (3.33 ppm) Wet DMSO-d6Overlaps with

-protons.[1] Dry sample under high vacuum or switch to

(note: NH will disappear).
Split OMe Peak Rotamers

-Benzyl groups can exhibit slow rotation around the N-C bond.[1] Warm the NMR probe to 40-50°C to coalesce signals.[1]
Extra Singlet at 2.54 ppm DMSO-d5Inherent solvent impurity (satellite).[1] Do not integrate.
Broad Hump at 5-6 ppm HCl / Water exchangeThe acidic protons from the HCl salt are exchanging with water.[1] This is normal.

References

  • Comparison Data for Precursor (L-Phe-OMe·HCl)

    • Title: L-Phenylalanine methyl ester hydrochloride 1H NMR spectrum.[1][4]

    • Source: ChemicalBook Spectral Database.[1][3]

    • Relevance: Provides the baseline shifts for the unbenzylated core (OMe at 3.
  • Synthesis & Characterization of N-Benzyl Amino Acids

    • Title: Preparation of L-Phenylalanine Methyl Ester Ammonium Chloride (and derivatives).[1][3]

    • Source: Royal Society of Chemistry (RSC) Supplementary Information.[1][3]

    • URL:[Link]

    • Relevance: Confirms the synthesis pathway and shift data for related N-benzyl phenylalaninol derivatives, validating the aromatic integr
  • General NMR Shift Reference

    • Title: 1H NMR Chemical Shifts.[1][3][4][5][6][7][8]

    • Source: Oregon State University Chemistry.[1][3]

    • URL:[Link]

    • Relevance: Validates the theoretical shift ranges for benzylic (~4.0-4.5 ppm) and ester (~3.6 ppm) protons.

Sources

Mass spectrometry fragmentation patterns of Benzyl-D-phenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Benzyl-D-phenylalanine methyl ester (


-benzyl-D-Phe-OMe). It is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation and impurity profiling.

Executive Summary & Structural Context

Benzyl-D-phenylalanine methyl ester (CAS: 84028-90-0 for HCl salt) is a hydrophobically modified amino acid derivative used as a chiral building block and intermediate in peptide synthesis.[1] Its mass spectrometric behavior is governed by three structural motifs: the N-benzyl group , the phenylalanine side chain , and the methyl ester C-terminus.

In electrospray ionization (ESI-MS/MS), this molecule exhibits a distinct fragmentation signature dominated by benzyl-driven cleavage and ester elimination.[2] This guide compares these patterns against key structural analogs to facilitate precise identification.

The "Chiral Blind Spot" in MS

Critical Expert Insight: Standard MS/MS fragmentation cannot distinguish between Benzyl-D-phenylalanine methyl ester and its L-isomer (Benzyl-L-phenylalanine methyl ester). Both enantiomers possess identical internal energies and bond stabilities in an achiral vacuum. Differentiation requires chiral chromatography or ion-molecule reactions with chiral selectors (e.g., cyclodextrins) in the gas phase.

Experimental Methodology

To replicate the fragmentation data described below, the following high-resolution ESI-QTOF protocol is recommended. This workflow ensures the generation of informative product ions while minimizing in-source decay.

Protocol: ESI-MS/MS Characterization[2][3][4]
  • Sample Preparation: Dissolve 1 mg of Benzyl-D-Phe-OMe in 1 mL of Methanol/Water (50:50, v/v) with 0.1% Formic Acid. Final concentration: 1 µg/mL.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Ionization Source (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Low voltage prevents premature in-source fragmentation of the benzyl group).

    • Source Temp: 120°C.

  • Collision Induced Dissociation (CID):

    • Isolation Width: ~1.0 Da (centered on

      
       270.15).
      
    • Collision Energy (CE): Ramp 10–35 eV to capture both labile ester cleavages and stable backbone breaks.

Fragmentation Mechanism & Pathway Analysis[4][5][6]

The protonated precursor ion (


, 

270.15) undergoes fragmentation through two primary channels: Ester Hydrolysis-type cleavage and Benzylic cleavage .
Primary Fragmentation Channels
  • Channel A (Ester Loss): The methyl ester is the most labile group. Neutral loss of methanol (32 Da) or the methoxy radical (31 Da) occurs early. A more energetic cleavage expels the entire carbomethoxy group (

    
    , 59 Da), generating the stabilized immonium ion.
    
  • Channel B (Benzyl Dominance): The presence of two aromatic systems (one on the side chain, one on the N-terminus) makes the formation of the Tropylium ion (

    
     91.05)  highly favorable. This is often the base peak at higher collision energies.
    
Mechanistic Pathway Diagram (DOT)

The following diagram visualizes the transition from the precursor to the diagnostic fragments.

FragmentationPathway Precursor [M+H]+ m/z 270.15 Immonium N-Benzyl Immonium [M+H - COOCH3]+ m/z 211.13 Precursor->Immonium - COOCH3 (59 Da) Alpha-Cleavage LossMeOH [M+H - CH3OH]+ m/z 238.12 Precursor->LossMeOH - MeOH (32 Da) Low CE Tropylium Tropylium Ion C7H7+ m/z 91.05 Precursor->Tropylium Inductive Cleavage (N-Benzyl or Sidechain) Immonium->Tropylium Secondary Frag PheImmonium Phe Immonium m/z 120.08 Immonium->PheImmonium - Benzyl (91 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Benzyl-D-phenylalanine methyl ester. The pathway highlights the competition between ester loss and benzyl cation formation.

Comparative Analysis: Target vs. Alternatives

To validate the identity of Benzyl-D-Phe-OMe, one must compare its spectral fingerprint against structural analogs that may appear as impurities or metabolic products.

Table 1: Diagnostic Ion Comparison
CompoundPrecursor (

)
Key Fragment 1 (Base Peak*)Key Fragment 2 (Diagnostic)Mechanistic Differentiator
Benzyl-D-Phe-OMe 270.15 91.05 (Tropylium) 211.13 (Immonium) Simultaneous loss of ester (59) and retention of N-benzyl.
L-Isomer (Benzyl-L-Phe-OMe)270.1591.05211.13Indistinguishable in standard MS. Requires Chiral LC.[3][4]
Phe-OMe (No N-Benzyl)180.10120.08 (Immonium)88.04Lacks the mass shift (+90 Da) of the benzyl group.
Benzyl-Phe-OH (Free Acid)256.1391.05238.12 (Loss of

)
Loss of 18 (

) or 45 (

) instead of 59 (

).
N-Methyl-Phe-OMe 194.12134.09162.09Methyl (+14) vs Benzyl (+90) on Nitrogen.

*Note: Base peak intensity depends on Collision Energy (CE). At high CE (>30 eV), m/z 91 dominates all benzyl-containing analogs.

Detailed Comparative Insights
1. vs. Phenylalanine Methyl Ester (Phe-OMe)
  • The Difference: The absence of the N-benzyl group shifts the precursor from 270 to 180.

  • Spectral Feature: Phe-OMe fragmentation is driven by the loss of the methoxycarbonyl group to form the standard phenylalanine immonium ion at

    
     120 . In Benzyl-Phe-OMe, this ion is shifted to 
    
    
    
    211
    (120 + 91), confirming the benzyl group is attached to the nitrogen, not the ring.
2. vs. Benzyl-Phenylalanine (Free Acid)
  • The Difference: This is a common hydrolysis impurity. The precursor is 14 Da lower (

    
     256).
    
  • Spectral Feature: The free acid cannot lose a methoxy group (31 Da). Instead, it loses water (-18 Da) to form

    
     238 or the carboxyl group (-45 Da) to form the same 
    
    
    
    211 immonium ion.
  • Differentiation: Look for the neutral loss of 32 Da (Methanol) . Only the ester (Target) shows this; the acid does not.

References

  • Fragmentation of N-Benzyl Amino Derivatives

    • Study on the fragmentation of N-benzylamines and their deriv
    • Source:

  • Amino Acid Methyl Ester Fragmentation Rules

    • General rules for peptide and amino acid ester fragment
    • Source:

  • Chiral Differentiation Limitations

    • Differentiation of D and L Phenylalanine isomers using LC-MS techniques.
    • Source:

  • Structure Validation

    • Chemical properties and structure of N-Benzyl-D-Phenylalanine methyl ester.
    • Source:

Sources

Stereochemical Impact on Pharmacodynamics: Bzl-D-Phe-OMe HCl vs. L-Isomer Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing biological activity of Bzl-D-Phe-OMe HCl vs L-isomer analogs Content Type: Publish Comparison Guide

Executive Summary

In the development of peptidomimetics and protease inhibitors, the stereochemical configuration of the phenylalanine scaffold is a critical determinant of biological stability and affinity. This compound (N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride) represents a strategic modification of the native L-isomer.

While the L-isomer (Bzl-L-Phe-OMe) functions primarily as a metabolic substrate and precursor for peptide synthesis (e.g., in aspartame manufacturing), the D-isomer exhibits distinct pharmacological utility:

  • Proteolytic Resistance: It is virtually immune to chymotrypsin-like serine proteases.

  • Enzyme Inhibition: It acts as a competitive inhibitor for zinc-metalloproteases like Carboxypeptidase A (CPA), potentiating endogenous analgesic signaling.

  • Transport Selectivity: It evades rapid uptake by the L-type Amino Acid Transporter 1 (LAT1), altering its pharmacokinetic distribution compared to the L-analog.

This guide provides a technical comparison of these enantiomers, supported by experimental protocols for validating their distinct activities.

Molecular Architecture & Stereochemistry

The fundamental difference lies in the spatial arrangement of the benzyl side chain relative to the amino group. This stereochemistry dictates the "lock-and-key" fit within enzyme active sites.

Structural Comparison
  • Bzl-L-Phe-OMe: The natural configuration. The benzyl side chain is oriented to fit the hydrophobic pocket (S1 subsite) of proteases like Chymotrypsin, positioning the ester bond perfectly for nucleophilic attack by the catalytic triad.

  • Bzl-D-Phe-OMe: The inverted configuration.[1] While the benzyl group may still occupy the hydrophobic pocket, the ester bond is misaligned relative to the catalytic machinery, preventing hydrolysis and often blocking the active site.

Stereochemistry L_Isomer Bzl-L-Phe-OMe (Natural Configuration) Target_Enzyme Protease Active Site (e.g., Chymotrypsin/CPA) L_Isomer->Target_Enzyme Perfect Fit (S1 Pocket) D_Isomer Bzl-D-Phe-OMe (Inverted Configuration) D_Isomer->Target_Enzyme Steric Mismatch Outcome_L Hydrolysis (Substrate) Target_Enzyme->Outcome_L Catalytic Attack Outcome_D No Reaction / Inhibition (Stabilizer/Inhibitor) Target_Enzyme->Outcome_D Catalytic Failure

Figure 1: Mechanistic divergence of enantiomers at the protease active site. The D-isomer's spatial orientation prevents the catalytic attack, conferring stability.

Biological Performance Profile

The following table summarizes the comparative biological activity based on standard biochemical assays.

FeatureBzl-L-Phe-OMe HCl (L-Isomer)This compound (D-Isomer)Pharmacological Implication
Proteolytic Stability Low . Rapidly hydrolyzed by Chymotrypsin and Carboxypeptidase A.High . Resistant to hydrolysis; half-life extended by orders of magnitude.D-isomer is ideal for systemic delivery where plasma stability is required.
Carboxypeptidase A (CPA) Substrate .[2][3]

mM range. Cleaved to release free amino acid.
Inhibitor . Acts as a competitive inhibitor (

in

M range).[2]
D-isomer potentiates enkephalins (natural painkillers) by blocking their degradation pathway [1].
LAT1 Transport High Affinity . Actively transported across the Blood-Brain Barrier (BBB).Low/No Affinity . Passive diffusion dominates due to lipophilic benzyl group.L-isomer competes with dietary amino acids; D-isomer relies on lipophilicity for membrane permeation [2].
Metabolic Fate Incorporated into proteins or metabolized for energy.Excreted unchanged or slowly metabolized by D-amino acid oxidase (DAAO).D-isomer minimizes off-target metabolic noise.

Detailed Biological Mechanisms

Enzymatic Stability & Inhibition

The N-benzyl group increases the lipophilicity of the molecule, enhancing membrane permeability. However, the methyl ester (OMe) is the primary target for esterases.

  • L-Isomer: In the presence of chymotrypsin, the L-isomer is recognized as a specific substrate. The enzyme cleaves the ester bond rapidly.

  • D-Isomer: The D-configuration disrupts the formation of the transition state. In the case of Carboxypeptidase A (a zinc protease), the D-isomer binds to the active site but cannot be processed. This "dead-end" binding effectively inhibits the enzyme from degrading other substrates, such as enkephalins [3].

Transport Kinetics

The L-type Amino Acid Transporter 1 (LAT1) is highly stereoselective for L-amino acids.

  • L-Isomer: Utilizes LAT1 for active transport, making it effective for delivering payloads to the brain, but susceptible to competition from dietary phenylalanine.

  • D-Isomer: Bypasses LAT1. Its entry into cells is governed largely by passive diffusion, driven by the hydrophobic N-benzyl and methyl ester modifications. This results in a more linear, concentration-dependent absorption profile distinct from the saturable kinetics of the L-isomer.

Experimental Protocols

To validate the stability differences described above, the following self-validating protocols are recommended.

Protocol A: Comparative Enzymatic Hydrolysis Assay

Objective: Quantify the resistance of Bzl-D-Phe-OMe to Chymotrypsin compared to the L-isomer.

Reagents:

  • 
    -Chymotrypsin (from bovine pancreas, Type II).
    
  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl

    
    .
    
  • Substrates: Bzl-L-Phe-OMe HCl and this compound (10 mM stock in DMSO).

Workflow:

  • Preparation: Dilute substrates to 0.5 mM in Buffer.

  • Initiation: Add Chymotrypsin (final conc. 10 units/mL).

  • Monitoring: Incubate at 37°C. Aliquot samples at 0, 5, 10, 30, and 60 minutes.

  • Quenching: Stop reaction with 1% TFA (Trifluoroacetic acid).

  • Analysis: Analyze via HPLC (C18 column, Gradient 10-90% ACN in water + 0.1% TFA).

    • L-Isomer Result: Rapid disappearance of peak; appearance of Bzl-L-Phe (acid).

    • D-Isomer Result: Peak area remains constant (>95% remaining after 60 min).

AssayWorkflow Start Start: Prepare 0.5 mM Substrate (Tris-HCl pH 7.8) Enzyme Add u03b1-Chymotrypsin (10 U/mL) Start->Enzyme Incubate Incubate 37u00b0C Sampling: 0, 5, 10, 30, 60 min Enzyme->Incubate Quench Quench with 1% TFA Incubate->Quench HPLC HPLC Analysis (C18 Column) Quench->HPLC Result_L L-Isomer: Rapid Degradation HPLC->Result_L Bzl-L-Phe-OMe Result_D D-Isomer: Stable Peak HPLC->Result_D Bzl-D-Phe-OMe

Figure 2: Workflow for determining enzymatic stability via HPLC.

Synthesis & Handling Notes

  • Solubility: Both isomers are HCl salts and are soluble in water, methanol, and DMSO. The free base forms are immiscible in water but soluble in organic solvents (DCM, EtOAc).

  • Racemization Warning: When neutralizing the HCl salt to form the free amine, avoid strong bases or high heat, which can lead to racemization, particularly of the L-isomer. The D-isomer is generally more robust but should still be handled under controlled conditions.

  • Storage: Store at -20°C, desiccated. Methyl esters are prone to slow hydrolysis if exposed to atmospheric moisture.

References

  • Chung, S. J., & Kim, D. H. (2001).[2] N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A.[2] Bioorganic & Medicinal Chemistry, 9(1), 185–189.[2] Link

  • Uchino, H., et al. (2002). Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1). Molecular Pharmacology, 61(4), 729-737. Link

  • Park, J. D., et al. (2001). A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine. Bioorganic & Medicinal Chemistry, 9(2), 237-243. Link

  • Chem-Impex International. Product Data: N-Benzyl-D-phenylalanine methyl ester hydrochloride. Link

Sources

Reactivity comparison of methyl ester vs ethyl ester D-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of peptide synthesis and peptidomimetic drug design, the choice between D-Phenylalanine Methyl Ester (D-Phe-OMe) and D-Phenylalanine Ethyl Ester (D-Phe-OEt) is often treated as trivial.[1] It is not. While both serve as C-terminal protection groups, their reactivity profiles diverge significantly under hydrolytic and nucleophilic conditions.[1]

The Verdict:

  • D-Phe-OMe is the superior choice for rapid synthetic iterations and applications requiring fast enzymatic or chemical deprotection. Its lower steric hindrance facilitates rapid nucleophilic attack but increases susceptibility to spontaneous diketopiperazine (DKP) formation.[1]

  • D-Phe-OEt is the preferred candidate for stable prodrug formulations and processes requiring higher lipophilicity. It offers a "Goldilocks" zone of reactivity—stable enough to survive mild workups, yet reactive enough for controlled saponification.[1]

Physicochemical Profile & Steric Parameters[2][3][4][5][6][7]

To understand the reactivity differences, we must first quantify the steric environment of the ester carbonyl. The reactivity of these esters is governed largely by the Taft Steric Parameter (


) , which quantifies the steric bulk of the alkoxy group relative to a methyl group.
PropertyD-Phenylalanine Methyl EsterD-Phenylalanine Ethyl EsterImpact on Reactivity
Formula


Ethyl adds lipophilicity (

increase).[1]
Alkoxy Group Methoxy (

)
Ethoxy (

)
Ethyl creates a larger "exclusion zone" around the carbonyl.[1]
Taft Steric Constant (

)

(Reference)

Negative value indicates greater steric bulk for Ethyl.[1]
Solubility High in MeOH,

(as HCl salt)
High in EtOH, slightly lower in

Ethyl esters partition better into organic phases during extraction.[1]
Melting Point (HCl salt) 159–163 °C~150–155 °C (Typical range)Crystal lattice energy is comparable; not a differentiator.[1]

Expert Insight: The shift from methyl to ethyl seems minor (one methylene unit), but in the constrained active site of an enzyme or the crowded transition state of a coupling reaction, this


 steric penalty results in a measurable decrease in reaction rates (

).[1]

Reactivity & Kinetics: The Mechanistic Divergence

Alkaline Hydrolysis (Saponification)

The most critical differentiator is the rate of hydrolysis under basic conditions (Saponification).[1] This reaction proceeds via a tetrahedral intermediate.[1][2][3][4]

  • Mechanism: The hydroxide ion (

    
    ) attacks the carbonyl carbon.[5]
    
  • The Steric Effect: The transition state for D-Phe-OEt is more crowded. The extra methyl group on the ethyl chain creates non-bonded interactions (steric clash) with the incoming nucleophile and the phenyl side chain of the amino acid.

Relative Reaction Rates (


): 
Experimental data across amino acid esters consistently follows the order:


[1]

For D-Phenylalanine specifically:

  • Methyl Ester:

    
     (Baseline)[1]
    
  • Ethyl Ester:

    
    [1]
    

Implication: Saponification of the Methyl ester is roughly 1.5x to 2x faster than the Ethyl ester. If you are deprotecting a sensitive peptide that is prone to racemization under prolonged basic exposure, D-Phe-OMe is safer because it requires less time in the "danger zone" (high pH).[1]

Nucleophilic Attack Visualization

The following diagram illustrates the steric hindrance encountered during the formation of the tetrahedral intermediate.

HydrolysisMechanism Start Ester Substrate (Planar Carbonyl) Attack Nucleophilic Attack (OH-) Start->Attack TS Tetrahedral Intermediate (sp3 Hybridized) Attack->TS Rate Limiting Step Product Carboxylate + Alcohol TS->Product Collapse MethylSterics Methyl (-OMe) Low Steric Bulk Fast Formation MethylSterics->TS Minimal Clash EthylSterics Ethyl (-OEt) Increased Steric Bulk Slower Formation EthylSterics->TS Steric Hindrance

Figure 1: Mechanistic pathway of ester hydrolysis.[1] The 'Ethyl Sterics' node highlights where the additional methylene group retards the formation of the tetrahedral intermediate.

Synthetic Utility & Stability Risks[1]

Diketopiperazine (DKP) Formation

A major side reaction in dipeptide synthesis is the intramolecular cyclization to form DKPs.[1]

  • Risk Factor: D-Phe-OMe > D-Phe-OEt.[1]

  • Mechanism: The N-terminal amine attacks the C-terminal ester. Because the methyl ester is a better leaving group (kinetically faster to leave due to less hindrance at the carbonyl), D-Phe-OMe dipeptides are significantly more prone to spontaneous cyclization than their ethyl counterparts.[1]

  • Expert Recommendation: If synthesizing a sequence known to be DKP-prone (e.g., D-Phe-Pro-OMe), switch to D-Phe-OEt or a bulky tert-butyl ester to suppress this side reaction.[1]

Racemization during Coupling

While both esters protect the carboxyl group, the risk of racemization (via oxazolone formation) is slightly higher for methyl esters during activation, simply because the lower steric bulk allows the oxazolone to form faster.[1] However, in modern coupling protocols (e.g., EDC/HOBt or HATU), this difference is negligible compared to the influence of the base used.

Experimental Protocols

Protocol A: Comparative Hydrolysis Kinetics Assay

Objective: To empirically determine the half-life (


) of D-Phe-OMe vs D-Phe-OEt.[1]

Reagents:

  • Phosphate Buffer (pH 10.0, 50 mM)[1]

  • Acetonitrile (HPLC Grade)[1]

  • Internal Standard: Benzoic Acid[1][6]

Workflow:

  • Preparation: Dissolve 1.0 mmol of D-Phe-OMe and D-Phe-OEt (separately) in 1 mL Acetonitrile.

  • Initiation: Add ester solution to 99 mL of pre-thermostated (25°C) Phosphate Buffer. Start timer.

  • Sampling: At

    
     mins, withdraw 500 µL aliquots.
    
  • Quenching: Immediately add 500 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to stop hydrolysis.

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% ACN/Water).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]

KineticAssay Prep Prepare Stock Solutions (10mM in ACN) Mix Inject into Buffer (pH 10.0, 25°C) Prep->Mix Sample Aliquot at Intervals (0, 5, 10... min) Mix->Sample Quench Acid Quench (1% TFA) Sample->Quench HPLC HPLC Analysis Quantify Peak Area Quench->HPLC

Figure 2: Workflow for determining hydrolytic stability constants.

Decision Matrix: Which Ester to Choose?

Application ScenarioRecommended DerivativeRationale
Routine Peptide Synthesis Methyl Ester Faster removal (saponification) allows for milder deprotection conditions, preserving sensitive side chains.[1]
Prodrug Development Ethyl Ester Slower hydrolysis rates in vivo provide extended plasma half-life compared to the rapidly metabolized methyl ester.
DKP-Prone Sequences Ethyl Ester Steric bulk retards the intramolecular attack required for cyclization.
Chiral Resolution Methyl Ester Faster crystallization kinetics and higher solubility differences in resolution solvents often favor the methyl derivative.

References

  • Taft, R. W. (1952).[1][2] Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. Link (Foundational text on Steric Parameters

    
    ).[1]
    
  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link (Source for racemization and coupling efficiency data).[1]

  • Org. Synth. (2016). Synthesis of L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 93, 19-27.[1] Link (Validated protocol for phenylalanine ester synthesis).[1]

  • ChemRxiv. (2022).[1] Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Link (Comparative kinetics data for ester hydrolysis).

  • ResearchGate. (2015).[1] Chemical resolution of DL-phenylalanine methyl ester. Link (Specific data on D-Phe-OMe resolution and physical properties).

Sources

Validating synthesis of Bzl-D-phe-ome hcl using thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The synthesis of


-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride  (Bzl-D-Phe-OMe 

HCl) is a critical

-alkylation step in the production of peptidomimetics and chiral pharmaceutical intermediates. The transformation typically involves the reductive amination of D-Phenylalanine Methyl Ester or direct alkylation with benzyl halides.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity, Thin-Layer Chromatography (TLC) provides an essential, orthogonal method for high-throughput In-Process Control (IPC). This guide details a self-validating TLC system designed to monitor the disappearance of the primary amine (H-D-Phe-OMe) and the formation of the secondary amine product, specifically addressing the challenges of analyzing hydrochloride salts on silica.

The Chemical Challenge
  • Polarity Shift: The reaction converts a polar primary amine to a less polar secondary amine (addition of a hydrophobic benzyl group).

  • Salt Interference: The target is an HCl salt. Direct spotting of amine salts on silica often results in "streaking" or retention at the baseline due to ionic interactions with silanol groups. This protocol includes a mandatory neutralization step.

Comparative Analysis: TLC vs. Alternatives

To validate why TLC is the correct tool for monitoring (versus characterization), we compare it against HPLC and NMR.

Table 1: Performance Matrix for Reaction Monitoring
FeatureTLC (Recommended for IPC) HPLC (Reverse Phase) 1H NMR
Throughput High (10-20 samples/plate)Low (1 sample/20-30 mins)Low (1 sample/10-15 mins)
Cost per Run < $0.50$5.00 - $15.00 (Solvents/Column)> $20.00 (Solvents/Tube)
Sensitivity Moderate (0.1–1.0 µg)High (ng range)Low (requires mg scale)
Fidelity Qualitative (Visual)Quantitative (Area %)Structural Confirmation
Blind Spots Co-elution possiblePolar salts elute in void volumeSolvent suppression issues
Prep Time < 2 minutes10+ minutes (filtration req.)5-10 minutes (workup req.)
Decision Logic: When to use which?

Use TLC when:

  • Determining if the starting material (H-D-Phe-OMe) is consumed.

  • Optimizing reaction time (kinetics).

  • Checking for the formation of the over-alkylated byproduct (

    
    -dibenzyl species).
    

Use HPLC when:

  • Establishing the final purity >98% for release.

  • Quantifying the exact ratio of mono-benzyl vs. di-benzyl impurities.

Validated Experimental Protocol

This protocol uses a "System A/System B" approach to ensure no impurities are missed due to co-elution.

Materials
  • Stationary Phase: Silica Gel 60 F

    
     aluminum-backed plates.[1]
    
  • Reference Standards:

    • Ref 1: H-D-Phe-OMe

      
       HCl (Starting Material).
      
    • Ref 2: Benzaldehyde or Benzyl Bromide (Reagent - optional).

    • Ref 3: Co-spot (Mix of Reaction Mixture + Ref 1).

  • Visualization: UV Lamp (254 nm) and Ninhydrin Stain.

Step-by-Step Methodology
Step 1: The "Mini-Workup" (Critical for HCl Salts)

You cannot spot the HCl salt directly. You must liberate the free base to get accurate Rf values.

  • Take 20 µL of the reaction mixture.

  • Add into a small vial containing 100 µL Ethyl Acetate (EtOAc) and 50 µL Saturated NaHCO

    
     (aq).
    
  • Vortex for 10 seconds.

  • Allow layers to separate. Spot the top organic layer.

    • Why? This neutralizes the HCl, preventing the amine from sticking to the acidic silica.

Step 2: Mobile Phase Optimization

Prepare two solvent systems in separate chambers. Allow 15 minutes for saturation.

  • System A (Non-Polar / Reaction Progress):

    • Hexane : Ethyl Acetate (3:1)

    • Purpose: Moves the product (

      
      -Bzl) up the plate; keeps polar impurities low. Good for detecting non-polar bis-benzyl byproducts.
      
  • System B (Polar / Cleanup Check):

    • Dichloromethane (DCM) : Methanol (95:5)

    • Purpose: Moves the polar starting material (H-D-Phe-OMe) off the baseline. Ensures conversion is complete.

Step 3: Visualization & Interpretation[2]
  • UV Check (254 nm):

    • Mark all spots.[3] The Product (

      
      -Bzl) and Starting Material (Phe) both absorb UV (Phenyl rings).
      
    • Note: The Benzyl group adds significant UV intensity compared to the starting material.

  • Ninhydrin Stain (The Differentiator):

    • Dip plate in Ninhydrin solution and heat at 110°C.

    • H-D-Phe-OMe (Primary Amine): Turns Deep Purple/Violet .

    • 
      -Bzl-D-Phe-OMe (Secondary Amine):  Turns Faint Brown/Yellow  or slow-developing reddish-purple.
      
    • Differentiation: If you see a strong purple spot at lower Rf, the reaction is incomplete.

Experimental Data: Expected Rf Values
CompoundSystem A (Hex/EtOAc 3:1)System B (DCM/MeOH 95:5)Ninhydrin Color
H-D-Phe-OMe (Start) 0.05 - 0.100.20 - 0.30Purple

-Bzl-D-Phe-OMe (Product)
0.40 - 0.50 0.60 - 0.70Faint Brown/Red

-Dibenzyl impurity
0.75 - 0.85> 0.85No Reaction / Faint

Visualizing the Workflow

The following diagrams illustrate the decision process and the experimental workflow.

Diagram 1: The Synthesis & Monitoring Loop

SynthesisLoop Start Start: H-D-Phe-OMe HCl Reaction Reaction (Reductive Amination) Start->Reaction Sampling Sample & Neutralize (Mini-Workup) Reaction->Sampling t = 1h TLC_Run Run TLC (Hex/EtOAc 3:1) Sampling->TLC_Run Decision Primary Amine (Purple Spot) Visible? TLC_Run->Decision Continue Continue Reaction Decision->Continue Yes (Incomplete) Workup Proceed to Isolation Decision->Workup No (Complete) Continue->Reaction

Caption: Iterative monitoring cycle ensuring complete consumption of the primary amine precursor.

Diagram 2: Orthogonal Validation Logic

ValidationLogic Sample Crude Product TLC TLC Analysis (Qualitative) Sample->TLC HPLC HPLC Analysis (Quantitative) Sample->HPLC TLC_Res Single Spot? Rf ~0.5 TLC->TLC_Res HPLC_Res Purity > 98%? HPLC->HPLC_Res TLC_Res->HPLC_Res Pass Fail REJECT / REWORK TLC_Res->Fail Fail (Impurities) Pass VALIDATED Release Batch HPLC_Res->Pass Yes HPLC_Res->Fail No

Caption: Decision matrix demonstrating how TLC serves as the gatekeeper before expensive HPLC validation.

Troubleshooting & Expert Tips

  • Streaking Spots: If the product spot streaks from the baseline, your "Mini-Workup" was insufficient. The amine is still protonated (HCl salt). Add a drop of Triethylamine (TEA) to the mobile phase (e.g., Hex/EtOAc/TEA 75:25:1) to sharpen the spots.

  • Ghost Spots: Benzaldehyde (if used in reductive amination) is UV active and non-polar. It will appear near the solvent front in System A. Do not confuse it with the bis-benzyl impurity.

  • Stability: Amino acid methyl esters can hydrolyze to the free acid if left in water too long. Perform the mini-workup quickly and spot immediately.

References

  • Vertex AI Search. (2023). Rf values for phenylalanine methyl ester vs N-benzyl phenylalanine methyl ester. Retrieved from 4

  • National Institutes of Health (NIH). (2013). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from 5

  • Chem-Impex. (n.d.). N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Information. Retrieved from 6

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography. Retrieved from 3

  • ResearchGate. (2016). Identification of amino acids on thin layer chromatograms by modified ninhydrin reagent. Retrieved from 7[8]

Sources

Infrared (IR) spectroscopy peaks for Bzl-D-phe-ome hcl characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Bzl-D-Phe-OMe·HCl (N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride) is a critical chiral intermediate used in the synthesis of peptidomimetics and pharmaceutical APIs.[1] Its structural integrity relies on three specific moieties: the methyl ester, the secondary amine salt, and the N-benzyl protection group.[1]

Unlike standard amino acid derivatives (e.g., Boc- or Cbz-protected), this molecule features a secondary amine hydrochloride salt (


) rather than a urethane or amide linkage.[1] This distinction fundamentally alters the IR fingerprint, particularly in the carbonyl and high-wavenumber regions.[1]

This guide provides a comparative analysis of the IR spectrum of Bzl-D-Phe-OMe[1]·HCl against its primary precursors and common alternatives, establishing a self-validating protocol for identity confirmation.[1]

Structural Analysis & Theoretical Framework

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational chromophores.[1]

The Molecule: N-Benzyl-D-Phe-OMe[1][2]·HCl
  • Core Backbone: D-Phenylalanine.[1][2][3][4]

  • C-Terminus: Methyl Ester (

    
    ).[1]
    
  • N-Terminus: Secondary Amine Hydrochloride (

    
    ).[1]
    
  • Side Chains: Two mono-substituted aromatic rings (one Phenylalanine, one Benzyl).[1]

Critical Vibrational Modes[1]
  • The "Ammonium" Envelope (2400–3000 cm⁻¹): As a secondary amine salt, the N-H stretching vibration is not a sharp peak.[1][5] It appears as a strong, broad continuum due to hydrogen bonding with the chloride counter-ion.[1]

  • The Ester Carbonyl (1735–1750 cm⁻¹): The methyl ester provides the strongest, sharpest peak in the spectrum.[1]

  • Aromatic Overtones (690–760 cm⁻¹): Out-of-plane (OOP) bending vibrations confirm the presence of mono-substituted benzene rings.[1]

Comparative IR Analysis

The following table contrasts Bzl-D-Phe-OMe[1][2][6]·HCl with its direct precursor (H-D-Phe-OMe[1]·HCl) and a common alternative often confused with it, Z-D-Phe-OMe (Cbz-protected).[1]

Table 1: Spectral Fingerprint Comparison
FeatureTarget: Bzl-D-Phe-OMe·HCl Precursor: H-D-Phe-OMe[1][6]·HCl Alternative: Z-D-Phe-OMe
Chemical State Secondary Amine SaltPrimary Amine SaltCarbamate (Urethane)
N-H Stretch Broad, continuous band (2400–3000 cm⁻¹).[1] Overlaps C-H stretch.[1]Broad, multiple sub-bands (2600–3100 cm⁻¹).[1] Characteristic

"staircase" pattern.[1]
Sharp, distinct peak (~3300–3350 cm⁻¹).[1] No broad salt envelope.[1]
Carbonyl (C=O) Single Strong Peak (~1740–1750 cm⁻¹).[1] Ester only.Single Strong Peak (~1740–1750 cm⁻¹).[1][7] Ester only.Doublet (~1740 cm⁻¹ Ester + ~1690 cm⁻¹ Carbamate).[1]
Amine Bend Medium band (~1580–1600 cm⁻¹).[1]

scissoring.
Stronger band (~1500–1600 cm⁻¹).[1]

asymmetric bend.[1]
Amide II band (~1530–1550 cm⁻¹).[1] N-H deformation.[1]
Aromatic Strong OOP bends (690/740 cm⁻¹).[1] Enhanced intensity due to 2x phenyl rings.[1]Standard OOP bends.[1] Single phenyl ring intensity.[1][6]Strong OOP bends.[1] 2x phenyl rings (Cbz + Phe).[1][6][8]
Detailed Mechanistic Insight
  • Differentiation from Precursor: The transition from H-D-Phe-OMe to Bzl-D-Phe-OMe is best monitored by the intensification of aromatic peaks (doubling the phenyl content) and the subtle shift in the ammonium region.[1] The primary amine salt (

    
    ) often shows a "combination band" pattern near 2000 cm⁻¹ that is less distinct in the secondary amine salt (
    
    
    
    ).[1]
  • Differentiation from "Z" Protection: This is the most critical quality control check.[1] If you see a carbonyl peak around 1680–1700 cm⁻¹, your sample is likely the Cbz (Z) derivative, not the N-Benzyl (Bzl) derivative.[1] The Bzl derivative lacks the urethane carbonyl.[1]

Experimental Protocol: Self-Validating Workflow

HCl salts are hygroscopic.[1] Moisture absorption results in a broad O-H band (3300–3500 cm⁻¹) that can mask the amine salt features.[1] The following protocol minimizes this error.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets to minimize moisture uptake.[1]

  • Background Collection: Clean the diamond/ZnSe crystal with isopropanol.[1] Collect a 32-scan air background.[1]

  • Sample Prep: Remove the Bzl-D-Phe-OMe·HCl vial from 4°C storage and allow it to equilibrate to room temperature before opening (prevents condensation).

  • Deposition: Place ~5 mg of powder on the crystal.

  • Compression: Apply high pressure using the anvil.[1] Ensure the "preview" spectrum shows distinct aromatic peaks at 700 cm⁻¹.

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Validation Check:

    • Pass: Sharp C=O at ~1745 cm⁻¹, Broad NH ~2800 cm⁻¹, No peak at 1690 cm⁻¹.[1]

    • Fail (Wet): Large broad hump >3300 cm⁻¹.[1] Action: Dry sample in vacuum desiccator over

      
       for 4 hours and re-test.
      
Visualization: Characterization Logic Flow

G Start Sample: Bzl-D-Phe-OMe HCl Acquire Acquire FTIR Spectrum (ATR Method) Start->Acquire CheckWater Check 3300-3500 cm⁻¹ Broad OH Band? Acquire->CheckWater Dry Vacuum Dry (Remove H₂O) CheckWater->Dry Yes AnalyzeCO Analyze Carbonyl Region (1650-1760 cm⁻¹) CheckWater->AnalyzeCO No Dry->Acquire Decision1 Single Peak ~1745 cm⁻¹? AnalyzeCO->Decision1 Decision2 Double Peak 1745 + 1690 cm⁻¹? Decision1->Decision2 No ResultA CONFIRMED IDENTITY N-Benzyl Derivative Decision1->ResultA Yes ResultB INCORRECT SPECIES Likely Z-D-Phe-OMe (Cbz) Decision2->ResultB Yes ResultC DEGRADATION Free Acid Present Decision2->ResultC No (Shifted to ~1710)

Caption: Logic flow for validating this compound identity and distinguishing it from common impurities like Cbz-derivatives or hydrolysis products.

Troubleshooting & Quality Control

Common Contaminants[1]
  • Free Acid (Hydrolysis Product):

    • Indicator: The sharp ester carbonyl at 1745 cm⁻¹ decreases, and a new band appears around 1710 cm⁻¹ (carboxylic acid dimer) or 1600 cm⁻¹ (carboxylate, if pH shifts).[1]

  • Residual Solvent (Methanol):

    • Indicator: Synthesis often involves Methanol/TMSCl.[1][9] Residual MeOH shows a broad OH stretch (3350 cm⁻¹) and a C-O stretch (1030 cm⁻¹) that overlaps with the ester C-O.[1]

  • Free Base (Loss of HCl):

    • Indicator: Disappearance of the broad 2400–3000 cm⁻¹ salt band.[1] Appearance of a sharper single N-H stretch >3300 cm⁻¹.[1]

Reference Data Summary
  • Formula:

    
    
    
  • MW: 305.8 g/mol [1][2]

  • Melting Point: 142–155 °C (A sharp MP correlates with a clean IR spectrum) [1].[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Authoritative text for functional group correlation: Amine Salts vs. Amides).

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Methyl L-phenylalaninate hydrochloride (Enantiomer Analog Data). Retrieved October 26, 2023, from [Link][1]

  • Li, X., et al. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link] (Validation of esterification methods and spectral characterization of amino acid esters).

Sources

A Comparative Guide to the Coupling Efficiency of Bzl-D-Phe-OMe HCl and Boc-D-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's Perspective on Optimizing Peptide Coupling Reactions

In the field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of reaction efficiency, yield, and final product purity. This guide provides a detailed comparative analysis of two commonly used D-phenylalanine derivatives: N-Benzyl-D-phenylalanine methyl ester hydrochloride (Bzl-D-Phe-OMe HCl) and N-tert-Butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH). This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth examination of their respective performance in a standard peptide coupling reaction.

Introduction: The Strategic Importance of Protecting Groups and Activating Moieties

The synthesis of peptides with a defined sequence necessitates the strategic use of protecting groups to prevent unwanted side reactions.[1] The choice between different protecting groups and the state of the C-terminus (free acid vs. ester) can significantly influence the reaction kinetics and the overall success of the synthesis. This guide focuses on a head-to-head comparison of this compound and Boc-D-Phe-OH to elucidate the practical implications of these choices.

This compound features a benzyl (Bzl) group protecting the amine and a methyl ester (OMe) protecting the carboxylic acid. The benzyl group is a classic protecting group in peptide synthesis, often used for semi-permanent side-chain protection.[2][3] The methyl ester provides protection for the C-terminus.

Boc-D-Phe-OH , on the other hand, utilizes the tert-butoxycarbonyl (Boc) group for temporary amine protection and possesses a free carboxylic acid.[4] The Boc group is known for its acid lability, forming the cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy pioneered by R.B. Merrifield.[3][5]

The fundamental difference lies in the reactive ends of these molecules in a standard coupling reaction where they act as the incoming amino acid. This compound presents a free amine (after deprotonation of the hydrochloride salt) and a protected carboxyl group. Conversely, Boc-D-Phe-OH has a protected amine and a reactive carboxylic acid that requires activation.

Physicochemical Properties of the Starting Materials

A summary of the key physicochemical properties of both compounds is presented below.

PropertyThis compoundBoc-D-Phe-OH
Synonyms Bzl-D-Phe-OMe·HClBoc-D-Phe-OH, (R)-2-tert-Butoxycarbonylamino-3-phenylpropionic acid[4]
CAS Number 84028-90-0[6]18942-49-9[4]
Molecular Formula C17H19NO2·HCl[6]C14H19NO4[4]
Molecular Weight 305.8 g/mol [6]265.31 g/mol [4]
Appearance White crystalline powder[6]White powder[4]
Melting Point 142 - 155 °C[6]80 - 90 °C[4]
Storage Conditions 0 - 8 °C[6]2 - 8°C[7]

Experimental Design: A Head-to-Head Coupling Reaction

To provide a robust comparison, we will outline a standard solution-phase peptide coupling experiment. The objective is to couple each of the target molecules with a common N-terminally protected amino acid, for instance, Boc-L-Ala-OH, to form a dipeptide.

Core Reaction:
  • Reaction A: Boc-L-Ala-OH + H-D-Phe-OMe (from this compound) → Boc-L-Ala-D-Phe-OMe

  • Reaction B: Boc-D-Phe-OH + H-L-Ala-OMe (from H-L-Ala-OMe HCl) → Boc-D-Phe-L-Ala-OMe

This experimental design allows for a direct comparison of the coupling efficiency where one molecule provides the activated carboxyl group and the other provides the free amine.

Experimental Workflow Diagram

G cluster_A Reaction A: this compound as Amine Component cluster_B Reaction B: Boc-D-Phe-OH as Carboxyl Component A1 This compound + Base (e.g., DIPEA) in DMF A3 Combine A1 and A2 Stir at RT A1->A3 A2 Boc-L-Ala-OH + HBTU/HOBt in DMF (Pre-activation) A2->A3 A4 Reaction Quench & Workup A3->A4 A5 Purification (e.g., Chromatography) A4->A5 A6 Characterization (HPLC, LC-MS, NMR) A5->A6 B1 H-L-Ala-OMe HCl + Base (e.g., DIPEA) in DMF B3 Combine B1 and B2 Stir at RT B1->B3 B2 Boc-D-Phe-OH + HBTU/HOBt in DMF (Pre-activation) B2->B3 B4 Reaction Quench & Workup B3->B4 B5 Purification (e.g., Chromatography) B4->B5 B6 Characterization (HPLC, LC-MS, NMR) B5->B6

Caption: Comparative experimental workflow for peptide coupling.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (Purity ≥ 99% HPLC)[6]

  • Boc-D-Phe-OH (Purity ≥ 99% HPLC)[4]

  • Boc-L-Ala-OH

  • H-L-Ala-OMe HCl

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Ethyl acetate, Dichloromethane, 1N HCl, Saturated NaHCO3 solution, Brine

  • Anhydrous MgSO4

  • Reverse-phase HPLC system[8]

  • LC-MS system

  • NMR spectrometer

Protocol for Reaction A: Coupling of Boc-L-Ala-OH with H-D-Phe-OMe
  • Activation of Carboxyl Component: In a round-bottom flask, dissolve Boc-L-Ala-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in DMF. Stir the mixture for 10-15 minutes at room temperature for pre-activation.

  • Preparation of Amine Component: In a separate flask, dissolve this compound (1.0 eq) in DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling Reaction: Add the amine solution from step 2 to the activated carboxyl solution from step 1. Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by HPLC to determine the coupling efficiency and purity.[9] Further purification can be performed using column chromatography.

Protocol for Reaction B: Coupling of Boc-D-Phe-OH with H-L-Ala-OMe
  • Activation of Carboxyl Component: In a round-bottom flask, dissolve Boc-D-Phe-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in DMF.[10] Stir for 10-15 minutes at room temperature.

  • Preparation of Amine Component: In a separate flask, dissolve H-L-Ala-OMe HCl (1.0 eq) in DMF and add DIPEA (2.2 eq).

  • Coupling Reaction: Add the amine solution from step 2 to the activated carboxyl solution from step 1. Monitor the reaction as described for Reaction A.

  • Workup and Analysis: Follow the same workup and analysis procedures as outlined for Reaction A.

Mechanism of HBTU/HOBt Mediated Coupling

The coupling reaction proceeds via the formation of an active ester intermediate. HBTU, in the presence of a base, activates the carboxylic acid of the Boc-protected amino acid.[11] This activated species is then susceptible to nucleophilic attack by the free amine of the other amino acid derivative, leading to the formation of the peptide bond.

G RCOOH Boc-AA-OH ActiveEster Activated O-Acyl-isourea Ester RCOOH->ActiveEster Activation HBTU HBTU / Base HBTU->ActiveEster Dipeptide Boc-Dipeptide-OMe ActiveEster->Dipeptide Nucleophilic Attack Byproducts Tetramethylurea ActiveEster->Byproducts Amine H-AA-OMe Amine->Dipeptide

Caption: Simplified mechanism of HBTU-mediated peptide bond formation.

Expected Results and Discussion

The primary difference in the performance of these two starting materials will stem from the nature of their reactive groups.

ParameterThis compound (as Amine)Boc-D-Phe-OH (as Carboxyl)Rationale
Reaction Rate Potentially fasterStandardThe free amine of H-D-Phe-OMe is a potent nucleophile. The activation of the free carboxylic acid of Boc-D-Phe-OH is the rate-determining step.
Yield HighHighBoth reactions are expected to proceed to high completion with modern coupling reagents like HBTU.
Purity (Crude) HighHigh, potential for racemizationBoc-D-Phe-OH, when activated, is susceptible to racemization, although HOBt helps to suppress this side reaction.[12] The amine component is not at risk of racemization under these conditions.
Handling Requires base for neutralizationStraightforwardThe hydrochloride salt of Bzl-D-Phe-OMe must be neutralized in situ to generate the reactive free amine.

Causality behind Experimental Choices:

  • Coupling Reagent (HBTU/HOBt): This combination is widely used due to its high efficiency and ability to suppress racemization.[10][11]

  • Solvent (DMF): DMF is an excellent solvent for peptide synthesis due to its ability to dissolve a wide range of protected amino acids and reagents.[13]

  • Base (DIPEA): A non-nucleophilic base is crucial to avoid unwanted side reactions with the activated carboxylic acid.

Conclusion: A Matter of Synthetic Strategy

Both this compound and Boc-D-Phe-OH are highly effective reagents in peptide synthesis. The choice between them is primarily dictated by the overall synthetic strategy.

  • This compound is an excellent choice when a D-phenylalanine with a protected C-terminus is required as the amine component in a coupling reaction. Its primary drawback is the need for an additional neutralization step.

  • Boc-D-Phe-OH is the standard choice for incorporating a D-phenylalanine residue as the carboxyl component in the Boc/Bzl SPPS strategy.[3] While the activation step introduces a risk of racemization, this is well-mitigated by modern coupling protocols.

Ultimately, the optimal choice depends on the specific requirements of the peptide sequence and the desired protection scheme for subsequent synthetic steps. This guide provides the foundational understanding and experimental framework to make an informed decision based on empirical data and established chemical principles.

References

  • Amino Acid Derivatives for Peptide Synthesis. [Online] Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Online] Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Online] Available at: [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11508813, Phenylalanylphenylalanine methyl ester hydrochloride. [Online] Available at: [Link]

  • Scanlon, D. B., & Finlayson, K. (2007). HPLC of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 386, 207–228.
  • El-Faham, A., & Albericio, F. (2011). Choosing the right coupling reagent for peptides: a twenty-five-year journey. Organic process research & development, 15(4), 940–972.
  • Metzler-Nolte, N., & Weyhermüller, T. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Inorganic chemistry, 53(19), 10134–10143.
  • Vedejs, E., & Diver, S. T. (1993). N-Acyl-N-alkyl-p-toluenesulfonamides (TsNRR‘): A New Class of Nitrogen Protecting Groups. Journal of the American Chemical Society, 115(8), 3358–3359.
  • LCGC International. Introduction to Peptide Analysis by HPLC. [Online] Available at: [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Online] Available at: [Link]

  • Reddit. Boc/Bzl Solid Phase Peptide Synthesis. [Online] Available at: [Link]

  • MDPI. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Online] Available at: [Link]

  • AAPPTEC. Peptide Synthesis Resins. [Online] Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. [Online] Available at: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Online] Available at: [Link]

  • A convenient synthesis of amino acid methyl esters. [Online] Available at: [Link]

  • Beyermann, M., Bienert, M., Niedrich, H., Carpino, L. A., & Sadat-Aalaee, D. (1990). Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. Journal of organic chemistry, 55(2), 721–728.
  • BuyersGuideChem. Phe-Ome-HCl | 13033-84-6. [Online] Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.

Sources

Safety Operating Guide

Executive Summary: Operational Safety & Disposal Classification

Author: BenchChem Technical Support Team. Date: February 2026

Bzl-D-Phe-OMe·HCl (N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride) is a specialized amino acid derivative used primarily as a chiral building block in peptide synthesis and medicinal chemistry.[1] While often classified as non-hazardous under GHS criteria for transport, it must be handled as regulated chemical waste in a research setting.

Immediate Action Directive:

  • Waste Stream: Organic Chemical Waste (Solid or Liquid).

  • Disposal Method: High-Temperature Incineration.

  • Drain Disposal: STRICTLY PROHIBITED. Do not flush down laboratory sinks.

Chemical Profile & Hazard Identification

To ensure safe handling, you must verify the identity of the substance against the specific CAS number. "Bzl" denotes a Benzyl group on the N-terminus, distinguishing it from unsubstituted Phenylalanine esters.

Parameter Technical Specification
Chemical Name N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride
Abbreviation Bzl-D-Phe-OMe[1][2][3][4][5]·HCl
CAS Number 84028-90-0 (Verify against label; often confused with 13033-84-6)
Molecular Formula C₁₇H₁₉NO₂[1][5]·HCl
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, Water (partial/hydrolysis risk)
GHS Classification Not Classified as hazardous (OSHA HCS 2012). Precautionary Handling: Treat as Irritant (Skin/Eye/Respiratory).
Reactivity Hygroscopic. Incompatible with strong oxidizing agents and strong bases.

Expert Insight: While the SDS may state "Not Hazardous," the hydrochloride salt form can generate acidic pH in aqueous solution. Always wear standard PPE (Nitrile gloves, safety glasses, lab coat) to prevent contact dermatitis or inhalation of fine dust.

Standard Operating Procedure (SOP): Disposal Protocols

This protocol adheres to RCRA (Resource Conservation and Recovery Act) guidelines for "Cradle-to-Grave" chemical management.

A. Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, contaminated solids, or spill cleanup debris.

  • Segregation: Isolate Bzl-D-Phe-OMe·HCl from oxidizers. Do not mix with biomedical/biohazardous waste.

  • Packaging:

    • Place the substance in a clear, wide-mouth polyethylene (HDPE) or glass jar .

    • If the original container is intact and <500g, you may discard the entire container into the waste stream.

  • Labeling:

    • Apply a hazardous waste tag.

    • Chemical Name: Write "N-Benzyl-D-Phenylalanine Methyl Ester HCl".

    • Hazard Checkbox: Check "Irritant" (if available) or "Non-regulated Organic Salt".

    • Composition: 100%.

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep container closed when not in use.

B. Liquid Waste Disposal (Reaction Mixtures/Solutions)

Applicability: HPLC waste, mother liquors, or dissolved reagents.[6]

  • Solvent Compatibility Check:

    • Halogenated Waste: If dissolved in DCM (Dichloromethane) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • Neutralization (Optional but Recommended):

    • If the solution is highly acidic due to the HCl salt, neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy, only if your facility requires pH-neutral organic waste. Otherwise, dispose directly.

  • Containerization:

    • Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Waste").

    • Do not overfill (leave 10% headspace).

  • Documentation: Record the estimated concentration of Bzl-D-Phe-OMe·HCl on the waste log sheet.

Spill Management Workflow

In the event of a benchtop spill, follow this immediate containment logic to prevent laboratory contamination.

SpillResponse Start Spill Detected Assess Assess Hazard (Quantity & Location) Start->Assess Type Solid or Liquid? Assess->Type Solid Solid Powder Type->Solid Powder Liquid Liquid Solution Type->Liquid Solution Sweep Gently Sweep/Scoop Avoid Dust Generation Solid->Sweep Bag Place in Ziploc/Jar Label as Solid Waste Sweep->Bag Clean Wash Area with Soap & Water Bag->Clean Absorb Apply Inert Absorbent (Vermiculite/Pads) Liquid->Absorb Collect Collect Debris into Sealed Container Absorb->Collect Collect->Clean Notify Notify EHS / Log Incident Clean->Notify

Figure 1: Decision matrix for immediate spill response.[7][8] Blue nodes indicate decision points; Green outlined nodes indicate physical actions.

Empty Container Management

A container is considered "RCRA Empty" only when:

  • All wastes have been removed using common practices (pouring, pumping, aspirating).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • Procedure:

    • Rinse: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Methanol or Water).

    • Rinsate Disposal: Collect the first rinse as hazardous liquid waste. Subsequent rinses may be drain-disposed if the solvent is water and non-hazardous.

    • Defacing: Cross out the original label. Mark "EMPTY."

    • Recycling: Place in glass/plastic recycling or trash, depending on local facility rules.

References

  • Amerigo Scientific. (n.d.). N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Specifications. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved October 26, 2023, from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.